molecular formula C13H18N2O3S2 B071246 N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine CAS No. 175201-66-8

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Cat. No.: B071246
CAS No.: 175201-66-8
M. Wt: 314.4 g/mol
InChI Key: ZWPMMGBFRCEMNH-UHFFFAOYSA-N
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Description

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is a sophisticated chemical entity designed for advanced biochemical and medicinal chemistry research. This compound features a unique molecular architecture that combines a peptide-like backbone with a 2-(ethylsulfanyl)pyridine moiety, making it a compelling candidate for the inhibition of cysteine proteases. Its primary research value lies in its potential as a mechanism-based inhibitor or a substrate analog, where the methionine component and the electrophilic carbonyl group can interact with the active site thiol of target enzymes.

Properties

IUPAC Name

2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-3-20-12-9(5-4-7-14-12)11(16)15-10(13(17)18)6-8-19-2/h4-5,7,10H,3,6,8H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPMMGBFRCEMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380997
Record name N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-66-8
Record name N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. As this molecule is not extensively described in current literature, this document serves as a foundational resource, detailing its chemical structure, a proposed synthetic pathway, and predicted analytical characterization. Furthermore, we explore its potential biological significance and applications by drawing upon the known activities of its constituent moieties: the 2-(ethylsulfanyl)pyridine-3-carbonyl group and the essential amino acid, L-methionine. This guide is intended to equip researchers in medicinal chemistry, pharmacology, and drug development with the necessary theoretical and practical framework to synthesize, identify, and investigate this promising compound.

Introduction and Rationale

The synthesis of hybrid molecules by combining two or more distinct pharmacophores is a well-established strategy in drug discovery to develop novel therapeutic agents with potentially enhanced efficacy, improved pharmacokinetic profiles, or unique mechanisms of action. This compound is a rationally designed molecule that conjugates a substituted nicotinic acid derivative with the essential amino acid L-methionine via a stable amide linkage.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] Specifically, pyridine derivatives bearing sulfur-containing substituents at the 2-position have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] On the other hand, L-methionine is a crucial amino acid involved in vital metabolic pathways, including protein synthesis, methylation reactions, and the production of antioxidants like glutathione.[4] Its derivatives have been explored for various therapeutic purposes.[4][5][6]

The conjugation of these two moieties offers the potential for a synergistic effect, where the pyridine scaffold could act as a directing group for the methionine payload to specific biological targets, or the combined structure could exhibit entirely new pharmacological activities. This guide will lay the groundwork for the exploration of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is an N-acyl derivative of L-methionine. The molecule consists of a 2-(ethylsulfanyl)pyridine-3-carbonyl moiety attached to the amino group of L-methionine through an amide bond.

Structural Representation

Synthesis_Scheme cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Saponification 2-(Ethylsulfanyl)nicotinic_acid 2-(Ethylsulfanyl)nicotinic Acid Intermediate_Ester This compound Methyl Ester 2-(Ethylsulfanyl)nicotinic_acid->Intermediate_Ester HATU, DIPEA, DMF L-Methionine_methyl_ester L-Methionine Methyl Ester L-Methionine_methyl_ester->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Amide Coupling
  • Preparation of Reactants: In a round-bottom flask, dissolve 2-(ethylsulfanyl)nicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation of Carboxylic Acid: To the solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester.

  • Addition of Amine: In a separate flask, dissolve L-methionine methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the salt. Add this solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the intermediate ester.

Experimental Protocol: Saponification
  • Hydrolysis: Dissolve the purified intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Acidification: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M aqueous HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Analytical Characterization (Predicted)

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the ethyl group protons (a triplet and a quartet), the methionine backbone protons (a multiplet for the alpha-proton and multiplets for the beta and gamma-protons), the S-methyl protons (a singlet), and the amide proton (a broad singlet or doublet).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethyl and methionine side chains.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular weight of the compound. The calculated exact mass for C₁₃H₁₇N₃O₃S₂ is 343.0660. The observed mass should be within a narrow tolerance of this value.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretch (amide): ~3300 cm⁻¹

  • C-H stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹

  • C=O stretch (carboxylic acid): ~1710 cm⁻¹

  • C=O stretch (amide): ~1650 cm⁻¹

  • C=N and C=C stretch (pyridine ring): ~1600-1450 cm⁻¹

Potential Biological Significance and Applications

While the specific biological activities of this compound have yet to be determined, its chemical structure suggests several promising avenues for investigation.

Antimicrobial Activity

Many pyridine derivatives, particularly those with sulfur-containing substituents, have been reported to possess antibacterial and antifungal properties. [1]The 2-sulfanylpyridine moiety in the target molecule could impart antimicrobial activity, making it a candidate for the development of new anti-infective agents.

Anticancer Potential

The pyridine nucleus is a common feature in a variety of anticancer drugs. [7]The antiproliferative effects of novel pyridine derivatives are an active area of research. Methionine metabolism is also often dysregulated in cancer cells, with some tumors exhibiting "methionine dependency." Therefore, this compound could potentially target cancer cells through multiple mechanisms.

Modulation of Metabolic and Inflammatory Pathways

As a derivative of methionine, this compound could interact with enzymes involved in methionine metabolism. [4]It may also possess antioxidant properties, either directly or by influencing intracellular glutathione levels. These properties suggest potential applications in metabolic disorders and inflammatory conditions.

Drug Delivery and Prodrug Strategies

The methionine moiety could be recognized by amino acid transporters, potentially facilitating the cellular uptake of the molecule. This could be a valuable strategy for delivering the bioactive pyridine portion into cells. Furthermore, the amide bond could be susceptible to enzymatic cleavage in vivo, suggesting that this compound could act as a prodrug, releasing its constituent components at the target site.

Future Directions and Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential biological evaluation of this compound. The next logical steps for researchers interested in this novel compound would be to:

  • Synthesize 2-(ethylsulfanyl)nicotinic acid as a key starting material.

  • Perform the proposed synthesis and purification of the target molecule.

  • Confirm its structure and purity using the analytical techniques outlined.

  • Conduct in vitro screening for antimicrobial, anticancer, and anti-inflammatory activities.

  • Investigate its effects on relevant metabolic pathways.

References

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An In-depth Technical Guide to N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]-L-methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]-L-methionine, a complex molecule at the interface of amino acid chemistry and heterocyclic pharmacophores. Due to the apparent novelty of this specific chemical entity, this document establishes its unequivocal identification through systematic IUPAC nomenclature. We present a detailed exploration of its structural components, propose logical and robust synthetic pathways based on established organic chemistry principles, and predict its physicochemical properties by drawing parallels with structurally related analogs. Furthermore, this guide delves into the potential applications and biological activities of this compound, particularly in the context of drug discovery, by examining the well-documented roles of both N-acyl methionine derivatives and functionalized pyridine cores. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential exploitation of this and similar molecules.

IUPAC Name and Synonyms

The unambiguous identification of a chemical compound is paramount for scientific discourse. The name "N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine" describes the structure, but for rigorous classification, the systematic IUPAC name is required. Assuming the use of the naturally occurring L-enantiomer of methionine, the definitive IUPAC name is:

(2S)-2-{[2-(Ethylsulfanyl)pyridin-3-yl]formamido}-4-(methylsulfanyl)butanoic acid

This name is derived by treating the methionine moiety as the parent structure, which is N-acylated at its alpha-amino group by 2-(ethylsulfanyl)nicotinic acid.

Due to the specific and complex nature of this molecule, and the lack of its prevalence in chemical databases, there are no established common synonyms. For clarity and precision, the use of the IUPAC name is strongly recommended.

Table 1: Compound Identification

IdentifierValue
Common Name N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]-L-methionine
Systematic IUPAC Name (2S)-2-{[2-(Ethylsulfanyl)pyridin-3-yl]formamido}-4-(methylsulfanyl)butanoic acid
CAS Registry Number Not available
Molecular Formula C₁₄H₁₉N₃O₃S₂
Molecular Weight 357.45 g/mol

Chemical Structure and Component Analysis

The molecule is a conjugate of L-methionine and a substituted nicotinic acid derivative.

Chemical Structure of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]-L-methionine cluster_methionine L-Methionine Moiety cluster_pyridine 2-(Ethylsulfanyl)nicotinoyl Moiety COOH COOH C_alpha COOH->C_alpha Carboxyl Group NH NH C_alpha->NH α-Amino Group side_chain CH₂-CH₂-S-CH₃ C_alpha->side_chain Thioether Side Chain Py_Ring Pyridine Ring CO C=O Py_Ring->CO Carbonyl (Position 3) S_Et S-CH₂-CH₃ Py_Ring->S_Et Ethylsulfanyl (Position 2) CO->NH Amide Bond

Figure 1: Diagram illustrating the constituent moieties of the target molecule.

  • L-Methionine Moiety: An essential amino acid characterized by a thioether side chain.[1] In this conjugate, its α-amino group serves as the nucleophile for the acylation reaction. The stereochemistry at the α-carbon is (S), as is typical for naturally occurring methionine.

  • 2-(Ethylsulfanyl)nicotinoyl Moiety: This is the acylating agent, derived from nicotinic acid (pyridine-3-carboxylic acid). It is substituted at the 2-position with an ethylsulfanyl (-S-CH₂CH₃) group. The presence of the pyridine ring introduces aromaticity and potential for various intermolecular interactions, including hydrogen bonding via the ring nitrogen. The thioether linkage is a site for potential oxidation.

Proposed Synthetic Pathways

The synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]-L-methionine can be logically approached by forming the amide bond between L-methionine and 2-(ethylsulfanyl)nicotinic acid. This requires the synthesis of the latter as a key intermediate.

Synthesis of 2-(Ethylsulfanyl)nicotinic Acid (Intermediate)

A plausible route to this intermediate begins with a commercially available starting material, such as 2-mercaptonicotinic acid.

Synthesis of 2-(Ethylsulfanyl)nicotinic Acid start 2-Mercaptonicotinic Acid intermediate Thiolate Anion start->intermediate Deprotonation reagent1 Base (e.g., NaOH, K₂CO₃) Solvent (e.g., EtOH, DMF) product 2-(Ethylsulfanyl)nicotinic Acid intermediate->product SN2 Alkylation reagent2 Iodoethane (CH₃CH₂I)

Figure 2: Proposed synthesis of the key intermediate, 2-(Ethylsulfanyl)nicotinic acid.

Protocol:

  • Deprotonation: 2-Mercaptonicotinic acid is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF). A base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the thiol group, forming a more nucleophilic thiolate anion.

  • Alkylation: Iodoethane is added to the reaction mixture. The thiolate anion displaces the iodide ion via an SN2 reaction, forming the thioether linkage.[2]

  • Work-up and Isolation: The reaction mixture is acidified to precipitate the product, which can then be isolated by filtration and purified by recrystallization.

Amide Coupling to form the Final Product

The final step involves the formation of an amide bond, a cornerstone of peptide chemistry. This requires the activation of the carboxylic acid group of 2-(ethylsulfanyl)nicotinic acid to make it susceptible to nucleophilic attack by the amino group of L-methionine.

Amide Coupling Reaction cluster_reactants Reactants cluster_reagents Reagents acid 2-(Ethylsulfanyl)nicotinic Acid product N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]-L-methionine acid->product amino_acid L-Methionine amino_acid->product coupling Coupling Reagent (e.g., HATU, HBTU, DCC) coupling->product Activation & Coupling base Base (e.g., DIPEA, NMM)

Figure 3: General scheme for the amide coupling to synthesize the target compound.

Experimental Protocol:

  • Activation: 2-(Ethylsulfanyl)nicotinic acid (1 equivalent) is dissolved in an appropriate aprotic solvent (e.g., DMF or dichloromethane). A coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added.[3][4] The mixture is stirred for a short period to allow for the formation of the activated ester. The choice of coupling reagent is critical to ensure high yield and minimize racemization.[5][6]

  • Coupling: L-methionine (1 equivalent), dissolved in a suitable solvent (or added as a solid), is introduced into the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated through standard aqueous work-up and purification techniques such as column chromatography or recrystallization. An alternative to uronium-based coupling agents is the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[4]

Predicted Physicochemical Properties

The physicochemical properties of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]-L-methionine can be inferred from its structure and data on related compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Physical State Likely a white to off-white crystalline solid.Based on similar N-acyl amino acids like N-acetyl-L-methionine.[7]
Solubility Sparingly soluble in water, more soluble in polar organic solvents (e.g., methanol, ethanol, DMF, DMSO).The presence of the carboxylic acid and pyridine nitrogen will afford some aqueous solubility, but the aromatic ring and alkyl chains will increase lipophilicity.
Melting Point Expected to be in the range of 100-200 °C.N-acetyl-L-methionine has a melting point of 103-106 °C.[7] The larger, more rigid acyl group may increase the melting point.
Stability Stable under standard conditions. Incompatible with strong oxidizing agents.The thioether linkages in both the methionine and the pyridine substituent are susceptible to oxidation.
UV-Vis Absorption Expected to show absorption maxima in the UV region due to the substituted pyridine ring.Aromatic systems typically exhibit characteristic UV absorbance.
NMR Spectroscopy The ¹H NMR spectrum would show characteristic signals for the aromatic pyridine protons, the ethyl group, the methionine backbone, and the methyl thioether. The ¹³C NMR would show corresponding signals for all unique carbon atoms.Based on spectral data for N-acetyl-L-methionine[8] and various pyridine derivatives.

Potential Applications and Biological Relevance

While no specific biological activity has been reported for this molecule, its structural components suggest several areas of potential interest for drug discovery and development.

  • Anti-inflammatory and Analgesic Potential: Many drugs containing a pyridine core exhibit anti-inflammatory properties.[9][10] The nicotinic acid scaffold itself is a well-known pharmacophore.[11][12] The conjugation to methionine could modulate the pharmacokinetic and pharmacodynamic properties of the pyridine moiety.

  • Anticancer Activity: Pyridine derivatives are prevalent in a large number of FDA-approved anticancer drugs.[13] They often function as kinase inhibitors or interact with other key targets in cancer signaling pathways.[14][15] The specific substitution pattern on the pyridine ring is crucial for activity, and the 2-(ethylsulfanyl) group could influence target binding and selectivity.

  • Enzyme Inhibition: Thioether-containing nicotinic acid derivatives have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, suggesting a potential role in metabolic disorders.[16]

  • Nutraceutical and Metabolic Modulation: N-acylation of amino acids can alter their metabolic fate and bioavailability.[17][18] While N-acetyl-L-methionine is considered nutritionally equivalent to L-methionine, the larger, more complex acyl group in the target molecule could lead to different metabolic processing and potentially novel biological effects.

The methionine portion of the molecule could also play a role in its activity. For instance, it could be involved in transport into cells via amino acid transporters or influence the molecule's interaction with biological membranes.

Conclusion

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]-L-methionine, systematically named (2S)-2-{[2-(Ethylsulfanyl)pyridin-3-yl]formamido}-4-(methylsulfanyl)butanoic acid, represents a novel chemical entity with potential for further investigation. This guide has established its identity, proposed robust and feasible synthetic routes, and predicted its key physicochemical properties. Based on the well-established biological activities of its constituent parts—the substituted pyridine ring and the N-acylated methionine—this molecule warrants exploration in various therapeutic areas, including anti-inflammatory, anticancer, and metabolic research. The protocols and insights provided herein serve as a solid foundation for any research group aiming to synthesize, characterize, and evaluate the biological potential of this intriguing compound.

References

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A Technical Guide to the Discovery, Synthesis, and Characterization of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine: A Hypothetical Case Study in Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a rational drug design approach for the hypothetical discovery and development of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. In the absence of prior art for this specific molecule, we present a scientifically grounded narrative illustrating its conceptual origin as a potential enzyme inhibitor. This document provides a comprehensive overview of the strategic considerations underpinning its design, a detailed synthetic pathway, and a proposed framework for its biological evaluation. Core to this exploration is the synergistic combination of a pyridine scaffold, known for its prevalence in medicinal chemistry, with the essential amino acid methionine.[1][2][3] The inclusion of an ethylsulfanyl moiety is discussed from the perspective of bioisosteric replacement and its potential to modulate pharmacokinetic properties.[4][5][6] This guide is intended for researchers and professionals in drug development, offering insights into the logical progression from a therapeutic hypothesis to a candidate molecule.

Introduction: The Rationale for a Novel Molecular Scaffold

The relentless pursuit of novel therapeutic agents necessitates the exploration of new chemical entities. The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3] Similarly, the amino acid methionine is not only a fundamental building block of proteins but also plays a crucial role in various metabolic pathways, making its derivatives intriguing candidates for drug design.[7][8][9]

The hypothetical molecule, this compound, was conceived as a potential inhibitor of a metalloenzyme, where the pyridine nitrogen and the amide bond could coordinate with a metal cofactor, while the methionine and ethylsulfanyl moieties could occupy distinct hydrophobic pockets within the enzyme's active site. The sulfur atom in the ethylsulfanyl group is a deliberate design choice, serving as a bioisostere for other functional groups and potentially enhancing target affinity or metabolic stability.[4][5][6]

Hypothetical Discovery and Design

The conceptual "discovery" of this compound is rooted in a structure-based drug design strategy targeting a hypothetical enzyme, "Metallo-hydrolase X," implicated in a disease pathway. The design rationale is built on three key structural components:

  • The Pyridine-3-Carboxylic Acid Core: This scaffold was chosen for its rigid structure and the strategic placement of the carboxylic acid, which allows for amide linkage to the methionine. The pyridine nitrogen is positioned to act as a potential metal-coordinating group.

  • The L-Methionine Moiety: Selected to mimic a natural substrate of Metallo-hydrolase X, the methionine side chain is hypothesized to fit into a specific hydrophobic pocket of the enzyme's active site. The chirality of L-methionine is presumed to be essential for optimal binding.

  • The 2-(Ethylsulfanyl) Group: This group is introduced as a bioisosteric replacement for a more common substituent, such as a methoxy or chloro group. The sulfur atom can offer unique electronic properties and potential for specific interactions within a secondary binding pocket, possibly improving selectivity and potency.

This multi-component design strategy aims to create a molecule with high affinity and specificity for its intended target.

Synthesis and Characterization

The synthesis of this compound can be approached through a convergent synthesis strategy, which involves the preparation of the key intermediates followed by their coupling.

Synthesis of Key Intermediates

Intermediate 1: 2-(Ethylsulfanyl)pyridine-3-carboxylic acid

The synthesis of this intermediate can be achieved from commercially available 2-chloropyridine-3-carboxylic acid.

Experimental Protocol:

  • To a solution of 2-chloropyridine-3-carboxylic acid (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add sodium thioethoxide (NaSEt) (1.1 eq.) at room temperature.

  • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(Ethylsulfanyl)pyridine-3-carboxylic acid.

Intermediate 2: L-Methionine methyl ester hydrochloride

To facilitate the amide coupling reaction and prevent self-polymerization of the amino acid, the carboxylic acid of L-methionine is protected as a methyl ester.

Experimental Protocol:

  • Suspend L-methionine (1 eq.) in methanol (MeOH).

  • Cool the suspension to 0 °C and bubble dry hydrogen chloride (HCl) gas through the mixture until the L-methionine is completely dissolved.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain L-Methionine methyl ester hydrochloride as a white solid.

Final Amide Coupling Reaction

The final step involves the formation of an amide bond between the two key intermediates.[10][11][12] A standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) can be employed.[13]

Experimental Protocol:

  • Dissolve 2-(Ethylsulfanyl)pyridine-3-carboxylic acid (1 eq.) in a mixture of dichloromethane (DCM) and DMF.

  • Add DCC (1.1 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.) to the solution and stir at 0 °C for 30 minutes to form the active ester.

  • In a separate flask, dissolve L-Methionine methyl ester hydrochloride (1 eq.) in DCM and add a base such as triethylamine (TEA) (1.2 eq.) to neutralize the hydrochloride salt.

  • Add the neutralized L-methionine methyl ester solution to the activated 2-(Ethylsulfanyl)pyridine-3-carboxylic acid solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound methyl ester.

  • To obtain the final product, hydrolyze the methyl ester using a mild base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Acidify the reaction mixture to pH 3-4 to precipitate the final product, this compound.

Characterization

The structure and purity of the final compound would be confirmed using standard analytical techniques:

Technique Expected Outcome
¹H NMR Signals corresponding to the protons of the pyridine ring, the ethylsulfanyl group, and the methionine backbone.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
HPLC A single major peak indicating high purity.

Proposed Biological Evaluation

To assess the biological activity of this compound as a hypothetical inhibitor of "Metallo-hydrolase X," a series of in vitro experiments would be conducted.

In Vitro Enzyme Inhibition Assay

Experimental Protocol:

  • Express and purify recombinant Metallo-hydrolase X.

  • Develop a fluorescence-based or colorimetric assay to measure the enzymatic activity of Metallo-hydrolase X using a known substrate.

  • Perform initial screening of this compound at a single concentration (e.g., 10 µM) to determine its inhibitory potential.

  • For active compounds, conduct dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) value.

  • Perform mechanistic studies (e.g., Lineweaver-Burk plots) to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Activity Assay

Experimental Protocol:

  • Utilize a cell line that overexpresses Metallo-hydrolase X and exhibits a measurable downstream phenotype.

  • Treat the cells with varying concentrations of this compound.

  • Measure the effect of the compound on the cellular phenotype to determine its cellular potency (EC₅₀).

  • Assess the cytotoxicity of the compound in parallel using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_intermediates Intermediate Synthesis cluster_coupling Amide Coupling and Deprotection 2-chloropyridine-3-carboxylic acid 2-chloropyridine-3-carboxylic acid Intermediate_1 2-(Ethylsulfanyl)pyridine-3- carboxylic acid 2-chloropyridine-3-carboxylic acid->Intermediate_1 NaSEt, DMF, 60°C NaSEt NaSEt Coupling Amide Coupling (DCC, NHS, TEA) Intermediate_1->Coupling L-Methionine L-Methionine Intermediate_2 L-Methionine methyl ester hydrochloride L-Methionine->Intermediate_2 MeOH, HCl(g) MeOH/HCl MeOH/HCl Intermediate_2->Coupling Ester_Product N-[2-(Ethylsulfanyl)pyridine-3-carbonyl] methionine methyl ester Coupling->Ester_Product Hydrolysis Ester Hydrolysis (LiOH) Ester_Product->Hydrolysis Final_Product N-[2-(Ethylsulfanyl)pyridine-3-carbonyl] methionine Hydrolysis->Final_Product

Caption: Synthetic route for this compound.

Hypothetical Enzyme Inhibition Workflow

Biological_Evaluation Start Synthesized Compound Enzyme_Assay In Vitro Enzyme Inhibition Assay (Metallo-hydrolase X) Start->Enzyme_Assay IC50 Determine IC₅₀ Enzyme_Assay->IC50 Mechanism Elucidate Inhibition Mechanism IC50->Mechanism Cell_Assay Cell-Based Activity Assay IC50->Cell_Assay EC50 Determine EC₅₀ Cell_Assay->EC50 Cytotoxicity Assess Cytotoxicity Cell_Assay->Cytotoxicity Lead_Candidate Potential Lead Candidate EC50->Lead_Candidate

Caption: Workflow for the biological evaluation of the target compound.

Conclusion

This technical guide has presented a hypothetical yet scientifically rigorous exploration of the discovery and origin of this compound. By deconstructing its molecular architecture, we have proposed a rational basis for its design as a potential enzyme inhibitor. The detailed synthetic protocols and the framework for biological evaluation provide a clear roadmap for the potential development of this and similar novel chemical entities. This case study underscores the importance of a multi-faceted approach in modern drug discovery, integrating principles of medicinal chemistry, organic synthesis, and chemical biology to address unmet medical needs.

References

  • - PubMed

  • - RSC Publishing

  • - Chemistry LibreTexts

  • - ACS Publications

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  • - Institute of Industrial Science, the University of Tokyo

  • - Sarchem Labs

  • - ResearchGate

  • - ResearchGate

  • - Scribd

  • - NINGBO INNO PHARMCHEM CO.,LTD.

  • - Theses and Dissertations

  • - International Journal of Pharmaceutical Sciences and Research

  • - Chemistry LibreTexts

  • 4][7][10]triazino[2,3-c]quinazolines. - PubMed Central

  • - Khan Academy

  • - NINGBO INNO PHARMCHEM CO.,LTD.

  • - Patsnap Synapse

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  • - NINGBO INNO PHARMCHEM CO.,LTD.

  • - GlobalRx

  • - NINGBO INNO PHARMCHEM CO.,LTD.

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  • - Dana Bioscience

  • - Thoreauchem

Sources

An In-depth Technical Guide to the Solubility of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Low aqueous solubility can impede drug development, leading to poor absorption and unreliable clinical outcomes.[3][4][5] This guide provides a comprehensive technical framework for understanding and determining the solubility of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine, a novel compound with potential therapeutic applications. We will delve into the theoretical physicochemical properties of the molecule, provide a detailed, field-proven experimental protocol for solubility determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the solubility profile of this and structurally similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility.[6] Solubility dictates the rate and extent to which a compound dissolves in a solvent, which in the context of pharmacology, directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A compound with poor solubility may fail to achieve the necessary concentration at its target site, rendering it ineffective, or may exhibit variable absorption, leading to safety concerns.[3][4]

The molecule at the center of this guide, this compound, is an amphoteric compound, possessing both acidic and basic functional groups. This structural complexity suggests that its solubility will be highly dependent on the pH of the medium.[7][8][9] This guide will provide a robust methodology for characterizing its solubility across a range of solvents, a crucial step in its preclinical development.

Physicochemical Characterization and Predicted Solubility Behavior

A thorough understanding of a molecule's structure is paramount to predicting its solubility. This compound is comprised of several key functional groups that will govern its behavior in different solvents:

  • Pyridine Ring: The pyridine moiety is a weak base and can be protonated in acidic conditions, which would increase its solubility in aqueous media.[10][11][12]

  • Ethylsulfanyl (Thioether) Group: The thioether group is relatively non-polar and contributes to the lipophilicity of the molecule, potentially increasing its solubility in organic solvents.[13][14][15][16][17]

  • Methionine Moiety: As an amino acid, methionine contains both a carboxylic acid group (acidic) and an amino group (basic).[5][18][19] This makes the molecule amphoteric, with its net charge and therefore its aqueous solubility being highly dependent on pH.[7] At its isoelectric point (pI), the molecule will have a net neutral charge and is expected to exhibit its minimum aqueous solubility.

Based on these functional groups, we can predict the following solubility behavior:

  • In acidic aqueous solutions (low pH): The pyridine nitrogen and the amino group of the methionine moiety will be protonated, resulting in a net positive charge and likely increased solubility.

  • In basic aqueous solutions (high pH): The carboxylic acid group of the methionine moiety will be deprotonated, resulting in a net negative charge and likely increased solubility.

  • In neutral aqueous solutions (near the pI): The molecule will exist predominantly as a zwitterion with a net neutral charge, leading to lower aqueous solubility.

  • In organic solvents: The presence of the thioether and the overall organic backbone suggests that the compound will have some solubility in a range of organic solvents, with the degree of solubility depending on the polarity of the solvent.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[20] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period to reach saturation.

Materials and Equipment
  • This compound (solid, >99% purity)

  • Selection of solvents (e.g., Water, pH 1.2 HCl, pH 7.4 PBS, pH 10.0 Carbonate Buffer, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Step-by-Step Methodology
  • Preparation of Solvent Media: Prepare all aqueous buffer solutions and ensure their pH is accurately measured and adjusted if necessary.[21]

  • Addition of Compound: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[22] Allow the samples to equilibrate for a sufficient time, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.[4][22]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Quantification: Determine the concentration of the compound in the original saturated solution by back-calculation from the diluted sample, using a pre-established calibration curve.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Seal and Shake (24-48h at constant T) B->C D Centrifuge sample C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table to allow for easy comparison across different solvents.

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)Solubility (µM)
Water~7.025
0.1 M HCl1.225
PBS7.425
0.1 M Carbonate Buffer10.025
MethanolN/A25
EthanolN/A25
AcetonitrileN/A25
DMSON/A25

Interpretation of Results:

  • Aqueous Solubility vs. pH: A "U-shaped" solubility profile is expected for this amphoteric compound, with the lowest solubility observed near its isoelectric point.[8] Significantly higher solubility in the acidic and basic buffers compared to neutral water would confirm the influence of the ionizable functional groups.

  • Solubility in Organic Solvents: The solubility in organic solvents will provide insights into the compound's polarity. Higher solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetonitrile, would be expected.

  • Implications for Drug Development:

    • High Aqueous Solubility: If the compound is highly soluble across the physiological pH range (1.2-6.8), it is a good candidate for oral administration.[21][23][24][25]

    • Low Aqueous Solubility: If the aqueous solubility is low, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be required to improve bioavailability.

    • Solubility in Organic Solvents: This data is crucial for developing formulations for parenteral administration and for designing purification and manufacturing processes.

Factors Influencing Solubility: A Conceptual Overview

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships.

G Solubility Solubility pH pH Ionization Ionization State pH->Ionization Solvent Solvent Polarity Interactions Solute-Solvent Interactions Solvent->Interactions Temp Temperature Temp->Solubility ΔHsol Structure Molecular Structure Structure->Ionization pKa Structure->Interactions Ionization->Solubility Interactions->Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion

The determination of the solubility profile of this compound is a foundational step in its development as a potential therapeutic agent. The amphoteric nature of the molecule, conferred by the pyridine and methionine moieties, dictates a strong pH-dependent aqueous solubility. By employing the robust shake-flask method and analyzing the results in the context of the compound's physicochemical properties, researchers can gain the critical insights needed to guide formulation development, predict in vivo performance, and ultimately, advance the compound through the drug development pipeline.

References

Sources

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is a novel small molecule entity whose precise biological role and mechanism of action remain to be fully elucidated. Its chemical structure, featuring a pyridine core linked to the essential amino acid methionine, suggests potential interactions with a variety of biological pathways. The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to improve solubility and engage in diverse biological interactions.[1][2][3][4] The inclusion of methionine, a critical amino acid in metabolism and protein synthesis, further implies that this compound could act as a modulator of fundamental cellular processes.[5][6]

This technical guide puts forth a scientifically-grounded hypothesis for the mechanism of action of this compound. We will explore its potential as an inhibitor of methionyl-tRNA synthetase (MetRS) , an enzyme crucial for protein synthesis. This hypothesis is predicated on the structural similarity of the compound to methionine, suggesting it may act as a competitive inhibitor.[7][8] We will outline a comprehensive research program to rigorously test this hypothesis, detailing the necessary experimental protocols and the expected outcomes that would either support or refute this proposed mechanism.

Part 2: The Core Hypothesis: Competitive Inhibition of Methionyl-tRNA Synthetase

We hypothesize that this compound acts as a competitive inhibitor of methionyl-tRNA synthetase (MetRS) . MetRS is a vital enzyme responsible for the acylation of tRNA with methionine, the first step in protein synthesis.[7] By mimicking the structure of methionine, our compound of interest is proposed to bind to the active site of MetRS, thereby preventing the binding of endogenous methionine and inhibiting the initiation of protein translation. This inhibition of protein synthesis would be expected to lead to cell growth arrest and, at higher concentrations, cytotoxicity.[9]

This hypothesis is supported by the known activities of other methionine analogues which have been shown to inhibit MetRS and exhibit antibacterial and growth-inhibitory effects.[7][8][9] The pyridine moiety of this compound may further enhance its binding affinity and specificity for the enzyme's active site.[2][10]

The following sections will detail the experimental plan to investigate this hypothesis, starting with in vitro enzymatic assays and progressing to cell-based and biophysical analyses.

Part 3: Experimental Validation

In Vitro Enzymatic Assays

The initial phase of our investigation will focus on directly assessing the inhibitory potential of this compound against purified MetRS.

3.1.1 Protocol: MetRS Inhibition Assay (ATP-PPi Exchange Assay)

This assay measures the methionine-dependent exchange of pyrophosphate (PPi) into ATP, a key step in the aminoacylation reaction catalyzed by MetRS.

Materials:

  • Purified recombinant human MetRS

  • ATP

  • Sodium pyrophosphate (Na-PPi)

  • L-Methionine

  • This compound

  • Radiolabeled [³²P]Na-PPi

  • Tris-HCl buffer

  • MgCl₂

  • DTT

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, ATP, and varying concentrations of this compound (from 0 to 1 mM).

  • Initiate the reaction by adding purified MetRS and a fixed concentration of L-methionine.

  • Add [³²P]Na-PPi to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution of activated charcoal, which will bind the unincorporated [³²P]PPi.

  • Centrifuge the samples to pellet the charcoal.

  • Measure the radioactivity of the supernatant, which contains the [³²P]ATP formed, using a scintillation counter.

  • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration.

Expected Outcome:

A dose-dependent decrease in [³²P]ATP formation with increasing concentrations of this compound would indicate direct inhibition of MetRS.

Cell-Based Assays

To determine if the enzymatic inhibition observed in vitro translates to a cellular effect, we will perform cell proliferation and protein synthesis assays.

3.2.1 Protocol: Cell Proliferation Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Outcome:

A dose-dependent decrease in cell viability would suggest that the compound has a cytostatic or cytotoxic effect.

3.2.2 Protocol: Protein Synthesis Assay (SUnSET Assay)

This assay directly measures the rate of protein synthesis in cells by detecting the incorporation of puromycin, an aminonucleoside antibiotic that mimics aminoacyl-tRNA.

Materials:

  • HeLa cells

  • This compound

  • Puromycin

  • Lysis buffer

  • Anti-puromycin antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Treat HeLa cells with this compound for a specified time.

  • Add a short pulse of puromycin to the culture medium.

  • Lyse the cells and collect the protein lysates.

  • Perform a Western blot analysis using an anti-puromycin antibody to detect puromycin-labeled peptides.

  • Quantify the band intensities to determine the relative rate of protein synthesis.

Expected Outcome:

A reduction in puromycin incorporation in cells treated with this compound would provide strong evidence for the inhibition of protein synthesis.

Biophysical Assays

To confirm direct binding of the compound to MetRS and to elucidate the binding kinetics, we will employ biophysical techniques.

3.3.1 Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified recombinant human MetRS

  • This compound

  • ITC instrument

Procedure:

  • Dialyze the purified MetRS against a suitable buffer.

  • Dissolve this compound in the same buffer.

  • Load the protein into the sample cell and the compound into the injection syringe of the ITC instrument.

  • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Analyze the resulting data to determine the binding parameters.

Expected Outcome:

A measurable heat change upon titration will confirm direct binding. The data will provide the dissociation constant (Kᴅ), a measure of binding affinity.

Part 4: Data Interpretation and Visualization

Data Summary

The quantitative data from the proposed experiments will be summarized in the following table for clear interpretation and comparison.

AssayParameterThis compoundControl (e.g., Methionine hydroxamate[7])
MetRS Inhibition AssayIC₅₀ (µM)To be determined~19 µM[7]
Cell Proliferation AssayGI₅₀ (µM)To be determinedTo be determined
Protein Synthesis Assay% InhibitionTo be determinedTo be determined
Isothermal Titration CalorimetryKᴅ (µM)To be determinedTo be determined
Visualizing the Proposed Mechanism and Workflows

Figure 1: Hypothesized Mechanism of Action

G cluster_0 Normal Protein Synthesis cluster_1 Inhibition by this compound Met Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS Met_tRNA Met-tRNA(Met) MetRS->Met_tRNA Aminoacylation tRNA tRNA(Met) tRNA->MetRS Ribosome Ribosome Met_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Compound This compound MetRS_inhibited MetRS (Inhibited) Compound->MetRS_inhibited Competitive Binding No_Protein Protein Synthesis Blocked MetRS_inhibited->No_Protein

Caption: Competitive inhibition of MetRS by the compound, blocking protein synthesis.

Figure 2: Experimental Workflow

G start Hypothesis Formulation in_vitro In Vitro Enzymatic Assays (MetRS Inhibition) start->in_vitro cell_based Cell-Based Assays (Proliferation, Protein Synthesis) in_vitro->cell_based biophysical Biophysical Assays (ITC for direct binding) cell_based->biophysical data_analysis Data Analysis & Interpretation biophysical->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. This N-acyl amino acid derivative is synthesized through a two-stage process commencing with the nucleophilic aromatic substitution of 2-chloronicotinic acid to yield the key intermediate, 2-(ethylsulfanyl)nicotinic acid. This is followed by a classic amide bond formation coupling the intermediate with L-methionine, whose carboxyl group is transiently protected as a methyl ester. The protocol details reagent selection, reaction conditions, purification methods, and characterization, while also explaining the chemical principles underpinning the chosen methodology.

Introduction and Rationale

N-acyl amino acids are a significant class of molecules with diverse applications in pharmaceuticals, cosmetics, and biotechnology. The conjugation of a heterocyclic moiety, such as a substituted pyridine, to an essential amino acid like methionine can yield novel compounds with unique physicochemical properties and potential biological activities. The thioether linkage in methionine is a known site for interactions within protein structures and can be susceptible to oxidation, making the study of its N-acylated derivatives particularly relevant.[1][2]

This protocol is designed to be a robust and reproducible guide for laboratory synthesis. The chosen synthetic strategy prioritizes commercially available starting materials, high-yielding reaction steps, and straightforward purification procedures. The core of this synthesis is the formation of an amide bond, a fundamental reaction in organic and medicinal chemistry.[3] We will employ standard peptide coupling techniques that ensure high efficiency and minimize side reactions like racemization.[4]

Overall Synthetic Scheme

The synthesis is logically divided into three primary stages:

  • Stage 1: Synthesis of the carboxylic acid precursor, 2-(Ethylsulfanyl)nicotinic acid.

  • Stage 2: Amide coupling of the precursor acid with L-methionine methyl ester.

  • Stage 3: Deprotection of the methyl ester to yield the final product.

Synthetic_Scheme cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection 2_chloro 2-Chloronicotinic Acid Intermediate 2-(Ethylsulfanyl)nicotinic Acid 2_chloro->Intermediate SNAr Reaction EtSH Ethanethiol (EtSH) Base (e.g., NaH) EtSH->Intermediate Protected_Product Protected Product (Ester) Intermediate->Protected_Product Amide Bond Formation Met_ester L-Methionine Methyl Ester Met_ester->Protected_Product Coupling Coupling Reagent (e.g., EDC/HOBt) Coupling->Protected_Product Final_Product N-[2-(Ethylsulfanyl)pyridine- 3-carbonyl]methionine Protected_Product->Final_Product Ester Hydrolysis Hydrolysis Base (e.g., LiOH) then Acid (e.g., HCl) Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

This section summarizes the key chemicals and their specifications required for the synthesis.

ReagentFormulaMW ( g/mol )PuritySupplierNotes
2-Chloronicotinic AcidC₆H₄ClNO₂157.55≥98%Sigma-AldrichStarting material for Stage 1.
Sodium Hydride (NaH)NaH24.0060% disp. in oilSigma-AldrichStrong base, handle with care.
EthanethiolC₂H₆S62.13≥99%Sigma-AldrichVolatile and pungent. Use in fume hood.
L-Methionine Methyl Ester HClC₆H₁₄ClNO₂S200.70≥98%Sigma-AldrichAmine component for coupling.
EDC HydrochlorideC₈H₁₈N₃Cl191.70≥98%Sigma-AldrichCoupling agent.[3]
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13≥97%Sigma-AldrichAdditive to prevent racemization.[5]
Triethylamine (TEA)C₆H₁₅N101.19≥99%Sigma-AldrichBase for neutralizing HCl salt.
Lithium Hydroxide (LiOH)LiOH23.95≥98%Sigma-AldrichFor ester hydrolysis.
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0999.8%Sigma-AldrichReaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%Fisher ScientificExtraction and chromatography solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11≥99.5%Fisher ScientificExtraction and chromatography solvent.
HexanesN/AN/AACS GradeFisher ScientificChromatography solvent.

Experimental Protocols

Stage 1: Synthesis of 2-(Ethylsulfanyl)nicotinic Acid

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the chlorine atom at the 2-position, is susceptible to attack by a potent nucleophile.[6] Ethanethiol is deprotonated by a strong base, sodium hydride, to form the highly nucleophilic ethanethiolate anion (EtS⁻), which then displaces the chloride ion.[5]

Stage1_Workflow Start Suspend NaH in anhydrous DMF Add_EtSH Add Ethanethiol dropwise at 0 °C Start->Add_EtSH Stir_1 Stir for 30 min (Formation of Thiolate) Add_EtSH->Stir_1 Add_Pyridine Add 2-Chloronicotinic Acid solution in DMF Stir_1->Add_Pyridine React Warm to RT and stir for 12-16 h Add_Pyridine->React Quench Quench with H₂O React->Quench Acidify Acidify with HCl (aq) to pH 2-3 Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Dry, Concentrate, and Purify via Recrystallization Extract->Purify

Caption: Workflow for the synthesis of 2-(Ethylsulfanyl)nicotinic acid.

Step-by-Step Procedure:

  • Preparation: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

  • Thiolate Formation: Suspend the washed NaH in anhydrous DMF (50 mL). Cool the suspension to 0 °C in an ice bath. Slowly add ethanethiol (1.1 eq) dropwise via syringe. Causality: This exothermic reaction generates the sodium ethanethiolate nucleophile. Slow addition at 0 °C controls the reaction rate and hydrogen gas evolution.

  • Reaction: After stirring the thiolate solution for 30 minutes at 0 °C, add a solution of 2-chloronicotinic acid (1.0 eq) dissolved in anhydrous DMF (30 mL) dropwise.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding water (50 mL) while cooling in an ice bath. Acidify the aqueous solution to a pH of 2-3 using 1M HCl. A precipitate should form.

  • Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-(ethylsulfanyl)nicotinic acid as a solid.

Stage 2: Amide Coupling to form this compound methyl ester

Principle: This step forms the central amide bond. A carbodiimide, EDC, is used to activate the carboxylic acid group of the intermediate, forming a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the primary amine of L-methionine methyl ester. HOBt is added as a catalyst and racemization suppressant; it reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and provides a cleaner conversion to the desired amide.[5] Triethylamine is used to neutralize the hydrochloride salt of the amino acid ester, liberating the free amine required for the reaction.

Step-by-Step Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve 2-(ethylsulfanyl)nicotinic acid (1.0 eq), L-methionine methyl ester hydrochloride (1.05 eq), and HOBt (1.1 eq) in anhydrous DMF (80 mL).

  • Base Addition: Cool the solution to 0 °C and add triethylamine (TEA, 2.5 eq) dropwise. Stir for 15 minutes. Causality: TEA deprotonates the methionine methyl ester hydrochloride, making the amino group nucleophilic.

  • Activation: Add EDC hydrochloride (1.2 eq) to the mixture in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor by TLC until the starting acid is consumed.

  • Work-up: Pour the reaction mixture into cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

Stage 3: Saponification to this compound

Principle: The final step is the hydrolysis (saponification) of the methyl ester to the free carboxylic acid. This is achieved under basic conditions using lithium hydroxide.[8][9] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. A final acidification step protonates the carboxylate to yield the final product.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the purified methyl ester from Stage 2 (1.0 eq) in a mixture of THF and water (3:1 ratio, 40 mL). Add lithium hydroxide monohydrate (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify to pH 3-4 with 1M HCl.

  • Isolation: A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Final Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized compounds.

  • FT-IR Spectroscopy: To observe the characteristic carbonyl stretches of the carboxylic acid and amide functional groups.

  • Melting Point: To assess the purity of the final solid product.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in a dry environment.

  • Ethanethiol: Possesses a strong, unpleasant odor and is flammable. Always use in a well-ventilated fume hood.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • EDC and HOBt: Can be sensitizers. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Sources

Application Notes and Protocols for the Laboratory Preparation of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel N-Acyl Methionine Derivative

N-acyl amino acids represent a significant class of molecules with diverse applications in medicinal chemistry, biochemistry, and materials science.[1] The conjugation of a lipophilic acyl group to an amino acid can modulate its biological activity, cell permeability, and metabolic stability. Methionine, a sulfur-containing essential amino acid, plays a crucial role in various metabolic pathways and its derivatives are of considerable interest.[2] This document provides a comprehensive guide for the laboratory synthesis of a novel N-acyl methionine derivative, N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine.

The strategic incorporation of the 2-(ethylsulfanyl)pyridine-3-carbonyl moiety introduces a unique heterocyclic system with potential for diverse chemical interactions and biological activities. The pyridine ring is a common scaffold in pharmaceuticals, and the ethylsulfanyl group can influence the molecule's lipophilicity and metabolic profile.[3] This detailed protocol is intended for researchers and professionals in drug development and chemical synthesis, offering insights into the rationale behind the synthetic strategy, a step-by-step experimental procedure, and methods for characterization and purification.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically designed as a two-step process. The first step involves the synthesis of the key intermediate, 2-(ethylsulfanyl)nicotinic acid, via a nucleophilic aromatic substitution reaction. The second, and final, step is the formation of the amide bond between the synthesized nicotinic acid derivative and L-methionine, employing a well-established peptide coupling methodology.

G cluster_0 Step 1: Synthesis of 2-(Ethylsulfanyl)nicotinic Acid cluster_1 Step 2: Amide Bond Formation A 2-Chloronicotinic Acid C Nucleophilic Aromatic Substitution (SNAr) A->C B Ethanethiol B->C D 2-(Ethylsulfanyl)nicotinic Acid C->D E 2-(Ethylsulfanyl)nicotinic Acid G Peptide Coupling (HBTU) E->G F L-Methionine F->G H This compound G->H

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 2-(Ethylsulfanyl)nicotinic Acid

The initial phase of the synthesis focuses on the preparation of the acyl donor, 2-(Ethylsulfanyl)nicotinic Acid. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry.

Causality Behind Experimental Choices

The selection of 2-chloronicotinic acid as the starting material is predicated on the reactivity of halopyridines in SNAr reactions. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Ethanethiol is chosen as the nucleophile to introduce the desired ethylsulfanyl group. A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion, which readily attacks the electron-deficient carbon of the pyridine ring.

Experimental Protocol

Materials:

  • 2-Chloronicotinic acid

  • Ethanethiol

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous DMF.

  • In a separate flask, prepare a solution of sodium ethanethiolate by reacting ethanethiol (1.2 eq) with sodium hydroxide (1.2 eq) in a minimal amount of DMF. Caution: Ethanethiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Slowly add the sodium ethanethiolate solution to the solution of 2-chloronicotinic acid at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to a pH of approximately 3-4 with 1M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by flash column chromatography.

  • Dry the purified 2-(ethylsulfanyl)nicotinic acid under vacuum.

Part 2: Amide Coupling to Synthesize this compound

The final step involves the formation of an amide bond between the synthesized 2-(ethylsulfanyl)nicotinic acid and the amino group of L-methionine. This is a critical step that requires careful selection of coupling reagents to ensure high yield and minimize side reactions, particularly racemization.

Expertise & Experience: Selecting the Right Coupling Reagent

For this synthesis, we recommend the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent. HBTU is a highly efficient and widely used aminium-based coupling reagent that facilitates rapid amide bond formation with minimal risk of racemization.[4] The mechanism involves the activation of the carboxylic acid to form a highly reactive HOBt active ester, which is then readily attacked by the amine.[4]

The thioether group in the methionine side chain is susceptible to oxidation.[5][6] While HBTU itself is not a strong oxidizing agent, care should be taken to use high-purity solvents and reagents and to perform the reaction under an inert atmosphere to minimize air oxidation. For this solution-phase synthesis, protecting the methionine side chain is generally not necessary if the reaction conditions are carefully controlled.[7]

Experimental Protocol

Materials:

  • 2-(Ethylsulfanyl)nicotinic acid

  • L-Methionine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

G cluster_workflow Amide Coupling Workflow A Dissolve 2-(Ethylsulfanyl)nicotinic Acid and HBTU in anhydrous DMF B Add DIPEA to the mixture (Activation) A->B 1-2 min C Add L-Methionine to the activated mixture B->C D Stir at room temperature (Reaction) C->D Monitor by TLC E Aqueous Workup (Extraction with Ethyl Acetate) D->E F Purification by Flash Column Chromatography E->F G Characterization (NMR, MS, HPLC) F->G

Figure 2: Step-by-step workflow for the HBTU-mediated amide coupling.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(ethylsulfanyl)nicotinic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 1-2 minutes. The solution may turn a pale yellow, indicating the formation of the active ester.

  • In a separate flask, suspend L-methionine (1.2 eq) in a minimal amount of anhydrous DMF. Gentle warming may be required to aid dissolution.

  • Add the L-methionine solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).[8]

  • Collect the fractions containing the pure product and evaporate the solvent to yield the final compound.

Data Presentation and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data for this compound
Analysis Expected Results
Appearance White to off-white solid
Molecular Formula C₁₃H₁₈N₂O₃S₂
Molecular Weight 330.43 g/mol
¹H NMR Characteristic peaks for the pyridine ring protons, the ethyl group (triplet and quartet), the methionine backbone and side chain protons, and the amide proton.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule, including the pyridine ring carbons, the carbonyl carbon, and the carbons of the ethyl and methionine moieties.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 331.08.
HPLC Purity >95% (as determined by peak area)

Troubleshooting Guide

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reaction; inefficient precipitation.Ensure anhydrous conditions. Increase reaction time or temperature. Adjust the pH carefully during precipitation.
Low yield in Step 2 Incomplete activation of the carboxylic acid; decomposition of the active ester.Ensure all reagents and solvents are anhydrous. Add L-methionine promptly after activation.
Presence of oxidized product (methionine sulfoxide) Oxidation of the methionine side chain.Perform the reaction under a strictly inert atmosphere. Use freshly distilled, deoxygenated solvents. Consider adding an antioxidant scavenger during workup.[5]
Racemization of methionine Use of a strong base or prolonged reaction times at elevated temperatures.Use a non-nucleophilic base like DIPEA. HBTU is known to suppress racemization. Avoid excessive heating.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

  • Han, Y., & Houghten, R. A. (1998). An efficient method for the solid phase synthesis of N-acylsulfonamides. Tetrahedron Letters, 39(20), 3245-3248. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. [Link]

  • Royal Society of Chemistry. (2023). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • PubChem. (n.d.). N-acetyl-L-methionine. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • PubChem. (n.d.). L-Methionine. [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. [Link]

  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • MDPI. (2022). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. [Link]

  • ACS Publications. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinyl chloride. [Link]

  • ResearchGate. (n.d.). Reaction of 2a with ethanethiol (7a) and the time course of.... [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]

  • Springer Nature. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • Bio-Synthesis Inc. (2016). Labeling and Protecting Groups. [Link]

  • PubChem. (n.d.). L-Methionine. [Link]

  • Royal Society of Chemistry. (n.d.). 4 Preparation and handling of peptides containing methionine and cysteine. [Link]

  • ResearchGate. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubMed. (n.d.). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. [Link]

  • Figshare. (n.d.). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography - Biomacromolecules. [Link]

  • ResearchGate. (2025). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. [Link]

  • Biotage. (2023). How to purify your peptide using mass directed flash chromatography. [Link]

  • SIELC Technologies. (2018). N-Acetyl-methionine. [Link]

  • NIST. (n.d.). L-Methionine, N-acetyl-. [Link]

  • ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

  • ResearchGate. (n.d.). The mass spectrum of methionine and 15 N-methionine. [Link]

  • NIH. (n.d.). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. [Link]

  • NMR-Bio. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. [Link]

Sources

Topic: Analytical Methods for the Quantification of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. Given the novelty of this compound, this guide is structured as a foundational framework, emphasizing the strategic development and rigorous validation of chromatographic methods. We will detail protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices. The protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and regulatory compliance.[1][2][3]

Introduction and Analytical Considerations

This compound is a compound comprising a methionine moiety linked via an amide bond to a 2-(ethylsulfanyl)pyridine-3-carboxylic acid. The structure suggests several key features that inform the analytical strategy:

  • UV Chromophore: The pyridine ring provides a strong ultraviolet (UV) chromophore, making HPLC-UV a suitable technique for quantification in relatively clean sample matrices.

  • Ionizable Groups: The molecule possesses multiple ionizable sites, including the pyridine nitrogen and the carboxyl and amino groups of the methionine backbone. This makes it amenable to analysis by electrospray ionization (ESI) mass spectrometry.

  • Polarity: The presence of the amino acid and pyridine functionalities suggests moderate to high polarity, guiding the selection of reversed-phase chromatography with appropriate mobile phase modifications.

  • Potential for Oxidation: The thioether linkages in both the ethylsulfanyl and methionine portions are susceptible to oxidation. Therefore, methods must be developed with stability in mind, and sample handling should minimize oxidative stress.

The objective of any analytical procedure is to demonstrate that it is fit for its intended purpose.[2] This guide provides the framework to develop and validate such a procedure.

High-Performance Liquid Chromatography (HPLC-UV) Method Development

HPLC-UV is often the workhorse for quantification in drug substance and formulated product analysis due to its robustness and cost-effectiveness. The goal is to achieve a symmetric peak shape, adequate retention, and resolution from any impurities or degradation products.

Principle of the Method

The method will be based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. The analyte is injected into a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Retention is controlled by adjusting the ratio of aqueous buffer to organic solvent.

Step-by-Step HPLC-UV Protocol
  • Column Selection:

    • Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The end-capped silica provides good peak shape for a wide range of compounds.

    • Rationale: A C18 phase provides the necessary hydrophobic interaction for retaining the molecule, while the particle size offers a good balance between efficiency and backpressure.

  • Wavelength Selection:

    • Prepare a dilute solution of the analyte in the mobile phase.

    • Using a UV-Vis spectrophotometer or a photodiode array (PDA) detector, perform a scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λ-max). The pyridine ring is expected to have a strong absorbance around 260-280 nm.

    • Rationale: Selecting the λ-max ensures the highest sensitivity for the analyte.

  • Mobile Phase Optimization:

    • Solvent A (Aqueous): Start with 0.1% formic acid or phosphoric acid in water. The pH should be adjusted to be at least 2 pH units away from the pKa of the primary amine on the methionine to ensure it is consistently protonated and to promote good peak shape.

    • Solvent B (Organic): Acetonitrile is a good starting choice due to its low viscosity and UV cutoff. Methanol can be evaluated as an alternative.

    • Gradient Elution: Begin with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the analyte.

    • Isocratic vs. Gradient Refinement: Based on the scouting run, develop either an isocratic method (if all components elute within a reasonable time with good resolution) or a refined gradient for more complex samples. For purity analysis, a gradient is almost always necessary to elute all potential impurities.[4][5][6]

  • System Suitability Testing (SST):

    • Before any sample analysis, the system's performance must be verified.[3]

    • Inject a standard solution five or six times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Ensures retention time stability.

LC-MS/MS Method for High-Sensitivity Quantification

For quantifying low concentrations of the analyte in complex matrices like plasma, serum, or tissue homogenates, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[7]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is separated from matrix components, ionized, and detected based on its specific mass-to-charge ratio (m/z) and the m/z of a characteristic fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

Step-by-Step LC-MS/MS Protocol
  • Analyte Tuning and Optimization:

    • Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer to determine the parent ion (precursor ion). Given the structure, expect to see the [M+H]+ ion in positive electrospray ionization (ESI) mode.

    • Perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions (product ions). Likely fragmentation points include the amide bond and loss of the carboxyl group.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for the most intense precursor → product ion transition. This MRM transition will be used for quantification.

  • Internal Standard (IS) Selection:

    • An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., with ¹³C or ¹⁵N).

    • If a stable-labeled IS is unavailable, a close structural analog can be used. The IS must not be present in the blank matrix and should have similar chromatographic and ionization behavior to the analyte.

  • LC Method Development:

    • The primary goal for the LC method is speed and robustness, ensuring the analyte is separated from major matrix interferences like phospholipids.

    • A fast gradient using a shorter column (e.g., 50 mm x 2.1 mm) is typical.

    • The mobile phases will be similar to those used in HPLC-UV (e.g., 0.1% formic acid in water and acetonitrile).

Hypothetical MRM Transitions
CompoundPrecursor Ion [M+H]+Product IonMode
AnalyteCalculated m/zHypothetical Fragment m/zPositive ESI
Internal StandardCalculated m/zHypothetical Fragment m/zPositive ESI

Sample Preparation for Biological Matrices

Effective sample preparation is critical to remove interfering components from biological samples, thereby improving data quality and preserving the analytical column and mass spectrometer.[8][9][10]

Workflow for Method Selection

The choice of sample preparation depends on the required level of cleanliness, sensitivity, and throughput.

G cluster_0 Sample Preparation Decision Workflow Start Start: Plasma/Serum Sample Decision1 High Throughput Needed? Start->Decision1 PPT Protein Precipitation (PPT) - Fast, generic - 'Dirty' extract Decision1->PPT Yes Decision2 Higher Cleanliness Required? Decision1->Decision2 No Analysis LC-MS/MS Analysis PPT->Analysis LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Removes non-polar interferences Decision2->LLE Yes (Moderate) SPE Solid-Phase Extraction (SPE) - Cleanest extract - Highest recovery & concentration - Requires method development Decision2->SPE Yes (Highest) LLE->Analysis SPE->Analysis

Caption: Decision workflow for selecting a sample preparation technique.

Detailed Protocols

4.2.1. Protein Precipitation (PPT)

  • To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

    • Rationale: This is the fastest but least clean method, suitable for initial screening. The acetonitrile not only precipitates proteins but also releases the drug from protein binding.[11]

4.2.2. Liquid-Liquid Extraction (LLE)

  • To 100 µL of sample, add the internal standard and 50 µL of a buffer to adjust the pH (e.g., ammonium acetate buffer, pH 9, to neutralize the analyte for extraction).

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes, then centrifuge to separate the layers.

  • Transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

    • Rationale: LLE provides a cleaner sample than PPT by partitioning the analyte into a solvent where proteins and salts are not soluble.[11]

4.2.3. Solid-Phase Extraction (SPE)

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water, through a mixed-mode SPE cartridge (e.g., a polymeric sorbent with both reversed-phase and ion-exchange properties).

  • Load: Dilute 100 µL of the sample with 400 µL of 2% phosphoric acid and load it onto the cartridge. The acidic pH ensures the analyte is charged and retained by the ion-exchange mechanism.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol, to remove polar interferences.

  • Elute: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Evaporate the eluate and reconstitute for analysis.

    • Rationale: SPE is the most selective method, providing the cleanest extracts and allowing for sample concentration, which is essential for achieving the lowest limits of quantification.[10]

Analytical Method Validation

Once a method is developed, it must be validated to demonstrate its reliability, reproducibility, and accuracy for the intended application. The validation should be performed according to ICH Q2(R2) guidelines.[1][2]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters.[12][13]

ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.No significant interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity should pass for stressed samples.
Linearity & Range To show a direct proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995. Calibration curve should be visually inspected for linearity.
Accuracy To measure the closeness of the test results to the true value. Expressed as percent recovery.80-120% recovery for bioanalytical methods (wider at LLOQ). 98-102% for drug substance/product assay.
Precision (Repeatability & Intermediate)To demonstrate the degree of scatter between a series of measurements. Assessed at different levels (intra-day, inter-day).%RSD ≤ 15% for bioanalytical methods (≤ 20% at LLOQ). %RSD ≤ 2% for drug substance/product assay.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision criteria must be met.
Limit of Detection (LOD) The lowest concentration that can be reliably detected, but not necessarily quantified.Signal-to-noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).System suitability parameters should remain within acceptance criteria.
Stability To evaluate the stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term) and in processed samples.Recovery should be within ±15% of the nominal concentration.
Overall Analytical Workflow

The entire process, from sample receipt to final validated data, follows a structured path.

G cluster_1 Complete Analytical Workflow Sample Sample Receipt & Login Prep Sample Preparation (PPT, LLE, or SPE) Sample->Prep Analysis LC-MS/MS or HPLC-UV Analysis Prep->Analysis Integration Peak Integration & Quantification Analysis->Integration Validation Method Validation (Accuracy, Precision, etc.) Integration->Validation Report Final Report Generation Validation->Report

Caption: A high-level overview of the analytical quantification workflow.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for developing and validating robust analytical methods for the novel compound this compound. By systematically approaching column and mobile phase selection, optimizing detector settings, and selecting an appropriate sample preparation technique, researchers can establish reliable HPLC-UV and LC-MS/MS methods. Adherence to ICH validation guidelines is paramount to ensure that the generated data is accurate, precise, and fit for purpose in a research and drug development setting.

References

  • AMSbiopharma. (2025, July 22).
  • ICH. (2023, November 30).
  • YouTube. (2024, October 31).
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Journal of Research and Review. (2025, August 8).
  • Biotage. (n.d.).
  • Elsevier. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis.
  • International Journal of Scientific & Technology Research. (n.d.).
  • American Pharmaceutical Review. (2016, January 31).
  • ResearchGate. (2025, August 9).
  • MDPI. (2021, October 12). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
  • PubMed. (2016, April 15). Impurity profiling of L-methionine by HPLC on a mixed mode column.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Impurity profiling of L-methionine by HPLC on a mixed mode column.
  • Der Pharma Chemica. (n.d.). A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API.
  • Longdom Publishing. (n.d.).
  • SLAS Discovery. (2025, November 11). Analysis of Protein Target Interactions of Synthetic Mixtures by Affinity-LC/MS.
  • NIH. (2021, December 17). Thiol profiling in cancer cell lines by HPLC-mass spectrometry.
  • ResearchGate. (2025, August 9). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity.
  • PubChem. (2026, January 3). L-Methionine.

Sources

Application Notes and Protocols for the In Vitro Characterization of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine, a Putative Prolyl Hydroxylase Domain (PHD) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cellular Oxygen Sensing Pathway

Cellular adaptation to varying oxygen availability is a fundamental process critical for survival and function. The Hypoxia-Inducible Factor (HIF) signaling pathway is the master regulator of the transcriptional response to hypoxia. The stability of the HIF-1α subunit is tightly controlled by a class of 2-oxoglutarate-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][2]

Inhibition of PHD enzymes mimics a hypoxic state by preventing HIF-1α degradation, leading to its stabilization, nuclear translocation, and the activation of a broad array of genes involved in angiogenesis, erythropoiesis, and metabolism.[2][3] This mechanism makes PHD inhibitors a promising class of therapeutic agents for conditions such as anemia and ischemic diseases.[4]

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine represents a novel small molecule with a chemical structure suggestive of PHD inhibition. This document provides a comprehensive guide for researchers to investigate its mechanism of action and cellular effects using established cell culture-based assays.

Mechanism of Action: HIF-1α Stabilization

The central hypothesis for the action of this compound is the inhibition of PHD enzymes. This prevents the hydroxylation of HIF-1α, leading to its accumulation even under normal oxygen conditions (normoxia). The stabilized HIF-1α then dimerizes with the constitutively expressed HIF-1β subunit and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

Signaling Pathway Diagram

HIF_Pathway cluster_normoxia Normoxia (21% O2) cluster_inhibitor PHD Inhibition PHD PHD Enzymes Hydroxylation Hydroxylation (Pro-OH) PHD->Hydroxylation HIF1a HIF-1α HIF1a->PHD O2, 2-OG Degradation Degradation VHL VHL Complex Proteasome Proteasome VHL->Proteasome Proteasome->Degradation Hydroxylation->VHL Compound N-[2-(Ethylsulfanyl)pyridine- 3-carbonyl]methionine PHD_Inhibited PHD Enzymes Compound->PHD_Inhibited Inhibition HIF1a_Stable HIF-1α (Stable) HIF_Complex HIF-1α/β Complex HIF1a_Stable->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus HRE HRE Nucleus->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activates

Caption: Mechanism of HIF-1α stabilization by a PHD inhibitor.

Experimental Protocols

Preparation of Stock Solutions

The solubility and stability of this compound must be empirically determined. As a starting point, Dimethyl Sulfoxide (DMSO) is recommended as a solvent for creating a high-concentration stock solution.

ParameterRecommendationJustification
Solvent Cell Culture Grade DMSOBroad solvency for organic molecules and compatibility with most cell culture media at low final concentrations.
Stock Concentration 10-50 mMA high concentration allows for small volumes to be added to culture media, minimizing solvent effects.
Storage -20°C or -80°C, desiccatedProtects from degradation due to temperature fluctuations, hydrolysis, and oxidation. Aliquoting is recommended to avoid freeze-thaw cycles.

Protocol:

  • Accurately weigh the powdered compound.

  • Add the calculated volume of DMSO to achieve the desired molarity.

  • Vortex or sonicate gently until fully dissolved.

  • Prepare single-use aliquots in sterile microcentrifuge tubes.

  • Store frozen and protected from light.

Cell Line Selection and Culture

The choice of cell line is critical for observing a robust response. Several human cell lines are well-characterized for their response to hypoxia and PHD inhibitors.

Cell LineTypeKey CharacteristicsRecommended Media
Hep3B Human Hepatocellular CarcinomaExpresses both HIF-1α and HIF-2α, providing a comprehensive model.[5]MEM + 10% FBS
HEK293 Human Embryonic KidneyHigh transfection efficiency makes them ideal for reporter gene assays.[2]DMEM + 10% FBS
U2OS Human OsteosarcomaOften used in HIF-1α stabilization studies.[5]McCoy's 5A + 10% FBS

General Culture Protocol:

  • Maintain cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • For experiments, seed cells in the desired format (e.g., 6-well or 96-well plates) and allow them to adhere and reach 70-80% confluency before treatment.

Assay 1: HIF-1α Stabilization by Western Blot

This assay directly measures the accumulation of HIF-1α protein in response to treatment with the compound.

Western_Blot_Workflow A Seed Cells (e.g., Hep3B) in 6-well plates B Treat with Compound (Dose-response & Time-course) A->B C Wash with ice-cold PBS and lyse cells B->C D Quantify protein concentration (BCA or Bradford assay) C->D E Prepare samples for SDS-PAGE (Laemmli buffer) D->E F Run SDS-PAGE and transfer to PVDF membrane E->F G Block membrane and incubate with Primary Abs (Anti-HIF-1α, Anti-β-actin) F->G H Incubate with HRP-conjugated Secondary Ab G->H I Detect with ECL substrate and image H->I

Caption: Workflow for Western Blot analysis of HIF-1α.

Detailed Protocol:

  • Cell Treatment:

    • Seed Hep3B cells in 6-well plates.

    • Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (e.g., 0.1% DMSO).[2]

    • As a positive control, treat a separate well with a known HIF stabilizer like Dimethyloxalylglycine (DMOG) or Cobalt Chloride (CoCl₂).[6]

    • Incubate for a range of time points (e.g., 4, 8, 16 hours) to determine the optimal treatment duration.[2][5]

  • Cell Lysis:

    • After treatment, place plates on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate 30-50 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

Assay 2: HRE-Driven Reporter Gene Assay

This functional assay measures the transcriptional activity of the stabilized HIF-1 complex. It provides a quantitative readout of the downstream consequences of PHD inhibition.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple HREs. Activation of the HIF pathway leads to luciferase expression, which can be quantified by measuring light output.[5]

Detailed Protocol:

  • Transfection:

    • Seed HEK293 cells in a 24-well plate.

    • Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Cell Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or controls.

  • Luciferase Assay:

    • After the desired incubation period (e.g., 16-24 hours), wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[2]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. This corrects for variations in transfection efficiency and cell number.

    • Express the results as fold induction relative to the vehicle-treated control.

Expected Outcomes and Interpretation

  • Western Blot: A dose- and time-dependent increase in the ~120 kDa HIF-1α protein band is expected in cells treated with an effective concentration of this compound.

  • Reporter Assay: A corresponding dose-dependent increase in normalized luciferase activity should be observed, confirming that the stabilized HIF-1α is transcriptionally active.

The combination of these assays provides strong evidence that this compound acts as a stabilizer of HIF-1α, consistent with the mechanism of PHD inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effect on HIF-1α protein levels and the subsequent activation of HRE-mediated transcription, researchers can effectively determine its potency and confirm its mechanism of action as a putative PHD inhibitor. Careful optimization of cell line, compound concentration, and incubation times will be crucial for generating high-quality, reproducible data.

References

  • Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Retrieved from [Link]

  • Hollins, A. J., et al. (2019). HIF-1a stabilization response in different doses overtime; InCell ELISA.... ResearchGate. Retrieved from [Link]

  • Fuhrmann, D. C., & Brüne, B. (2017). HIF1α stabilization in hypoxia is not oxidant-initiated. PMC. Retrieved from [Link]

  • Zastre, J. A., et al. (2018). Stabilization of the hypoxia-inducible transcription Factor-1 alpha (HIF-1α) in thiamine deficiency is mediated by pyruvate accumulation. PubMed. Retrieved from [Link]

  • Abdel-Magid, A. F. (2018). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. NIH. Retrieved from [Link]

  • Moroz, E., et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. ResearchGate. Retrieved from [Link]

  • Botusan, I. R., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. PNAS. Retrieved from [Link]

  • The Progeria Research Foundation. (n.d.). Immortalized Cell Culture Protocols. Retrieved from [Link]

  • Nielsen, M. S., et al. (2011). HIF prolyl hydroxylase inhibition increases cell viability and potentiates dopamine release in dopaminergic cells. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine as a Potential Methionine Aminopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting N-Terminal Methionine Excision

The fidelity of protein synthesis and maturation is a cornerstone of cellular viability. A critical and evolutionarily conserved step in this process is N-terminal methionine excision (NME), the removal of the initiator methionine from a significant portion of newly synthesized proteins[1][2]. This crucial modification is catalyzed by a class of metalloenzymes known as Methionine Aminopeptidases (MetAPs)[3][4]. The NME pathway is not merely a housekeeping process; it is essential for the proper function, stability, and subcellular localization of a vast array of proteins[5]. Consequently, the inhibition of MetAPs presents a compelling therapeutic strategy.

In prokaryotes, MetAP activity is indispensable for survival, making it an attractive target for the development of novel antibacterial agents[3][6]. In eukaryotes, two major types of MetAPs have been identified: MetAP1 and MetAP2[7]. Notably, MetAP2 has been validated as the molecular target for anti-angiogenic compounds like fumagillin and its analogs, which have been investigated for cancer therapy[8][9]. The role of MetAP2 in endothelial cell proliferation underscores its importance in tumor growth and vascularization[8][10].

The compound N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine incorporates a pyridine scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities, including antimicrobial and anticancer effects[11][12]. Furthermore, the presence of the methionine moiety suggests a potential for specific interaction with the active site of MetAPs. This document provides a comprehensive guide for researchers to investigate the inhibitory potential of this compound against MetAPs, detailing the necessary protocols from initial enzymatic assays to cell-based functional studies.

The N-Terminal Methionine Excision (NME) Pathway

The NME pathway is a fundamental process in protein maturation. Following translation, MetAPs assess the penultimate amino acid residue of the nascent polypeptide chain. If the side chain of this residue is small and uncharged (e.g., Glycine, Alanine, Serine, Cysteine, Proline, Threonine, or Valine), the enzyme cleaves the N-terminal methionine[13]. This process is vital for subsequent protein modifications and degradation pathways, such as the N-end rule pathway for protein turnover[2].

NME_Pathway cluster_translation Protein Synthesis cluster_processing N-Terminal Processing Ribosome Ribosome Nascent_Protein Nascent Protein (Met-X-...) Ribosome->Nascent_Protein Translation MetAP Methionine Aminopeptidase (MetAP) Nascent_Protein->MetAP Substrate Recognition (if X is small/uncharged) Processed_Protein Processed Protein (X-...) MetAP->Processed_Protein Cleavage Methionine Methionine MetAP->Methionine Release IC50_Workflow Start Start Prep_Compound Prepare serial dilutions of test compound Start->Prep_Compound Add_Enzyme Add MetAP enzyme to each well Prep_Compound->Add_Enzyme Pre_Incubate Pre-incubate compound and enzyme Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction with substrate addition Pre_Incubate->Add_Substrate Incubate Incubate at optimal temperature Add_Substrate->Incubate Stop_Reaction Stop reaction and add detection reagents Incubate->Stop_Reaction Measure Measure signal (e.g., absorbance) Stop_Reaction->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for IC₅₀ Determination.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO only).

  • Enzyme Addition: Add a fixed concentration of MetAP enzyme to each well of the microplate. The final enzyme concentration should be in the linear range of the assay.

  • Pre-incubation: Add the diluted test compound to the wells containing the enzyme. Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate to all wells. The substrate concentration should be at or near its Michaelis-Menten constant (Km) for optimal sensitivity to competitive inhibitors.[15]

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., Malachite Green reagent for phosphate detection in a coupled assay).[16]

  • Measurement: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Convert the raw data to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Enzyme Kinetic Studies (Mechanism of Inhibition)

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides insight into how the inhibitor interacts with the enzyme. This is typically determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Methodology:

  • Assay Setup: Set up a matrix of reactions in a microplate. Vary the concentration of the peptide substrate along the x-axis and the concentration of the inhibitor along the y-axis. Include a no-inhibitor control.

  • Kinetic Measurement: Measure the initial reaction velocity (v₀) for each condition. This can be done in a kinetic mode on the plate reader by taking multiple readings over time.

  • Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/v₀ is plotted against 1/[Substrate]. Different inhibition mechanisms will produce distinct patterns on this plot.

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

Modes of Enzyme Inhibition:

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition node_comp node_comp node_noncomp node_noncomp node_uncomp node_uncomp

Caption: Different modes of reversible enzyme inhibition.

PART 2: Cellular Assays for Biological Activity

Cell-based assays are crucial for determining if the observed in vitro enzyme inhibition translates to a biological effect in a cellular context and for assessing potential cytotoxicity.

Materials and Reagents
  • Cell Lines: A panel of relevant cell lines. For anticancer studies, endothelial cells (e.g., HUVEC) and various cancer cell lines (e.g., lung, breast, colon) are appropriate.[17][18] For antibacterial studies, relevant bacterial strains (e.g., E. coli, S. aureus) would be used.

  • Cell Culture Medium and Reagents: Standard cell culture medium, fetal bovine serum (FBS), antibiotics, and trypsin.

  • Test Compound: this compound.

  • Assay Kits:

    • Cell Viability/Proliferation Assay: MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Cytotoxicity Assay: Lactate dehydrogenase (LDH) release assay.[19][20][21]

    • Apoptosis Assay: Caspase activity assay or Annexin V staining.[19]

Protocol 3: Cell Viability and Cytotoxicity Assays

These assays measure the overall effect of the compound on cell health. A reduction in cell viability can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell-killing) effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • Viability Assessment (MTT/WST-1):

    • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength. The signal is proportional to the number of viable, metabolically active cells.

  • Cytotoxicity Assessment (LDH Assay):

    • Collect the cell culture supernatant from each well.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions.[22] The amount of LDH released is proportional to the degree of cell membrane damage and necrosis.[19]

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to controls. Determine the GI₅₀ (concentration for 50% growth inhibition) or LC₅₀ (concentration for 50% cell death) from the dose-response curves.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Inhibition Data

Compound Target Enzyme IC₅₀ (µM) Mechanism of Inhibition
This compound Human MetAP2 [Insert Value] [e.g., Competitive]
This compound E. coli MetAP [Insert Value] [e.g., Competitive]

| Positive Control (e.g., Fumagillin) | Human MetAP2 | [Insert Value] | Irreversible |

Table 2: Cellular Activity Data

Compound Cell Line Assay Type Endpoint (72h)
This compound HUVEC MTT GI₅₀ = [Insert Value] µM
This compound A549 (Lung Cancer) MTT GI₅₀ = [Insert Value] µM

| this compound | A549 (Lung Cancer) | LDH Assay | LC₅₀ > [Highest Tested Conc.] |

Conclusion

These application notes provide a robust framework for the initial characterization of this compound as a potential MetAP inhibitor. The successful execution of these protocols will yield critical data on the compound's potency, mechanism of action, and cellular effects, thereby guiding future preclinical development efforts. The logical progression from biochemical assays to cell-based functional studies ensures a comprehensive evaluation of the therapeutic potential of this novel chemical entity.

References

  • Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity. (2014). Retrieved from [Link]

  • Protein N-terminal methionine excision - PubMed. (n.d.). Retrieved from [Link]

  • N-terminal methionine excision of proteins creates tertiary destabilizing N-degrons of the Arg/N-end rule pathway - NIH. (n.d.). Retrieved from [Link]

  • Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed. (n.d.). Retrieved from [Link]

  • Highly Potent Inhibitors of Methionine Aminopeptidase-2 Based on a 1,2,4-Triazole Pharmacophore | Journal of Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Methionine Aminopeptidase Inhibitors in Mammalian Cells. (2020). Retrieved from [Link]

  • Structure and function of the methionine aminopeptidases - PubMed - NIH. (2000). Retrieved from [Link]

  • N-terminal Protein Processing: A Comparative Proteogenomic Analysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Functional and Developmental Impact of Cytosolic Protein N-Terminal Methionine Excision in Arabidopsis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cell-Based Assays Guide | Antibodies.com. (2025). Retrieved from [Link]

  • Structural basis of catalysis by monometalated methionine aminopeptidase - PNAS. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH. (n.d.). Retrieved from [Link]

  • Cell-Mediated Cytotoxicity Assays - Asthma Allergy Immunology. (2019). Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Methionyl aminopeptidase - Wikipedia. (n.d.). Retrieved from [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025). Retrieved from [Link]

  • A high-throughput absorbance-based assay for methionine produced by methionine aminopeptidase using S-adenosyl-L-methionine synthetase - PubMed. (n.d.). Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Retrieved from [Link]

  • Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - NIH. (n.d.). Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Retrieved from [Link]

Sources

experimental design for testing N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Bioactivity Screening of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Abstract

This document provides a comprehensive, hypothesis-driven framework for the preclinical evaluation of this compound, a novel synthetic compound. The structural architecture of this molecule, featuring a pyridine-carbonyl scaffold linked to a methionine residue, suggests a potential interaction with methionine aminopeptidases (MetAPs), a class of enzymes crucial for bacterial survival and angiogenesis in eukaryotes.[1][2][3] Consequently, this guide outlines a multi-phased experimental strategy designed to rigorously test the hypothesis that this compound functions as a MetAP inhibitor with potential anticancer and/or antibacterial properties. The protocols herein are structured to progress logically from initial target validation in biochemical assays to cellular activity assessment and mechanism of action studies, culminating in a blueprint for preliminary in vivo efficacy evaluation. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Scientific Rationale and Hypothesis Development

The rational design of an experimental workflow begins with a structural analysis of the target compound. This compound integrates two key pharmacophores:

  • Pyridine Derivatives: The pyridine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and bioactive molecules with a wide range of activities, including anticancer and antimicrobial effects.[4][5]

  • Methionine: An essential amino acid, methionine plays a central role in metabolism and protein synthesis.[6] Its cleavage from nascent polypeptides is a critical step in protein maturation, catalyzed by methionine aminopeptidases (MetAPs).[7]

This unique combination leads to the primary hypothesis that the compound may act as an inhibitor of MetAPs. MetAPs are metalloenzymes that are highly conserved and essential for the viability of bacteria (containing only MetAP1) and are implicated in angiogenesis in humans (MetAP2).[2][3] Therefore, inhibiting these enzymes could provide a powerful therapeutic strategy. This guide will focus on the anticancer potential by targeting human MetAP2.

The proposed experimental plan is designed to test this hypothesis through a systematic, multi-tiered approach.

Phased Experimental Workflow

A phased approach is critical to efficiently allocate resources and build a logical, evidence-based profile of the compound's bioactivity. The workflow progresses from direct target interaction to complex biological responses.

G cluster_0 Phase 1: Target Validation (In Vitro Biochemical) cluster_1 Phase 2: Cellular Activity (In Vitro Cell-Based) cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Efficacy (In Vivo) p1 Protocol 3.1: MetAP2 Enzyme Inhibition Assay p2 Protocol 3.2: Cancer Cell Viability Assay (MTT) p1->p2 Compound shows IC50 < 10 µM p3 Protocol 3.3: Apoptosis Detection (Western Blot) p2->p3 Compound reduces cell viability p4 Protocol 3.4: Tumor Xenograft Model p3->p4 Apoptosis is confirmed as mechanism of death

Figure 1: Phased workflow for bioactivity testing.

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow.

Protocol 3.1: Recombinant Human MetAP2 Enzyme Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified MetAP2.[8][9]

Rationale: This is the foundational experiment to validate the primary hypothesis. It isolates the enzyme-inhibitor interaction from complex cellular systems, providing a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Recombinant Human MetAP2

  • MetAP2 substrate (e.g., Met-Pro-pNA)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5)

  • Test Compound Stock Solution (e.g., 10 mM in 100% DMSO)

  • Positive Control Inhibitor (e.g., Fumagillin)[3]

  • 96-well microplate, clear, flat-bottom

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 1 nM) in Assay Buffer. Also prepare dilutions of the positive control. Ensure the final DMSO concentration in all wells is ≤1%.

  • Control Setup: Designate wells for:

    • 100% Activity Control: Enzyme + Substrate + Vehicle (DMSO).

    • 0% Activity Control (Blank): Substrate + Vehicle (no enzyme).

    • Positive Control: Enzyme + Substrate + Fumagillin.

    • Test Compound Wells: Enzyme + Substrate + Test Compound dilutions.

  • Enzyme Addition: Add 20 µL of recombinant MetAP2 solution to all wells except the blank.

  • Inhibitor Incubation: Add 20 µL of the appropriate test compound dilution, positive control, or vehicle to the wells. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µL of the MetAP2 substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank)] * 100.

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cancer Cell Viability Assay (MTT)

This cell-based assay assesses the compound's effect on the metabolic activity of cancer cells, which serves as an indicator of cell viability and cytotoxicity.[10][11]

Rationale: After confirming target engagement, it is crucial to determine if this translates to a biological effect in a relevant cellular context.[12][13] The MTT assay is a robust, high-throughput method for initial screening of cytotoxic or anti-proliferative effects.[14]

Materials:

  • Human cancer cell line (e.g., HUVEC for anti-angiogenic focus, or A549 lung cancer, MCF-7 breast cancer)

  • Complete Culture Medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[15]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test Compound and Vehicle (DMSO)

  • Positive Control (e.g., Doxorubicin)

  • 96-well cell culture plate, sterile

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of Solubilization Solution to each well and mix thoroughly on an orbital shaker to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.3: Apoptosis Detection by Western Blot

This protocol determines if the observed cytotoxicity is due to the induction of apoptosis by analyzing key protein markers.

Rationale: Understanding the mechanism of cell death is a critical step in drug development. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.[17] Western blotting can detect the cleavage of key proteins like Caspase-3 and PARP, which are hallmarks of apoptosis.[18][19]

G compound Test Compound metap2 MetAP2 Inhibition compound->metap2 stress Cellular Stress (e.g., Mitotic Arrest) metap2->stress bcl2 Bcl-2 Family (Anti-apoptotic) stress->bcl2 inhibition bax Bax/Bak (Pro-apoptotic) stress->bax activation mito Mitochondria bcl2->mito bax->mito cyto Cytochrome c Release mito->cyto cas9 Pro-Caspase-9 cyto->cas9 cas9_a Active Caspase-9 cas9->cas9_a cas3 Pro-Caspase-3 cas9_a->cas3 cas3_a Cleaved (Active) Caspase-3 cas3->cas3_a parp PARP cas3_a->parp apoptosis Apoptosis cas3_a->apoptosis parp_c Cleaved PARP parp->parp_c parp_c->apoptosis

Figure 2: Simplified intrinsic apoptosis signaling pathway.

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer (RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-PARP, Mouse anti-β-actin

  • Secondary Antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse

  • Chemiluminescent Substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the test compound at its GI₅₀ and 2x GI₅₀ concentration for 24 hours. Include vehicle and positive control (e.g., Staurosporine) groups.

  • Protein Extraction: Wash cells with cold PBS, then lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg). Denature by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with corresponding HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the bands. An increase in the cleaved forms of Caspase-3 and PARP in treated samples compared to the vehicle control indicates apoptosis. β-actin serves as a loading control to ensure equal protein loading across lanes.

Protocol 3.4: In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the anti-tumor efficacy of the compound in a living animal model.[20] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[21][22]

Rationale: In vivo models are essential to evaluate a compound's efficacy in a complex biological system, providing insights into its pharmacokinetics and overall therapeutic potential before clinical consideration.[23][24] Cell line-derived xenografts (CDX) are a standard and reproducible platform for this purpose.[20][23]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID)

  • Cancer cell line used in vitro (e.g., A549)

  • Matrigel (optional, for improved tumor take-rate)

  • Test compound formulation for injection (e.g., in saline/DMSO/Tween 80)

  • Vehicle control formulation

  • Positive control drug (e.g., Paclitaxel)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.[20]

  • Tumor Growth and Grouping: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., Low Dose)

    • Group 3: Test Compound (e.g., High Dose)

    • Group 4: Positive Control

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injection for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Volume (mm³) = (Length x Width²) / 2.

    • Record body weight at each measurement as an indicator of toxicity.

    • Observe animals for any signs of distress.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size, or after the treatment course is complete. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze differences between groups (e.g., using ANOVA).

Data Interpretation and Presentation

Table 1: Hypothetical Bioactivity Data for this compound

Assay TypeTarget/Cell LinePositive ControlResult (IC₅₀ / GI₅₀)
Enzyme InhibitionRecombinant hMetAP2Fumagillin0.85 µM
Cell Viability (MTT)A549 Lung CancerDoxorubicin5.2 µM
Cell Viability (MTT)MCF-7 Breast CancerDoxorubicin8.9 µM
Cell Viability (MTT)HUVECDoxorubicin2.5 µM

Table 2: Example Western Blot Quantification

Treatment GroupCleaved Caspase-3 (Fold Change vs. Vehicle)Cleaved PARP (Fold Change vs. Vehicle)
Vehicle Control1.01.0
Test Compound (5 µM)4.75.1
Staurosporine (1 µM)8.29.5

Conclusion

This application guide presents a robust and logically structured pathway for characterizing the bioactivity of this compound. By initiating with direct biochemical assays and progressing through cell-based functional screens to mechanistic and in vivo studies, researchers can build a comprehensive profile of the compound's therapeutic potential. The emphasis on appropriate controls and understanding the rationale behind each step is designed to ensure the generation of high-quality, interpretable, and trustworthy data, forming a solid foundation for further drug development efforts.

References

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purification techniques for N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Introduction: Navigating the Purification of a Bioactive N-Acyl Amino Acid

N-acyl amino acids (NAAAs) are a significant class of endogenous signaling molecules involved in a wide array of physiological processes.[1][2] Their synthesis for research and therapeutic development necessitates stringent purity standards to ensure reliable biological data and safety. This guide provides a detailed framework for the purification of a specific NAAA, This compound .

The target molecule possesses a unique combination of functional groups that present distinct purification challenges:

  • A pyridine ring , which imparts basicity and specific solubility characteristics.[3]

  • An amide linkage , central to its identity as an NAAA.

  • A carboxylic acid from the methionine moiety, providing an acidic handle.

  • Two thioether (sulfanyl) groups : one on the pyridine ring and one in the methionine side chain. These are highly susceptible to oxidation, representing a primary source of potential impurities.[4][5]

Achieving high purity (>99%) requires a multi-step strategy that addresses a predictable profile of synthesis-related and degradation-induced impurities. This document outlines a logical workflow, from initial bulk purification to high-resolution chromatographic separation, complemented by robust analytical techniques for quality control.

Part 1: Understanding the Impurity Landscape

Effective purification begins with a thorough understanding of what needs to be removed. For this compound, impurities typically arise from the synthetic route and subsequent degradation.

Diagram: Potential Impurity Sources

G CPD This compound SM Starting Materials CPD->SM SR Synthesis Reagents & By-products CPD->SR DP Degradation Products CPD->DP Acid 2-(Ethylsulfanyl)pyridine- 3-carboxylic acid SM->Acid Met Methionine SM->Met EDC EDC/HOBt by-products SR->EDC Ox1 Methionine Sulfoxide Derivative DP->Ox1 Ox2 Ethylsulfinyl/sulfonyl Derivatives DP->Ox2 Hyd Hydrolysis Products (re-formation of starting materials) DP->Hyd

Caption: Origin map of potential impurities in the synthesis of the target compound.

Common Impurities to Target:

  • Unreacted Starting Materials: 2-(Ethylsulfanyl)pyridine-3-carboxylic acid and L-methionine.

  • Synthesis By-products: Residual coupling agents (e.g., EDC, HOBt) and their urea by-products.

  • Oxidation Products: The thioether groups are susceptible to oxidation, forming the corresponding sulfoxides and sulfones. Methionine sulfoxide is a particularly common impurity in related compounds.[5] These oxidized variants often have similar polarities to the parent compound, making them challenging to separate.

  • Hydrolysis Products: Cleavage of the amide bond can occur under strongly acidic or basic conditions, regenerating the starting materials.

Part 2: A Strategic Purification Workflow

A hierarchical approach is recommended, starting with a less labor-intensive bulk technique and progressing to high-resolution methods as needed. This strategy conserves resources and time. High-purity products are crucial for accurate screening and development in the pharmaceutical industry.[6]

Diagram: Purification and QC Workflow

G cluster_0 A Crude Synthetic Product B Protocol 1: Recrystallization A->B C Purity Check 1 (TLC / Analytical HPLC) B->C D Protocol 2: Flash Column Chromatography C->D Purity < 95% or multiple spots E Purity Check 2 (Analytical HPLC-MS) C->E Purity > 95% but < 99% D->E F Protocol 3: Preparative HPLC E->F Purity < 99% or specific impurity needs removal G Final QC & Characterization E->G Purity > 99% F->G H Pure Compound (>99%) G->H

Caption: A decision-based workflow for purifying the target compound.

Part 3: Experimental Protocols

These protocols provide step-by-step instructions. All solvents should be of high purity (e.g., HPLC grade), and operations involving organic solvents should be conducted in a well-ventilated fume hood.

Protocol 1: Recrystallization (Bulk Purification)

Rationale: Recrystallization is an effective first-pass technique for removing impurities with significantly different solubility profiles from the target compound.[7] It is ideal for removing highly polar synthesis by-products and non-polar contaminants from moderately polar products like amides.[8]

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of the crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved. Avoid adding a large excess of solvent.[7]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7] Once crystal formation begins, the solution can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing the crystal cake with a small amount of cold solvent to remove residual soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Parameter Typical Value/Observation
Expected Purity 85-95%
Typical Yield 60-80%
Primary Impurities Removed Unreacted starting materials, highly polar by-products
Protocol 2: Flash Column Chromatography

Rationale: When recrystallization is insufficient, flash chromatography provides a more refined separation based on polarity.[9] For a molecule with both acidic (carboxylic acid) and basic (pyridine) centers, modifying the mobile phase is often necessary to achieve good separation and peak shape.

Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase. A good solvent system will provide a retention factor (Rf) of ~0.3-0.4 for the target compound.

    • Starting Point: Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 0-10% MeOH in DCM).

    • Modification: If severe tailing is observed, add 0.5-1% triethylamine to the mobile phase to neutralize acidic sites on the silica gel, or 0.5-1% acetic acid to protonate the compound and improve elution.

  • Column Packing: Prepare a silica gel column in the chosen mobile phase.

  • Sample Loading: Dissolve the crude or recrystallized material in a minimal amount of the mobile phase or a stronger solvent (like DCM/MeOH). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column using the selected mobile phase, collecting fractions. Monitor the elution using TLC or a UV detector.

  • Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Rationale: For achieving the highest level of purity (>99%), essential for final compound validation and biological assays, preparative HPLC is the method of choice.[10] A reversed-phase C18 column is typically effective for separating moderately polar pharmaceutical compounds.[11][12]

Methodology:

  • Analytical Method Development: Develop a robust analytical HPLC method using a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier is crucial for protonating the carboxylic acid and pyridine nitrogen, leading to sharp, symmetrical peaks.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile or Methanol.

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time. Then, optimize the gradient around the elution point of the target compound to maximize resolution from nearby impurities.

  • Scale-Up: Scale the analytical method to a preparative column. Increase the flow rate and sample load according to the column dimensions.

  • Sample Preparation: Dissolve the material from the previous purification step in the mobile phase or a solvent like DMSO/Methanol. Filter the solution through a 0.45 µm filter before injection to protect the column.

  • Purification & Fraction Collection: Perform the preparative run and collect fractions corresponding to the target peak, guided by a UV detector.

  • Post-Purification Workup:

    • Analyze the collected pure fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid. This is particularly effective for removing water and residual TFA or formic acid.

Part 4: Quality Control and Characterization

Each purification step must be validated. The final product should be rigorously characterized to confirm its identity and purity.

Technique Purpose Expected Outcome for Pure Compound
Analytical HPLC-MS Purity assessment and identity confirmationA single major peak (>99% area) with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.[12]
¹H and ¹³C NMR Structural confirmationSpectra consistent with the proposed chemical structure, showing characteristic signals for the pyridine, ethylsulfanyl, and methionine moieties.
Melting Point Purity indicatorA sharp and consistent melting point range (e.g., within 1-2 °C).

References

  • Wikipedia Contributors. (2023). N-Acylamides. Wikipedia. [Link]

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  • Labcompare Editorial Team. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. [Link]

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  • Sharma, S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Chemistry Portal. [Link]

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  • Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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developing assays for N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine activity

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comprehensive Assay Cascade for Characterizing N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine Activity

Abstract

This document provides a detailed framework for the systematic evaluation of this compound, a novel N-acylated derivative of the essential amino acid L-methionine. Given its chemical structure, this compound is hypothesized to interact with key enzymatic pathways involving methionine metabolism, particularly those dependent on S-adenosylmethionine (SAM). We present a multi-tiered assay cascade, beginning with broad biochemical screens against methyltransferases, progressing to cell-based functional assays to assess physiological effects, and culminating in biophysical validation of direct target engagement. This integrated strategy is designed to rigorously identify the compound's molecular target, elucidate its mechanism of action, and quantify its potency and binding characteristics.

Introduction: The Rationale for a Methionine-Centric Investigation

L-methionine is a critical nexus in cellular metabolism. Beyond its fundamental role in protein synthesis, its primary metabolic fate is the conversion to S-adenosylmethionine (SAM) via the methionine cycle.[1][2] SAM is the universal methyl donor for a vast class of enzymes known as methyltransferases (MTs), which catalyze the methylation of DNA, RNA, proteins, and small molecules, thereby regulating countless cellular processes.[3][4] The enzymatic transfer of SAM's methyl group produces the byproduct S-adenosylhomocysteine (SAH).[5][6]

The compound this compound features a methionine core N-acylated with a substituted pyridine moiety. This structural modification blocks the free amine required for peptide bond formation, suggesting its primary activity is unlikely to be related to direct incorporation into proteins. Instead, the structure strongly suggests potential as a modulator of enzymes that recognize methionine or its derivatives. The N-acylation could allow the molecule to function as a substrate mimic or an allosteric inhibitor for SAM-dependent methyltransferases or other enzymes in the methionine metabolic pathway.[1][7]

Therefore, we propose a logical, three-tiered assay cascade to systematically deorphanize this compound:

  • Biochemical Screening: To identify potential enzyme targets by testing for inhibition of a panel of representative methyltransferases.

  • Cell-Based Validation: To confirm that the compound is cell-permeable and exerts a measurable effect on methylation-dependent pathways in a physiological context.

  • Biophysical Characterization: To unequivocally confirm direct binding to a putative target protein and precisely quantify the binding affinity and kinetics.

This structured approach ensures that experimental resources are directed efficiently, building a robust, evidence-based profile of the compound's biological activity from initial hit identification to detailed mechanistic understanding.

Tier 1: Foundational Biochemical Assays - Probing for Methyltransferase Inhibition

The most direct hypothesis is that the test compound inhibits one or more SAM-dependent methyltransferases. A universal assay that can be applied across a broad range of MTs is therefore the ideal starting point. We recommend an enzyme-coupled continuous spectrophotometric assay that measures the universal reaction byproduct, SAH.[5] This approach is robust, amenable to high-throughput screening, and avoids the use of radioactivity.

Principle of the Coupled Assay: The SAH produced by any SAM-dependent methyltransferase is hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine. Adenosine is then deaminated by adenosine deaminase (ADA) to inosine, causing a decrease in absorbance at 265 nm that is directly proportional to the rate of the methyltransferase reaction.[5][6]

cluster_0 Methyltransferase (MT) Reaction cluster_1 Coupled Detection System SAM SAM MT Test Compound Target MT SAM->MT Substrate Substrate Substrate->MT SAH SAH MT->SAH Methylated_Substrate Methylated Substrate MT->Methylated_Substrate SAHH SAH Hydrolase (SAHH) SAH->SAHH Adenosine Adenosine SAHH->Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Inosine Inosine (Absorbance ↓ at 265 nm) ADA->Inosine cluster_workflow Cell-Based Histone Methylation Workflow start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat fix_perm Fix & Permeabilize Cells treat->fix_perm block Block Non-specific Binding fix_perm->block primary_ab Incubate with Primary Ab (e.g., anti-H3K27me3) block->primary_ab secondary_ab Incubate with Labeled Secondary Ab primary_ab->secondary_ab detect Add Substrate & Measure Signal secondary_ab->detect end Quantify Change in Methylation detect->end

Figure 2: General workflow for an antibody-based cellular histone methylation assay.

Protocol 3.1: In-Cell ELISA for Histone H3 Lysine 27 Trimethylation (H3K27me3)

This protocol is designed to measure changes in a specific histone mark in adherent cells treated with the test compound.

A. Materials & Reagents:

  • Cell Line: A relevant cell line known to have active EZH2 (e.g., HeLa, MCF-7).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM + 10% FBS).

  • Test Compound: this compound, dissolved in DMSO.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibodies: Rabbit anti-H3K27me3 and Mouse anti-Total Histone H3 (for normalization).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG.

  • Detection Reagents: TMB substrate for HRP, PNPP substrate for AP.

  • Instrumentation: 96-well clear-bottom tissue culture plates, plate reader capable of absorbance measurements at 450 nm and 405 nm.

B. Procedure:

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 24-72 hours. Include DMSO-only controls.

  • Fixation and Permeabilization:

    • Aspirate the media and wash cells once with PBS.

    • Add 100 µL of 4% PFA and incubate for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Add 100 µL of Permeabilization Buffer and incubate for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Add 150 µL of Blocking Buffer and incubate for 1 hour.

    • Aspirate and add 50 µL of primary antibodies (diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20 (PBST).

    • Add 50 µL of the appropriate secondary antibodies (diluted in Blocking Buffer). Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash five times with PBST.

    • Add 100 µL of TMB substrate and incubate until color develops. Stop the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm (H3K27me3 signal).

    • Wash three times with PBST.

    • Add 100 µL of PNPP substrate and incubate. Read absorbance at 405 nm (Total H3 signal).

  • Data Analysis:

    • Normalize the H3K27me3 signal (OD 450 nm) to the Total H3 signal (OD 405 nm) for each well.

    • Plot the normalized signal versus compound concentration to determine the cellular EC₅₀.

Tier 3: Biophysical Assays - Confirming Direct Target Engagement

While biochemical and cellular assays demonstrate activity, they do not prove that the compound acts by directly binding to the intended target. Biophysical assays are essential for confirming a direct physical interaction and for accurately quantifying binding affinity. [8][9]A tiered biophysical approach is recommended, starting with a rapid, high-throughput method like Differential Scanning Fluorimetry (DSF) and progressing to more detailed techniques like Surface Plasmon Resonance (SPR) for kinetics. [10][][12] Principles of Key Biophysical Techniques:

  • Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay (TSA), this method measures the thermal stability of a protein. []The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm), which is detected by monitoring the fluorescence of an environment-sensitive dye.

  • Surface Plasmon Resonance (SPR): An optical technique that measures changes in the refractive index at the surface of a sensor chip. [12]A protein (ligand) is immobilized on the chip, and the test compound (analyte) is flowed over the surface. Binding is detected in real-time, providing kinetic data (kₐ, kₔ) and the equilibrium dissociation constant (Kₗ).

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event. [8]It provides a complete thermodynamic profile of the interaction, including binding affinity (Kₗ), stoichiometry (n), and enthalpy (ΔH).

cluster_dsf DSF / Thermal Shift cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) dsf Protein + Dye + Ligand Heat → Protein Unfolds Dye Binds & Fluoresces dsf_out Output: ΔTm dsf->dsf_out Measures Stability spr Analyte in Solution Binds to → Ligand on Sensor Chip spr_out Output: KD, kon, koff spr->spr_out Measures Kinetics itc Ligand in Syringe Titrated into → Protein in Cell itc_out Output: KD, ΔH, n itc->itc_out Measures Thermodynamics

Figure 3: Comparison of the core principles of three key biophysical assays.

Protocol 4.1: Differential Scanning Fluorimetry (DSF) for Target Engagement

This protocol provides a rapid method to confirm that the test compound binds directly to the purified target protein identified in the biochemical screen.

A. Materials & Reagents:

  • Target Protein: Purified protein of interest (e.g., EZH2) at >95% purity, at a concentration of 1-5 µM.

  • DSF Buffer: A buffer in which the protein is stable, e.g., 100 mM HEPES pH 7.5, 150 mM NaCl.

  • Fluorescent Dye: SYPRO Orange (5000x stock in DMSO).

  • Test Compound: this compound, dissolved in DMSO.

  • Instrumentation: qPCR instrument capable of performing a melt curve analysis.

B. Procedure:

  • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. Final concentrations should be ~2 µM for the protein and 5x for the dye.

  • Compound Addition: Dispense 1 µL of the test compound at various concentrations (e.g., 1, 10, 100 µM) into the wells of a 96-well qPCR plate. Include a DMSO-only control.

  • Protein Addition: Add 24 µL of the protein/dye master mix to each well and mix gently. Seal the plate.

  • Melt Curve Analysis:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve protocol: equilibrate at 25°C for 2 minutes, then ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute.

    • Monitor fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • The protein melting temperature (Tm) is the temperature at the midpoint of the transition in the sigmoidal curve (or the peak of the first derivative).

    • Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm (compound) - Tm (DMSO). A positive ΔTm indicates stabilizing binding.

C. Expected Data Output Comparison:

Assay MethodKey Parameter(s) MeasuredThroughputInformation Provided
DSF / TSA ΔTm (Change in Melting Temp)HighConfirms direct binding (qualitative/semi-quantitative)
SPR Kₗ, kₐ (on-rate), kₔ (off-rate)MediumBinding affinity and kinetics
ITC Kₗ, n (stoichiometry), ΔH (enthalpy)LowBinding affinity and thermodynamics

Summary and Forward Outlook

This application note has detailed a rigorous, multi-tiered strategy for the characterization of this compound. By systematically progressing from broad biochemical screening to focused cellular and biophysical assays, researchers can efficiently move from a structural hypothesis to a robust understanding of the compound's biological function. The integration of these orthogonal approaches—enzymatic, cellular, and biophysical—provides the necessary cross-validation to confidently identify the molecular target, define the mechanism of action, and quantify the interaction. This cascade serves as a powerful and adaptable blueprint for the preclinical evaluation of novel small molecule modulators of methionine metabolism and other enzymatic pathways.

References

  • Dorgan, K. M., et al. (2008). Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases. Current Protocols in Toxicology. [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery. [Link]

  • Bedford, M. T. (n.d.). Cell-Based Methylation Assays. Cold Spring Harbor Protocols. [Link]

  • Gao, J., et al. (2019). Sensing and Signaling of Methionine Metabolism. Nutrients. [Link]

  • Miyahara, A., et al. (2021). Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Ichor Life Sciences Website. [Link]

  • Orozco-Solis, R., & Aguilar-Arnal, L. (2016). Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species. Aging Cell. [Link]

  • Milite, C., et al. (2014). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Epigenetics. [Link]

  • Creative BioMart. (n.d.). Protein Methylation Assay. Creative BioMart Website. [Link]

  • Wikipedia. (n.d.). Methionine. Wikipedia, The Free Encyclopedia. [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Charles River Laboratories Website. [Link]

  • Reaction Biology. (n.d.). Cell-Based Epigenetic Assay Services. Reaction Biology Website. [Link]

  • Du-Cuny, L., et al. (2017). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical Science. [Link]

  • Luo, X., et al. (2020). Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification. Biotechnology Advances. [Link]

  • Oliphant, T., & Coughtrie, M. W. (2003). Methionine in and out of proteins: targets for drug design. Current Drug Targets. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 2-(Ethylsulfanyl)nicotinic acid and a methionine ester. These intermediates are then coupled to form an amide bond, followed by the deprotection of the methionine ester to yield the final product.

Here is a visual representation of the overall workflow:

Synthesis_Workflow cluster_0 Part 1: Synthesis of 2-(Ethylsulfanyl)nicotinic Acid cluster_1 Part 2: Preparation of Methionine Ester cluster_2 Part 3: Amide Coupling and Deprotection 2-Chloronicotinic_Acid 2-Chloronicotinic Acid 2-Mercaptonicotinic_Acid 2-Mercaptonicotinic Acid 2-Chloronicotinic_Acid->2-Mercaptonicotinic_Acid Nucleophilic Aromatic Substitution Thiourea Thiourea Thiourea->2-Mercaptonicotinic_Acid Nucleophilic Aromatic Substitution 2-Ethylsulfanyl_nicotinic_Acid 2-(Ethylsulfanyl)nicotinic Acid 2-Mercaptonicotinic_Acid->2-Ethylsulfanyl_nicotinic_Acid S-Alkylation Ethyl_Halide Ethyl Halide Ethyl_Halide->2-Ethylsulfanyl_nicotinic_Acid S-Alkylation Activated_Acid Activated 2-(Ethylsulfanyl)nicotinic Acid 2-Ethylsulfanyl_nicotinic_Acid->Activated_Acid Activation (e.g., DCC, EDC) L-Methionine L-Methionine Methionine_Ester_HCl Methionine Ester Hydrochloride L-Methionine->Methionine_Ester_HCl Fischer-Speier Esterification Alcohol_H Alcohol (e.g., MeOH, EtOH) & Acid Catalyst N_Acyl_Methionine_Ester N-Acyl Methionine Ester Methionine_Ester_HCl->N_Acyl_Methionine_Ester Amide Bond Formation Activated_Acid->N_Acyl_Methionine_Ester Amide Bond Formation Final_Product This compound N_Acyl_Methionine_Ester->Final_Product Ester Hydrolysis

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, their potential causes, and recommended solutions.

Table 1: Troubleshooting Common Synthesis Issues
Issue Potential Cause(s) Recommended Solution(s)
Low yield in 2-Mercaptonicotinic Acid synthesis Incomplete reaction of 2-chloronicotinic acid with thiourea.- Ensure complete dissolution of reactants. - Extend reaction time or increase temperature. - Use a slight excess of thiourea.
Side reactions or degradation of the product.- Maintain a controlled temperature during the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Low yield in S-alkylation of 2-Mercaptonicotinic Acid Incomplete deprotonation of the thiol group.- Use a suitable base (e.g., NaH, K2CO3) to ensure complete formation of the thiolate.
Use of a less reactive ethylating agent.- Use a more reactive ethyl halide (e.g., ethyl iodide instead of ethyl bromide).
Low yield of Methionine Ester Incomplete esterification.- Use a Dean-Stark apparatus to remove water formed during the reaction. - Use a larger excess of the alcohol. - Consider alternative esterification methods, such as using dimethyl sulfate.[1]
Racemization of the chiral center.- Use milder reaction conditions (lower temperature). - Chiral HPLC can be used to assess enantiomeric purity.[2]
Low yield in Amide Coupling Step Inefficient activation of the carboxylic acid.- Use a more efficient coupling reagent such as HATU or PyBOP, especially for sterically hindered substrates.[3] - Add an activating agent like HOBt or HOAt to the carbodiimide coupling reaction to form a more reactive intermediate and suppress side reactions.[3]
Formation of N-acylurea byproduct with DCC/EDC.- Add HOBt to the reaction mixture.[3] - Perform the reaction at a lower temperature (0 °C). - The N-acylurea byproduct is often insoluble and can be removed by filtration.[4]
Racemization of the methionine stereocenter.- Use of additives like HOBt can minimize racemization.[3] - Perform the coupling at low temperatures. - Use a less sterically hindered base if applicable.
Incomplete Ester Hydrolysis Insufficient base or acid for hydrolysis.- Increase the concentration of the base (e.g., LiOH, NaOH) or acid (e.g., HCl). - Extend the reaction time or gently heat the reaction mixture.
Product solubility issues.- Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility.
Difficulty in Final Product Purification Presence of unreacted starting materials or byproducts.- Utilize flash column chromatography with an appropriate solvent system.[5] - Recrystallization from a suitable solvent can be effective for purification.[6]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Ethylsulfanyl)nicotinic Acid

Step 1: Synthesis of 2-Mercaptonicotinic Acid

  • Suspend 2-chloronicotinic acid (1 equivalent) and thiourea (1.2 equivalents) in water.[2]

  • Reflux the mixture at 90-100 °C for 8-12 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature. A pale yellow solid should precipitate.

  • Adjust the pH to approximately 3-4 with dilute hydrochloric acid to ensure complete precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-mercaptonicotinic acid.

Step 2: S-Alkylation to 2-(Ethylsulfanyl)nicotinic Acid

  • Dissolve 2-mercaptonicotinic acid (1 equivalent) in a suitable solvent such as DMF or ethanol.

  • Add a base such as potassium carbonate (2 equivalents) or sodium hydride (1.1 equivalents, use with caution) and stir for 30 minutes at room temperature.

  • Add an ethylating agent like ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-6 hours or until completion as indicated by TLC.

  • Quench the reaction with water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-(ethylsulfanyl)nicotinic acid.

Protocol 2: Preparation of Methionine Ethyl Ester Hydrochloride
  • Suspend L-methionine (1 equivalent) in absolute ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 equivalents) dropwise while stirring.

  • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Filter the crystalline product, wash with cold diethyl ether, and dry under vacuum to obtain methionine ethyl ester hydrochloride.

Protocol 3: Amide Coupling and Hydrolysis

Step 1: Amide Coupling

  • Dissolve 2-(ethylsulfanyl)nicotinic acid (1 equivalent) in an anhydrous solvent like DMF or CH2Cl2.

  • Add a coupling reagent such as EDC (1.2 equivalents) or DCC (1.2 equivalents) and an additive like HOBt (1.2 equivalents). Stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, suspend methionine ethyl ester hydrochloride (1 equivalent) in the same solvent and add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt.

  • Add the neutralized methionine ester solution to the activated carboxylic acid solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off any precipitated urea (if DCC was used).

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.

Step 2: Ester Hydrolysis

  • Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the hydrolysis is complete, acidify the reaction mixture with dilute HCl to a pH of 3-4 to precipitate the final product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The final product can be further purified by recrystallization or column chromatography.[5][6]

IV. Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding HOBt to the coupling reaction?

A1: 1-Hydroxybenzotriazole (HOBt) is an additive commonly used in carbodiimide-mediated coupling reactions (e.g., with DCC or EDC). Its primary functions are:

  • To suppress racemization: It reacts with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.[3]

  • To increase coupling efficiency: The HOBt-activated ester is more reactive towards the amine component than the initial O-acylisourea intermediate.

  • To prevent the formation of N-acylurea byproduct: This side product can form from the rearrangement of the O-acylisourea intermediate, leading to a decrease in the yield of the desired amide.[1]

Q2: My final product is an oil and difficult to crystallize. What purification methods can I use?

A2: If your final product is an oil or does not crystallize easily, flash column chromatography is a highly effective purification method.[5] You will need to determine a suitable eluent system through TLC analysis that provides good separation of your product from impurities. Common solvent systems for N-acyl amino acids include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if racemization is a concern.[2]

Q4: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?

A4: In carbodiimide-mediated couplings, a common byproduct is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[7] This byproduct can sometimes have a similar polarity to the desired amide. To minimize its formation, it is recommended to add HOBt and perform the reaction at a lower temperature.[3] If it does form, it is often less soluble and may be partially removed by filtration.

Q5: Can I use a different ester of methionine?

A5: Yes, other esters such as methyl or benzyl esters can be used.[2][8] The choice of ester may depend on the specific reaction conditions and the ease of subsequent hydrolysis. Benzyl esters, for example, can also be cleaved under hydrogenolysis conditions, which might be advantageous if other functional groups in the molecule are sensitive to basic or acidic hydrolysis.

V. Visualization of Key Processes

Amide Coupling Mechanism with EDC/HOBt

Amide_Coupling_Mechanism Carboxylic_Acid 2-(Ethylsulfanyl)nicotinic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Less prone to racemization) O_Acylisourea->HOBt_Ester + HOBt Amide_Product N-Acyl Methionine Ester (R-CONH-R') O_Acylisourea->Amide_Product + Methionine Ester (Direct but can lead to side reactions) N_Acylurea_Side_Product N-Acylurea (Side Product) O_Acylisourea->N_Acylurea_Side_Product Rearrangement (Side Reaction) HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate HOBt_Ester->Tetrahedral_Intermediate + Methionine Ester Methionine_Ester Methionine Ester (R'-NH2) Tetrahedral_Intermediate->Amide_Product -> Product + HOBt Urea_Byproduct Urea Byproduct

Sources

Technical Support Center: Synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the amide coupling of 2-(Ethylsulfanyl)nicotinic acid and methionine. Our goal is to equip you with the knowledge to diagnose experimental issues, understand their chemical origins, and implement effective solutions.

Core Synthesis Overview

The target molecule is synthesized via an amide bond formation between 2-(Ethylsulfanyl)nicotinic acid and the amino group of methionine (typically as an ester to protect the carboxyl group). This reaction requires the activation of the carboxylic acid, a process that, while routine, is susceptible to several side reactions, particularly given the sensitive nature of the methionine side chain.

Reaction_Scheme cluster_conditions Coupling Reagent (e.g., EDC, HATU) Base, Solvent reactant1 2-(Ethylsulfanyl)nicotinic Acid reactant1->c1 reactant2 +  Methionine Ester reactant2->c1 product This compound Ester c1->product

Caption: General workflow for the amide coupling reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering mostly starting material. What are the likely causes and solutions?

Answer: Low conversion is a common issue in amide coupling and typically points to inefficient activation of the carboxylic acid or suboptimal reaction conditions.

  • Causality: The formation of an amide bond requires converting the carboxylic acid's hydroxyl group into a better leaving group.[1] If this activation step is incomplete or the activated intermediate is unstable, the reaction will stall. Factors like moisture, incorrect stoichiometry, or poor reagent choice can lead to this failure.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can hydrolyze your activated intermediate back to the carboxylic acid. Use dry solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Verify Reagent Stoichiometry: A common starting point is a slight excess of the carboxylic acid and coupling reagent relative to the amine. A typical ratio is 1.2 equivalents of 2-(Ethylsulfanyl)nicotinic acid, 1.2 equivalents of coupling reagent, and 1.0 equivalent of methionine ester.

    • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and any additives (like HOBt) for 15-30 minutes before adding the methionine ester. This ensures the activated species is fully formed before the nucleophile is introduced.[2]

    • Change Coupling Reagent: If a standard carbodiimide like EDC is failing, especially if the substrates are sterically hindered, switching to a more potent reagent may be necessary.[3] Uronium/aminium salts like HATU or phosphonium salts like PyBOP are often more efficient.[4]

Question 2: My LC-MS analysis shows a major byproduct with a mass of [M+16]. What is this compound and how do I prevent its formation?

Answer: The [M+16] peak is the hallmark of oxidation. In this specific synthesis, the thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)).[5][6]

  • Causality: The sulfur atom in methionine's side chain is electron-rich and can be readily oxidized by atmospheric oxygen or trace peroxides in solvents, especially under acidic conditions that may arise during the reaction or workup.[7][8]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: This is critical. Rigorously exclude oxygen by running the reaction under a stream of nitrogen or argon.

    • Degas Solvents: Before use, sparge your solvents (especially ethers like THF which can form peroxides) with an inert gas to remove dissolved oxygen.

    • Add Antioxidants/Scavengers: Including a mild reducing agent or scavenger in the reaction mixture can suppress oxidation. Options include adding a small amount of dithiothreitol (DTT).[7]

    • Post-Synthesis Reduction: If oxidation is unavoidable, an alternative strategy is to purify the oxidized product (the methionine sulfoxide derivative) and then reduce it back to the desired thioether in a separate step. This can sometimes simplify purification.[7]

Question 3: I observe a significant byproduct that is difficult to remove, particularly when using EDC or DCC. What is it?

Answer: When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the most common and troublesome byproduct is an N-acylurea.

  • Causality: The highly reactive O-acylisourea intermediate (formed from the reaction of the carboxylic acid and the carbodiimide) is intended to react with the amine (methionine). However, it can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which consumes the activated acid.

  • Troubleshooting & Prevention:

    • Use Additives: This side reaction is effectively suppressed by adding nucleophilic auxiliaries like 1-Hydroxybenzotriazole (HOBt) or its derivatives. These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.

    • Purification: If DCC is used, the resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration. The urea byproduct from water-soluble EDC is typically removed during an aqueous workup.

Side_Reactions cluster_oxidation Methionine Oxidation cluster_urea N-Acylurea Formation (with Carbodiimide) Met Methionine Side Chain (-CH2-S-CH3) MetO Methionine Sulfoxide (-CH2-S(O)-CH3) Met->MetO [O] (e.g., Air, Peroxides) Activated_Acid O-Acylisourea Intermediate NAcylurea N-Acylurea Byproduct Activated_Acid->NAcylurea Intramolecular Rearrangement

Caption: Key side reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Question 1: What are the best coupling reagents for this synthesis and how do they compare?

Answer: The choice of coupling reagent is critical and depends on factors like substrate complexity, desired yield, and cost. While dozens exist, they fall into a few main classes.[4]

Reagent Class Examples Pros Cons
Carbodiimides EDC, DCCInexpensive, widely available.Moderate reactivity, risk of racemization and N-acylurea formation without additives.[4]
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization.Generates carcinogenic HMPA as a byproduct (BOP); PyBOP is safer but more expensive.
Aminium/Uronium HATU, HBTU, TBTUVery high reactivity, fast reaction times, very low racemization.[4]More expensive, can be sensitive to moisture.

For this specific synthesis, starting with EDC in combination with HOBt is a cost-effective and generally reliable choice. If yields are poor or if racemization is a major concern, upgrading to HATU is highly recommended.

Question 2: Is it necessary to use a protected version of methionine?

Answer: Yes. To ensure the amide bond forms correctly, you must use a form of methionine where the carboxylic acid functional group is protected. If left unprotected, the amino acid could polymerize or react with itself. The most common strategy is to use a simple ester, such as L-methionine methyl ester hydrochloride or the corresponding ethyl ester. The ester can be removed (hydrolyzed) in a subsequent step after the amide bond is successfully formed. The thioether side chain is typically not protected, but its sensitivity to oxidation must be managed as described above.[6]

Question 3: What are the recommended starting conditions (solvent, base, temperature)?

Answer: A good starting point for optimization would be:

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent choice as it effectively dissolves most reactants and intermediates in peptide couplings.[9] Anhydrous Dichloromethane (DCM) is another option.

  • Base: A non-nucleophilic organic base is required to neutralize any acid salts (e.g., the hydrochloride salt of the methionine ester) and to facilitate the reaction. Diisopropylethylamine (DIPEA or Hünig's base) is a standard choice. Triethylamine (TEA) can also be used.[9] Use 2-3 equivalents relative to the amine salt.

  • Temperature: Start the reaction at 0 °C, especially during the acid activation step, to minimize potential side reactions like racemization.[4] After the amine is added, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to overnight.

Experimental Protocols

Protocol 1: General Synthesis using EDC/HOBt

  • Setup: To a round-bottom flask under a Nitrogen atmosphere, add 2-(Ethylsulfanyl)nicotinic acid (1.1 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 20 minutes.

  • Amine Addition: In a separate flask, dissolve L-methionine methyl ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add Diisopropylethylamine (DIPEA) (2.2 eq). Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Track the reaction progress using TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[10]

Protocol 2: Reduction of Methionine Sulfoxide Byproduct

If a significant amount of the [M+16] oxidized product is formed and isolated, it can be reduced back to the desired product.

  • Dissolution: Dissolve the purified this compound sulfoxide derivative in a mixture of acetic acid and water.

  • Reduction: Cool the solution to 0 °C and add an excess of a reducing agent like N,N-dimethyl-iodobenzene (DMPI) or a milder agent like ammonium iodide with dimethyl sulfide.

  • Reaction: Stir the reaction at room temperature until LC-MS analysis confirms the complete conversion of the sulfoxide back to the thioether.

  • Workup & Purification: Perform an appropriate aqueous workup to remove the reagents and re-purify the product.

References

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Albericio, F., & Giraud, M. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Albericio, F., & Giraud, M. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Semantic Scholar. [Link]

  • Albericio, F., & Giraud, M. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • How to handle peptides that contain methionine. Biotage. (2023). [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. (2025). [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

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N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. Drawing from established principles of chemical stability for its constituent moieties, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental outcomes.

Introduction to the Molecule's Stability Profile

This compound is a complex molecule featuring several functional groups that are susceptible to degradation under common laboratory conditions. The primary points of instability are the two thioether linkages—one on the pyridine ring (ethylsulfanyl) and one within the methionine side chain. Both are highly prone to oxidation. Additionally, the amide bond presents a potential site for hydrolysis, and the pyridine ring itself can influence reactivity. Understanding these liabilities is the first step toward robust experimental design.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the optimal storage conditions for this compound solid powder and solutions?

Answer: Based on the susceptibility of thioether groups to oxidation, stringent storage conditions are critical.

  • Solid Compound: The solid powder should be stored at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light. The container should be tightly sealed to prevent moisture ingress. The presence of oxygen and humidity can significantly accelerate the degradation of sulfur-containing compounds[1][2].

  • Solutions: Stock solutions should be prepared fresh for each experiment. If storage is unavoidable, prepare solutions in deoxygenated, anhydrous solvents (e.g., DMSO, DMF, or ethanol, purged with argon). Store aliquots at -80°C in tightly sealed, light-protecting vials. Avoid repeated freeze-thaw cycles. Methionine itself is highly sensitive to oxidation in solution, a process enhanced by atmospheric oxygen[3].

ConditionSolid FormIn Solution (DMSO/DMF)
Temperature ≤ -20°C-80°C
Atmosphere Inert (Argon/Nitrogen)Headspace flushed with Inert Gas
Light Amber vial / Protect from lightAmber vial / Protect from light
Moisture Store with desiccantUse anhydrous, deoxygenated solvent
Shelf-life Months to years (under ideal conditions)Hours to days (use as fresh as possible)

Question 2: I'm dissolving the compound in an aqueous buffer for my assay. What precautions should I take?

Answer: Aqueous environments pose the highest risk, particularly due to dissolved oxygen and potential metal ion contaminants.

  • Deoxygenate Buffer: Thoroughly sparge your buffer with an inert gas (argon or nitrogen) for at least 15-30 minutes before dissolving the compound.

  • Control pH: Methionine oxidation can be accelerated at alkaline pH[3]. Maintain a pH between 6.0 and 7.5 if your experiment allows.

  • Use Chelating Agents: Trace metal ions can catalyze oxidation. The inclusion of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM) can sequester these ions and improve stability[3].

  • Work Quickly: Prepare the aqueous solution immediately before use and keep it on ice and protected from light until it is added to the experiment.

Troubleshooting Guide: Degradation Issues

This section addresses specific experimental observations that may indicate compound degradation and provides systematic approaches to identify and mitigate the root cause.

Issue 1: Inconsistent or Lower-than-Expected Activity in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of compound potency over the course of an experiment.

  • Discrepancy between the expected and observed IC50/EC50 values.

Potential Cause: Oxidative degradation of one or both thioether groups. The oxidation of methionine to methionine sulfoxide, for example, introduces a polar sulfinyl group and increases the size of the side chain, which can drastically alter the compound's ability to bind to its target[3].

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Inconsistent Activity A Observe Inconsistent Assay Results B Hypothesis: Compound Oxidation A->B C Prepare fresh stock solution in deoxygenated solvent B->C D Run control experiment: Compare fresh vs. aged solution C->D E Analyze aged solution by LC-MS D->E If discrepancy persists F Check for mass shifts: +16 amu (sulfoxide) +32 amu (sulfone) E->F G Result Consistent? F->G H Implement preventative measures: - Use inert atmosphere - Add antioxidants (optional) - Prepare solutions fresh G->H Yes J Consider other factors: - Assay variability - Target instability G->J No I Problem Resolved H->I

Caption: Workflow for troubleshooting inconsistent assay results.

Detailed Steps:

  • Confirm Degradation with LC-MS Analysis:

    • Analyze a sample of your stock solution or a sample taken from your assay medium after incubation.

    • Look for the appearance of new peaks with corresponding mass-to-charge ratios (m/z) indicating oxidation.

      • Mono-oxidation: [M+16]+ (formation of a sulfoxide on either sulfur).

      • Di-oxidation: [M+32]+ (formation of two sulfoxides or one sulfone).

      • Tri/Tetra-oxidation: [M+48]+, [M+64]+ (further oxidation to sulfones).

    • The oxidation of ethylsulfanyl groups to sulfoxides and sulfones is a known reaction pathway[4].

  • Protocol for a Forced Degradation Study:

    • Objective: To confirm the identity of degradation products and understand the compound's lability.

    • Procedure:

      • Dissolve a small amount of the compound in a solvent mixture (e.g., acetonitrile/water).

      • Divide into aliquots. Keep one as a control.

      • Expose the other aliquots to oxidative stress. A common and relatively mild oxidant is hydrogen peroxide (H₂O₂). Start with a low concentration (e.g., 0.01% H₂O₂) and incubate for a set time (e.g., 1 hour) at room temperature.

      • Quench the reaction if necessary (e.g., by adding catalase or sodium bisulfite).

      • Analyze all samples by LC-MS. The peaks that appear in the stressed sample correspond to oxidative degradation products. This method is adapted from standard pharmaceutical forced degradation studies[5].

Issue 2: Appearance of Unknown Peaks in Chromatography

Symptoms:

  • During purity analysis by HPLC or LC-MS, multiple peaks are observed in a sample that was initially pure.

  • The main peak area decreases over time when samples are left in the autosampler.

Potential Causes:

  • Oxidation: As described above, this is the most probable cause.

  • Hydrolysis: The amide bond between the pyridine-3-carbonyl moiety and the methionine nitrogen could undergo hydrolysis, especially in aqueous solutions at non-neutral pH.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, leading to various degradation products.

Degradation Pathway Diagram:

G cluster_main Degradation Pathways cluster_ox Oxidation cluster_hy Hydrolysis Parent This compound (Parent Compound) Ox1 Mono-Sulfoxide (+16 amu) Parent->Ox1 [O] Hy1 2-(Ethylsulfanyl)nicotinic Acid Parent->Hy1 H₂O / H⁺ or OH⁻ Hy2 Methionine Parent->Hy2 H₂O / H⁺ or OH⁻ Ox2 Di-Sulfoxide / Sulfone (+32 amu) Ox1->Ox2 [O]

Caption: Primary degradation pathways for the target molecule.

Troubleshooting Steps:

  • Control for Light: Repeat the experiment with samples fully protected from ambient and UV light (use amber vials, cover the autosampler). If the degradant peaks are reduced, photodegradation is a contributing factor.

  • Control for pH: Analyze the compound's stability in different buffers (e.g., pH 4, 7, 9). If new peaks corresponding to the mass of "2-(Ethylsulfanyl)nicotinic Acid" and "Methionine" appear, particularly at acidic or basic pH, hydrolysis is occurring. The hydrolysis of amide bonds is a well-understood degradation mechanism[6].

  • Use a Temperature-Controlled Autosampler: If samples are degrading in the autosampler, set the temperature to 4°C to slow down the rate of all chemical reactions.

References

  • SKC Inc. The Stability of Sulfur Compounds, Low Molecular Weight Gases, and VOCs in Four Air Sample Bag Materials. (2011-01-25). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. [Link]

  • BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011-01-01). [Link]

  • Google Patents. US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.
  • Restek. Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy. (2021-01-11). [Link]

  • The NELAC Institute. Stability of Sulfur Compounds in Whole Air Sampling. [Link]

  • ResearchGate. Methionine Forced Degradation Study. [Link]

  • Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Patsnap Synapse. What is Methionine used for?. (2024-06-15). [Link]

  • MDPI. The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. (2023-02-05). [Link]

  • PubMed. The N-terminal methionine of cellular proteins as a degradation signal. (2014-01-16). [Link]

  • PMC - PubMed Central. Methionine in Proteins: It's not just for protein initiation anymore. [Link]

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Technical Support Center: HPLC Purification of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the HPLC purification of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this novel compound. Drawing upon extensive field experience and established chromatographic principles, this guide provides in-depth troubleshooting strategies and preventative measures in a direct question-and-answer format to ensure the integrity and success of your purification workflows.

Understanding the Molecule: this compound

  • Pyridine Moiety : The pyridine ring introduces a basic character to the molecule. The pKa of pyridine itself is approximately 5.2, but this can be influenced by substituents. For pyridine-3-carboxylic acid derivatives, the pyridine nitrogen pKa is often in the range of 2.4 to 4.8.[1]

  • Methionine Moiety : The methionine portion contributes a carboxylic acid group with an estimated pKa around 2.3 and an amino group that is acylated, thus it will not have a basic character. The sulfur atom in the thioether of methionine can be susceptible to oxidation.

  • UV Absorbance : The pyridine-3-carbonyl (nicotinoyl) group is a chromophore. Nicotinic acid and its derivatives typically exhibit UV absorbance maxima around 210 nm and 260 nm.[2][3]

  • Polarity : The presence of the carboxylic acid and the pyridine ring suggests that the molecule will have a degree of polarity. The calculated logP for similar structures like N-acetylmethionine is around -0.1, indicating hydrophilicity.[4]

These characteristics are pivotal in designing and troubleshooting the HPLC purification method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for this compound?

A good starting point for method development is a "scouting gradient" on a reversed-phase C18 column.[5] This allows for a broad survey of the retention behavior of your target compound and any impurities.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA versatile stationary phase for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[6] It is also MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA wide gradient to elute compounds with a broad range of polarities.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 260 nm and 210 nmTo capture the expected absorbance maxima of the nicotinoyl chromophore.[2][3]
Column Temp. 30 °CTo ensure reproducible retention times.

Q2: My peak for the target compound is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase, or other system-related problems.[8] For a molecule containing a basic pyridine ring, interaction with residual acidic silanol groups on the silica-based stationary phase is a primary suspect.[6]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed cause1 Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Extra-column Dead Volume start->cause3 cause4 Co-eluting Impurity start->cause4 solution1a Lower Mobile Phase pH (e.g., 0.1% TFA or Formic Acid) cause1->solution1a solution1b Use an End-Capped Column cause1->solution1b solution2 Reduce Sample Concentration/Injection Volume cause2->solution2 solution3 Check and Correct Tubing/Fittings cause3->solution3 solution4 Improve Resolution (Optimize Gradient) cause4->solution4

Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.

Detailed Solutions for Peak Tailing:

  • Lowering Mobile Phase pH : By operating at a low pH (e.g., 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA), the residual silanol groups on the silica packing are protonated and thus less likely to interact with the basic pyridine nitrogen of your compound.[6]

  • Use a High-Purity, End-Capped Column : Modern HPLC columns are often "end-capped" to block a majority of the residual silanol groups. If you are using an older or less robust column, switching to a high-purity, end-capped C18 column can significantly reduce tailing.

  • Check for Mass Overload : Injecting too much sample can lead to peak distortion, including tailing.[6] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.

  • Minimize Extra-Column Volume : Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[6] Ensure all fittings are secure and tubing is of the appropriate internal diameter and as short as possible.

Q3: I am observing poor resolution between my target compound and an impurity. How can I improve the separation?

Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

Strategies to Enhance Resolution

StrategyActionExpected Outcome
Optimize the Gradient Decrease the gradient slope (e.g., 5-40% B over 30 minutes instead of 5-95% B over 20 minutes).Increases the separation window for closely eluting peaks.[5]
Change the Organic Modifier Substitute acetonitrile with methanol.Methanol has different solvent properties and can alter the elution order (selectivity).
Modify the Mobile Phase pH Adjust the pH of the aqueous mobile phase.Can change the ionization state of the analyte and impurities, altering their retention times. A pH near the pKa of a compound can cause significant retention shifts.[9]
Use a Different Stationary Phase Switch from a C18 to a Phenyl-Hexyl or a Cyano column.Different stationary phases offer alternative retention mechanisms, which can dramatically change selectivity.
Increase Column Efficiency Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column.This will produce narrower peaks, which can lead to baseline resolution of closely eluting compounds.

Q4: My recovery of the purified compound is very low. What could be the cause?

Low recovery in preparative HPLC can be due to several factors, from sample loss on the column to issues with the collection process.[2][10]

Potential Causes and Solutions for Low Recovery

  • Irreversible Adsorption on the Column : Your compound may be strongly and irreversibly binding to active sites on the column.

    • Solution : Condition the column by injecting a high-concentration sample or a sacrificial compound with similar properties before the actual purification run. Also, ensure the mobile phase is strong enough to elute all the injected sample.

  • Sample Precipitation : The sample may be precipitating on the column if the injection solvent is too strong or incompatible with the initial mobile phase.

    • Solution : Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase composition.[4] If solubility is an issue, a small amount of an appropriate organic solvent can be used, but the injection volume should be kept small.

  • Compound Instability : The methionine moiety can be susceptible to oxidation, especially if the mobile phase is not de-gassed or if the sample is exposed to air for extended periods.

    • Solution : Use freshly prepared and degassed mobile phases. Consider adding a small amount of an antioxidant to your sample if stability is a major concern. S-Adenosyl-L-methionine, a related compound, is known to be sensitive to alkali hydrolysis, oxidation, and thermal degradation.

  • Incorrect Fraction Collection Parameters : The fraction collector may be triggered incorrectly, leading to the loss of your peak.

    • Solution : Verify the delay volume between the detector and the fraction collector. Perform a calibration run with a standard to ensure the collection window is accurate.[2][10]

Q5: I'm seeing a drifting baseline, especially during a gradient run. What should I do?

Baseline drift during a gradient is often related to the mobile phase or the detector.[4]

Troubleshooting Baseline Drift

start Drifting Baseline cause1 Mobile Phase Incompatibility/Contamination start->cause1 cause2 Column Not Equilibrated start->cause2 cause3 Detector Lamp Issue start->cause3 solution1a Use High-Purity Solvents cause1->solution1a solution1b Ensure Miscibility of Mobile Phases A and B cause1->solution1b solution1c Filter and Degas Mobile Phases cause1->solution1c solution2 Increase Column Equilibration Time cause2->solution2 solution3 Check Lamp Energy and Age cause3->solution3

Caption: A flowchart for troubleshooting baseline drift in HPLC.

  • Mobile Phase Quality : Ensure you are using high-purity, HPLC-grade solvents and additives. Impurities in the weaker solvent (Mobile Phase A) can concentrate on the column at the beginning of the run and elute as the organic concentration increases, causing the baseline to rise.[4]

  • Column Equilibration : Insufficient equilibration of the column with the initial mobile phase composition before injection can lead to a drifting baseline. Ensure the column is equilibrated for at least 10-15 column volumes.

  • Detector Lamp : An aging detector lamp can cause baseline instability. Check the lamp's energy output and consider replacing it if it is near the end of its lifespan.

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration

If you suspect column contamination is causing issues like high backpressure or peak distortion, a thorough cleaning is necessary.

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water (if using a buffer).

  • Flush with 20 column volumes of 100% Methanol.

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of Isopropanol.

  • Store the column in a suitable solvent (e.g., Acetonitrile/Water mixture) as per the manufacturer's instructions.

Note : Always check the column manufacturer's guidelines for recommended cleaning procedures and solvent compatibility.

This technical support guide is intended to be a living document. As you continue your research and purification of this compound, new challenges may arise. We encourage you to use this guide as a foundational resource and to systematically approach each troubleshooting scenario.

References

  • Vertex AI Search. (2025). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency - Pure Synth.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). Optimizing Gradient HPLC Parameters - CHROMacademy.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (2023).
  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide-Agilent | PDF - Scribd.
  • Starna Cells. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet.
  • Jinjing Chemical. (2025). What is the pKa value of Pyridine-2,3-dicarboxylic Acid? - Blog.
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PubMed. (2009).
  • ResearchGate. (2021). (PDF)
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Inter-Research Science Publisher. (n.d.). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • WelchLab. (2025).
  • Agilent. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Anticancer Research. (n.d.). A Rapid HPLC Method for the Measurement of Ultra-low Plasma Methionine Concentrations Applicable to Methionine Depletion Therapy.
  • ResearchGate. (n.d.). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry | Request PDF.
  • Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • LCGC International. (2019). The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development.
  • Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)? : r/massspectrometry.
  • Der Pharma Chemica. (n.d.). A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API.
  • ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements.
  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
  • PubMed. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column.
  • PubChem. (n.d.). L-Methionine | C5H11NO2S | CID 6137.
  • PubChem. (n.d.). N-acetyl-L-methionine | C7H13NO3S | CID 448580.
  • PubChem. (n.d.). N-(2-methyl-5-{[(2-morpholin-4-ylpyridin-4-yl)carbonyl]amino}phenyl)-6-({2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}amino)pyridine-3-carboxamide.
  • PubChem. (n.d.). N-(Pyridine-3-carbonyl)-L-proline | C11H12N2O3 | CID.
  • PubChem. (n.d.). 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid.

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Technical Support Center: Optimizing Reaction Conditions for N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this amide coupling reaction. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure the success of your experiments.

Section 1: Reaction Fundamentals & Optimization FAQs

This section addresses common questions regarding the foundational aspects of the synthesis, providing a solid starting point for experimental design.

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is a classic amide bond formation, also known as a peptide coupling reaction. It involves the condensation of a carboxylic acid, 2-(Ethylsulfanyl)nicotinic acid, with the primary amine of the amino acid L-methionine.[1][2] A direct reaction between the two is generally unsuitable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4]

Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine of methionine.[3][4]

The overall workflow can be visualized as follows:

Amide Coupling Workflow cluster_reactants Reactants cluster_activation Activation Step cluster_product Product Formation Carboxylic_Acid 2-(Ethylsulfanyl)nicotinic acid Activated_Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Amine L-Methionine Product This compound Amine->Product Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Additive Additive (e.g., HOBt, Oxyma) Additive->Activated_Intermediate Activated_Intermediate->Product Byproduct Byproduct (e.g., Urea)

Caption: General workflow for amide bond formation.

Q2: Which coupling reagents are recommended, and what are their pros and cons?

The choice of coupling reagent is critical for reaction success.[5] Several classes of reagents are available, each with distinct advantages and disadvantages. Carbodiimides are a common starting point, while aminium/uronium salts are often used for more challenging couplings.[1][5]

Coupling Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages & Mitigation
Carbodiimides EDC, DCC, DICReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7][8]Cost-effective, widely available. EDC's urea byproduct is water-soluble, simplifying work-up.[8][9]Risk of racemization and formation of an unreactive N-acylurea byproduct.[5][8] Mitigation: Use additives like HOBt or OxymaPure and maintain low temperatures (0 °C to RT).[5]
Aminium/Uronium Salts HATU, HBTU, TBTUForms a less reactive but more stable active ester (e.g., an OBt or OAt ester), which then reacts with the amine.[5][9]Fast reaction rates, high yields, low racemization.[9] Excellent for sterically hindered substrates.[10]Higher cost. Can react with the free amine if used in excess, blocking the peptide chain.[9] Requires a non-nucleophilic base (e.g., DIPEA).
Phosphonium Salts PyBOP, PyAOPSimilar to aminium salts, forming an active ester intermediate.Does not react with the free amine, allowing for equimolar reagent use.[1] Highly efficient.Byproducts can be difficult to remove. Potential safety concerns with some older reagents (BOP is carcinogenic).
Other T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride intermediate with the carboxylic acid.Byproducts are water-soluble. Effective for a wide range of substrates.Often requires slightly elevated temperatures.

For this specific synthesis, EDC in combination with an additive like HOBt or OxymaPure is a robust and economical first choice. If yields are low or the reaction is sluggish, switching to HATU with DIPEA is a highly effective alternative.[9][11]

Q3: What are the optimal solvent, temperature, and stoichiometry conditions?
  • Solvents : Polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for all reactants.[12] Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be used, particularly with carbodiimide reagents.[2] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.[6]

  • Temperature : Carbodiimide-mediated reactions are typically started at 0 °C and allowed to warm to room temperature to minimize side reactions like racemization and N-acylurea formation.[5] Aminium salt couplings (e.g., HATU) are often efficient even when run entirely at room temperature.

  • Stoichiometry : A slight excess of the carboxylic acid and coupling reagent relative to the amine is common practice to drive the reaction to completion. A typical starting ratio is:

    • L-Methionine: 1.0 equivalent

    • 2-(Ethylsulfanyl)nicotinic acid: 1.1 - 1.2 equivalents

    • Coupling Reagent (e.g., EDC, HATU): 1.1 - 1.2 equivalents

    • Additive (e.g., HOBt): 1.1 - 1.2 equivalents

    • Base (if required, e.g., DIPEA for HATU): 2.0 - 3.0 equivalents

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Troubleshooting Flowchart start_node Low or No Yield Observed category_node1 1. Starting Material & Reagent Integrity start_node->category_node1 Initial Checks category_node2 2. Reaction Conditions & Monitoring start_node->category_node2 Mid-Reaction Analysis category_node3 3. Side Reaction Identification start_node->category_node3 Post-Reaction Analysis decision_node decision_node solution_node solution_node category_node category_node decision_node1 Are reagents pure and active? category_node1->decision_node1 solution_node1 • Use fresh, anhydrous solvent. • Check purity of acid/amine via NMR/LCMS. • Use fresh coupling reagent; store desiccated. decision_node1->solution_node1 No decision_node2 Is the L-Methionine salt form correct? decision_node1->decision_node2 Yes decision_node3 Reaction stalled on TLC/LCMS? category_node2->decision_node3 solution_node3 • Add another portion (0.3 eq.) of coupling reagent. • Check for poor solubility; consider adding DMSO. • Confirm pH is not acidic (if using carbodiimide). decision_node3->solution_node3 Yes decision_node4 Is temperature optimized? decision_node3->decision_node4 No (reaction proceeds) decision_node5 Unexpected spot on TLC/LCMS? category_node3->decision_node5 decision_node6 Mass corresponds to N-acylurea? decision_node5->decision_node6 Yes solution_node5 Issue is likely yield, not purity. Revisit Paths 1 & 2. decision_node5->solution_node5 No solution_node2a Add 1 eq. of base (DIPEA, NMM) to neutralize before coupling. decision_node2->solution_node2a Using HCl salt solution_node2b Proceed directly to coupling. Ensure it hasn't degraded on storage. decision_node2->solution_node2b Using free base solution_node4a Start at 0 °C and warm slowly. Avoid high temperatures to prevent side reactions. decision_node4->solution_node4a Using EDC/DCC solution_node4b Room temperature is usually sufficient. Slight warming (30-40 °C) can help hindered couplings. decision_node4->solution_node4b Using HATU solution_node6 • Caused by rearrangement of O-acylisourea. • Ensure 1:1 ratio of additive (HOBt) to carbodiimide. • Keep temperature low (0 °C). decision_node6->solution_node6 Yes decision_node7 Evidence of racemization? decision_node6->decision_node7 No solution_node7 • Additive (HOBt, HOAt) is crucial. • Avoid strong bases or high temperatures. • Switch to HATU, known for low racemization. decision_node7->solution_node7 Yes (chiral HPLC)

Caption: Troubleshooting flowchart for low product yield.

Q&A: Specific Troubleshooting Scenarios

Q: My reaction is not working. I've mixed the carboxylic acid, L-methionine, and EDC in DMF, but the starting materials are consumed very slowly.

A: This is a common issue with several potential causes:

  • Amine Protonation: If you are using L-methionine as its hydrochloride salt, the primary amine is protonated and non-nucleophilic. You must add at least one equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to liberate the free amine before the coupling can proceed.

  • Incomplete Carboxylic Acid Activation: The activation of the carboxylic acid by EDC is the first step.[7] This step can be slow or inefficient without an additive. The addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure is strongly recommended. These additives act as catalysts by forming an active ester intermediate that is more stable than the initial O-acylisourea, preventing side reactions and increasing coupling efficiency.[5][8]

  • Reagent Degradation: Carbodiimides like EDC are moisture-sensitive. Ensure you are using a fresh bottle or one that has been stored properly under inert gas and desiccated.

Q: I see a major byproduct that is insoluble in my work-up solvent (DCM/EtOAc) when using DCC. What is it and how do I remove it?

A: The insoluble white solid is dicyclohexylurea (DCU), the byproduct of DCC-mediated couplings.[9] Its poor solubility is a primary reason DIC (which forms a more soluble diisopropylurea) or water-soluble EDC are often preferred for ease of purification.[9]

  • Removal Strategy: The majority of DCU can be removed by simple filtration of the reaction mixture. To remove residual amounts, you can cool the solution after filtration (e.g., in a freezer) to precipitate more DCU or perform a solvent swap to a solvent where the product is soluble but DCU is not (like diethyl ether), followed by another filtration.

Q: I'm concerned about the racemization of the L-methionine stereocenter. How can I prevent this?

A: Racemization is a known risk in carbodiimide couplings, especially if the reaction conditions are not carefully controlled.[1][9] The O-acylisourea intermediate can promote the formation of an oxazolone, which can lead to epimerization at the alpha-carbon.

  • Prevention is Key:

    • Use Additives: Additives like HOBt and particularly HOAt (1-hydroxy-7-azabenzotriazole) are highly effective at suppressing racemization.[5][9] They rapidly trap the O-acylisourea to form an active ester, which is less prone to causing racemization.[8]

    • Control Temperature: Run the reaction at low temperatures (start at 0 °C).

    • Avoid Excess Strong Base: If a base is needed, use a hindered, non-nucleophilic base like DIPEA sparingly.

    • Switch Reagents: If racemization remains an issue, changing to an aminium-based reagent like HATU often provides superior results with minimal epimerization.[9]

Q: Can the thioether in methionine or the pyridine nitrogen cause side reactions?

A: While less reactive than a free thiol, the thioether in methionine can be susceptible to oxidation under harsh conditions, though this is unlikely with standard coupling reagents. The pyridine nitrogen is a weak base and is generally not reactive enough to interfere with the amide coupling, which occurs at the much more nucleophilic primary amine. However, it can be protonated during an acidic work-up, which can be useful for purification.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the synthesis.

Protocol 1: EDC/HOBt Mediated Coupling

This is a reliable and cost-effective starting protocol.

  • Preparation : In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve L-methionine (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) in anhydrous DMF.

  • Amine Neutralization (if applicable) : If using L-methionine HCl salt, add N,N-Diisopropylethylamine (DIPEA, 1.1 eq.) and stir for 15 minutes at room temperature.

  • Acid Addition : Add 2-(Ethylsulfanyl)nicotinic acid (1.1 eq.) to the mixture and stir until dissolved.

  • Coupling Initiation : Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.) portion-wise over 5 minutes.

  • Reaction : Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for 16-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent (methionine) is observed.

  • Work-up :

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for higher efficiency or for challenging/sluggish reactions.

  • Preparation : In a round-bottom flask under an inert atmosphere, dissolve 2-(Ethylsulfanyl)nicotinic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation : Add DIPEA (2.5 eq.) to the mixture. The solution may change color (typically to yellow), indicating the formation of the active species. Stir for 15-20 minutes at room temperature.[12]

  • Amine Addition : Add a solution of L-methionine (1.0 eq.) in a small amount of DMF to the activated acid mixture.

  • Reaction : Stir the reaction at room temperature for 2-6 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS. These reactions are often complete much faster than carbodiimide couplings.

  • Work-up & Purification : Follow the same work-up and purification procedures as described in Protocol 1. The byproducts from HATU and DIPEA are generally water-soluble and easily removed during the aqueous washes.

References

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  • PubChem. (2009). N-(2-methyl-5-{[(2-morpholin-4-ylpyridin-4-yl)carbonyl]amino}phenyl)-6-({2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}amino)pyridine-3-carboxamide.
  • Unknown Author. (n.d.).
  • Al-zaharani, F. A., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6884–6888. [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • PubChem. (n.d.). N-(Pyridine-3-carbonyl)-L-proline.
  • Sam, S., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 365-372. [Link]

  • Wikipedia. (n.d.). Carbodiimide.
  • Jungermann, E., et al. (1955). The Preparation of Long Chain N-Acylamino Acids. Journal of the American Chemical Society, 77(21), 5744-5745. [Link]

  • Guerrera, F., et al. (1976). [Synthesis of 3-aminothieno-(2,3-b)
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • Wikipedia. (n.d.). Methionine.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Lee, B. H., et al. (1998). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Journal of Heterocyclic Chemistry, 35(1), 13-18.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis.
  • Unknown Author. (n.d.). Optimizing Peptide Coupling: Key Techniques. Source Not Available.
  • G. G. D. de Oliveira, D., et al. (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(18), 6874-6932. [Link]

  • Gultyai, V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5824. [Link]

  • ChemicalBook. (n.d.). Methionine derivatives.
  • Tan, T. Z., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300705. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Unknown Author. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Source Not Available.
  • Dotsenko, V. V., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 28(17), 6296. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents.
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  • PubChem. (2005). 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid.
  • Hahn, M., et al. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 19(6), 332. [Link]

Sources

Technical Support Center: Scaling Up N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the specific challenges encountered during the scale-up synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. Our focus is on anticipating and resolving issues related to process chemistry, impurity control, and physical form to ensure a robust and reproducible manufacturing process.

Section 1: Critical Process Parameters & Scale-Up Considerations

The synthesis of this compound involves the amide coupling of 2-(Ethylsulfanyl)pyridine-3-carboxylic acid with L-methionine. While straightforward at the lab scale, scaling up introduces significant challenges related to reaction kinetics, heat and mass transfer, and impurity management.[1][2] The thioether moieties in both the pyridine precursor and the methionine are susceptible to oxidation, and the chiral center of methionine is prone to racemization under suboptimal conditions.[3][4][5]

A successful scale-up strategy must transition from a chemistry-focused lab procedure to a process-engineering-focused plant operation.[6] This involves identifying Critical Process Parameters (CPPs) and understanding their impact on Critical Quality Attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[1]

Scale_Up_Workflow cluster_0 Pre-Campaign Planning cluster_1 Pilot & Scale-Up Execution cluster_2 Quality Control & Release Route_Scouting Route Scouting & Precursor Sourcing Hazard_Analysis Process Hazard Analysis (PHA, HAZOP) Route_Scouting->Hazard_Analysis Parameter_Definition Define CPPs & CQAs (e.g., Purity, Racemization) Hazard_Analysis->Parameter_Definition Amide_Coupling Amide Coupling (Controlled Conditions) Parameter_Definition->Amide_Coupling Workup Aqueous Workup & Solvent Swaps Amide_Coupling->Workup IPC In-Process Controls (HPLC, UPLC) Amide_Coupling->IPC Reaction Monitoring Crystallization Crystallization & Isolation Workup->Crystallization Drying Drying & Milling Crystallization->Drying Final_Testing Final API Testing (Purity, Chiral Assay, PSD) Drying->Final_Testing IPC->Amide_Coupling Release Batch Release Final_Testing->Release

Caption: High-level workflow for the scale-up of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues observed during pilot and large-scale batches in a question-and-answer format.

Issue 1: Low Yield and Stalled Amide Coupling Reaction

Q: Our amide coupling reaction yield has dropped from >95% at lab scale to ~70% at pilot scale, and HPLC analysis shows significant unreacted 2-(Ethylsulfanyl)pyridine-3-carboxylic acid. What is the likely cause?

A: This is a common scale-up challenge often linked to mass transfer limitations and inefficient activation or reagent deactivation.[1][7]

Potential Causes & Solutions:

  • Inefficient Mixing: At larger scales, reactant homogenization is more difficult. "Hot spots" of high concentration can lead to side reactions, while areas of low concentration result in an incomplete reaction.

    • Solution: Verify that the vessel's agitation speed and impeller design are adequate for the batch volume and viscosity. Model the mixing parameters using software like Dynochem or Visimix if available.[1] Consider slowing the addition rate of the coupling agent to ensure it disperses before reacting.

  • Moisture Ingress: Carbodiimide coupling agents (e.g., EDC) are highly sensitive to moisture. At scale, longer addition times and larger vessel headspaces increase the risk of contamination from atmospheric moisture or residual water in solvents.

    • Solution: Ensure all solvents are rigorously dried (<0.05% water content). Operate the reactor under a positive pressure of dry nitrogen. Perform a pre-reaction nitrogen purge of the vessel.

  • Suboptimal Temperature Control: The activation of the carboxylic acid is often exothermic. Poor heat transfer at scale can lead to localized temperature spikes, causing the degradation of the activated intermediate or coupling agents.[8][9]

    • Solution: Implement controlled, jacketed cooling. Add reagents subsurface (below the solvent line) to promote rapid heat dissipation. Log the internal batch temperature throughout the addition process to identify any dangerous exotherms.

  • Formation of N-acylurea: A common side reaction with carbodiimides is an O-to-N acyl migration in the activated intermediate, forming a stable, unreactive N-acylurea byproduct.[10] This is exacerbated by high concentrations and elevated temperatures.

    • Solution: Adding a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial. These additives trap the activated intermediate as a more stable active ester, minimizing N-acylurea formation and reducing racemization.[10][11]

Issue 2: High Levels of Methionine Sulfoxide Impurity

Q: Our final API has failed purity specifications due to an impurity identified as the methionine sulfoxide derivative of our target molecule (>0.5%). How can we prevent this oxidation?

A: The thioether moieties in both methionine and the pyridine starting material are highly susceptible to oxidation.[3][12] This can occur during the reaction, workup, or even storage if proper precautions are not taken.

Potential Causes & Solutions:

  • Oxidants in Solvents or Reagents: Peroxides in solvents (especially ethers like THF) or oxidative species in reagents can cause thioether oxidation.

    • Solution: Use fresh, inhibitor-free, peroxide-tested solvents. Purge all solvents and the reaction mixture with an inert gas (nitrogen or argon) before and during the reaction to displace dissolved oxygen.

  • Air Exposure During Workup: Exposing the reaction mixture to air, particularly under acidic or basic conditions during aqueous workup, can accelerate oxidation.

    • Solution: Maintain a nitrogen blanket over all vessels during transfers and workup steps. Minimize the duration of workup procedures. If the product is particularly sensitive, consider including a mild reducing agent or antioxidant like sodium bisulfite or Dithiothreitol (DTT) in the quench/wash steps, though this may complicate purification.[3]

  • Elevated Temperatures: Higher temperatures can increase the rate of oxidation, especially in the presence of trace metals or other catalysts.[4]

    • Solution: Maintain the lowest practical temperature throughout the process, especially during long hold times. Ensure the product is stored under an inert atmosphere at recommended temperatures after isolation.

Parameter Condition A (Failed Batch) Condition B (Optimized) Methionine Sulfoxide Level
Atmosphere AirNitrogen Purge & BlanketA: 0.65%
Solvent (THF) Standard GradePeroxide-Free, N₂ SpargedB: <0.05%
Workup Time 4 hours2 hours

Table 1: Impact of process conditions on the formation of methionine sulfoxide impurity.

Issue 3: Significant Racemization of the Methionine Center

Q: Our chiral HPLC analysis shows 2-3% of the D-enantiomer, exceeding our specification of <0.5%. What is causing this loss of stereochemical integrity?

A: Racemization of the methionine stereocenter is a critical risk during amide coupling. It primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face upon ring-opening.[10][11][13]

Racemization_Mechanism L_Amino L-Methionine Derivative (Activated) Oxazolone Planar Oxazolone Intermediate (Achiral) L_Amino->Oxazolone - H⁺ Proton_Abstraction Base abstracts α-proton Ring_Opening Nucleophilic Attack (Pyridine Amine) L_Product L-Product (Desired) Oxazolone->L_Product + H⁺ (re face) D_Product D-Product (Racemized Impurity) Oxazolone->D_Product + H⁺ (si face) Proton_Abstraction->Oxazolone Ring_Opening->L_Product Ring_Opening->D_Product

Caption: Primary mechanism of racemization via oxazolone formation.

Potential Causes & Solutions:

  • Base Selection and Stoichiometry: The choice and amount of base are critical.[11] Strong, non-hindered bases (e.g., triethylamine) can readily abstract the α-proton, promoting oxazolone formation. Excess base is particularly detrimental.

    • Solution: Switch to a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[13] Use the minimum stoichiometry of base required for the reaction (e.g., 1.0-1.1 equivalents if starting from a salt).

  • High Reaction Temperature: Higher temperatures provide the activation energy needed for both oxazolone formation and proton abstraction.

    • Solution: Run the coupling reaction at a lower temperature. A common range is 0 °C to 15 °C. The slight decrease in reaction rate is a worthwhile trade-off for preserving chiral purity.

  • Choice of Coupling Reagent/Additive: Certain coupling reagents are more prone to causing racemization. The key is the lifetime of the highly reactive activated intermediate.

    • Solution: Always use an additive. HOBt is effective, but additives like HOAt and Oxyma are generally considered superior for suppressing racemization.[11][13] Uronium-based coupling reagents like HATU, while expensive, are often very effective at minimizing racemization when used correctly.

Issue 4: Product Isolation and Crystallization Difficulties

Q: During crystallization, the product is oiling out or forming a sticky solid that is difficult to filter and dry. How can we achieve a consistent, crystalline solid?

A: Crystallization is a thermodynamically and kinetically controlled process that is highly sensitive to scale-dependent factors like cooling rate and agitation.[1][][15]

Potential Causes & Solutions:

  • Supersaturation Rate is Too High: Rapid cooling or fast addition of an anti-solvent generates high levels of supersaturation, favoring spontaneous nucleation of an unstable form or oiling out over controlled crystal growth.[16]

    • Solution: Develop a controlled cooling profile (e.g., 10-20 °C per hour). Add anti-solvent slowly and at a controlled temperature to maintain a metastable zone where crystal growth dominates nucleation.

  • Impurities Inhibiting Crystallization: Residual solvents, unreacted starting materials, or side products can act as crystal growth inhibitors or lead to the formation of less stable polymorphic forms.[17]

    • Solution: Ensure the pre-crystallization solution meets a defined purity specification. A solvent swap or carbon treatment step before crystallization may be necessary to remove problematic impurities.

  • Poor Agitation: Inadequate mixing can lead to non-uniform temperature and concentration profiles, causing localized high supersaturation and uncontrolled nucleation.[17]

    • Solution: Use an appropriate agitator (e.g., pitched-blade turbine) and speed to ensure the entire batch volume is well-mixed without causing excessive crystal breakage (secondary nucleation).[16]

  • Lack of Seeding: Relying on spontaneous nucleation can lead to batch-to-batch variability in crystal form and particle size.

    • Solution: Implement a seeding protocol. Add a small quantity (0.1-1.0% w/w) of crystalline material at the point of metastable supersaturation to ensure the desired polymorph crystallizes consistently.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended quality specifications for the starting materials, 2-(Ethylsulfanyl)pyridine-3-carboxylic acid and L-methionine? A1: High-purity starting materials are essential for a successful scale-up. We recommend the following specifications:

  • 2-(Ethylsulfanyl)pyridine-3-carboxylic acid: Purity >99.0% (by HPLC), Water content <0.1%, absence of isomeric impurities.

  • L-methionine: Purity >99.5% (by titration), Enantiomeric purity >99.8% L-form, Water content <0.2%. Sourcing from a reputable supplier with a certificate of analysis is critical.

Q2: What is the most effective way to monitor the reaction progress at a large scale? A2: At scale, direct sampling can be challenging. An offline HPLC or UPLC method is the gold standard. Develop a method that clearly separates both starting materials, the product, and key potential impurities (e.g., methionine sulfoxide). Samples should be taken periodically (e.g., every 1-2 hours) after reagent additions are complete, quenched immediately (e.g., with a dilute acid), and analyzed to track the disappearance of the limiting reagent.

Q3: What are the primary safety concerns during the scale-up of this process? A3: A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up activity.[18][8] Key hazards include:

  • Thermal Hazards: The amide coupling reaction can be exothermic. Reaction calorimetry should be performed to quantify the heat of reaction and determine the potential for a thermal runaway.[8][9]

  • Reagent Toxicity & Handling: Carbodiimides and additives can be sensitizers or toxic. Use appropriate personal protective equipment (PPE) and closed-system transfers to minimize exposure.

  • Solvent Hazards: Handle flammable organic solvents with care, ensuring proper grounding of equipment to prevent static discharge.

Section 4: Key Experimental Protocols
Protocol 4.1: Kilogram-Scale Amide Coupling

This protocol assumes a 50 L glass-lined reactor with jacketed temperature control, a pitched-blade agitator, and a nitrogen atmosphere.

  • Vessel Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen.

  • Reagent Charge: Charge L-methionine (1.00 kg, 1.0 eq) and 2-(Ethylsulfanyl)pyridine-3-carboxylic acid (1.23 kg, 1.0 eq) to the reactor.

  • Solvent Addition: Add dichloromethane (DCM, 20 L), which has been previously dried over molecular sieves.

  • Cooling: Start agitation (100-150 RPM) and cool the resulting slurry to 0-5 °C using the reactor jacket.

  • Additive Charge: Add Ethyl (hydroxyimino)cyanoacetate (Oxyma, 0.96 kg, 1.0 eq).

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 0.87 kg, 1.0 eq) subsurface over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Coupling Agent Addition: Prepare a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.41 kg, 1.1 eq) in DCM (5 L). Add this solution to the reactor via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by HPLC until the consumption of the carboxylic acid is >99.5%.

Protocol 4.2: Chiral Purity Analysis by HPLC

This method is crucial for quantifying racemization.

  • Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Procedure: Dissolve a sample of the crude or final API in the mobile phase. Inject and analyze. The L-enantiomer (product) and D-enantiomer (impurity) should be baseline separated.

  • Calculation: % Racemization = [Area(D-enantiomer) / (Area(L-enantiomer) + Area(D-enantiomer))] * 100.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling. Capital Resin Corporation. Retrieved from [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Neuland Labs. Retrieved from [Link]

  • QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. Retrieved from [Link]

  • Ismail, M. F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. Request PDF. Retrieved from [Link]

  • Ismail, M. F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. Retrieved from [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage. Retrieved from [Link]

  • Mettler Toledo. (n.d.). API Crystallization. Mettler Toledo. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Retrieved from [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Reducing the Complexity of Commercial-Scale Amide Formation. Pharmaceutical Technology. Retrieved from [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. The Chemical Engineer. Retrieved from [Link]

  • FAI. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI. Retrieved from [Link]

Sources

N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine (internal reference: ESPM). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solubility issues encountered during experimentation. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with ESPM in aqueous buffers.

Q1: I just diluted my DMSO stock of ESPM into my phosphate-buffered saline (PBS) at pH 7.4, and it immediately turned cloudy. What happened?

This is a classic case of kinetic precipitation. ESPM is significantly more soluble in organic solvents like DMSO than in neutral aqueous buffers.[1] When the DMSO stock is rapidly diluted, the compound is transferred to an environment where it is poorly soluble, causing it to crash out of solution.[2] The neutral pH of PBS (7.4) is likely close to the isoelectric point of ESPM, where it has minimal solubility.

Q2: What is the best starting pH to dissolve ESPM in an aqueous buffer?

Based on its structure—containing a basic pyridine ring and an acidic carboxylic acid from the methionine moiety—ESPM is an amphoteric molecule.[3][4][5] Its solubility is lowest near its isoelectric point (pI) and increases significantly in both acidic and basic conditions.[6][7] Therefore, you should start with either an acidic buffer (e.g., pH 3.0-4.0) or a basic buffer (e.g., pH 8.0-9.0). A full pH-solubility profile is highly recommended to identify the optimal range.[8]

Q3: Can I heat the solution or sonicate it to get the compound to dissolve?

While gentle heating or sonication can help dissolve a compound, it may only create a supersaturated and unstable solution. Upon cooling to your experimental temperature (e.g., room temperature or 37°C), the compound is likely to precipitate out. This approach is not recommended for generating stable solutions for assays.

Q4: How much residual DMSO is acceptable in my final working solution?

For most cell-based assays, it is crucial to keep the final concentration of organic solvents like DMSO below 1%, and often below 0.1%, to avoid solvent-induced artifacts. While a small amount of co-solvent can help maintain solubility, it's a delicate balance.[1] Always run a vehicle control with the same final DMSO concentration to assess its effect on your experimental system.

Q5: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I care about?

  • Kinetic solubility is measured by diluting a DMSO stock into an aqueous buffer and observing precipitation. It's a rapid, high-throughput measurement common in early discovery.[9][10] This is what you observe when your compound precipitates upon dilution.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by agitating an excess of the solid compound in the buffer over a longer period (e.g., 24 hours) until equilibrium is reached.[2]

You should care about both. Kinetic solubility dictates your day-to-day experimental success in preparing solutions for assays.[10] Thermodynamic solubility provides a fundamental understanding of the compound's properties and is crucial for later-stage development.[2]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic pH-Solubility Profiling

The solubility of ESPM is intrinsically linked to its ionization state, which is governed by the pH of the buffer. Understanding this relationship is the most critical step to solving solubility problems.

ESPM is an ampholyte, possessing at least two ionizable functional groups:

  • A basic Pyridine Nitrogen: This group will be protonated (positively charged) at a pH below its pKa.

  • An acidic Carboxylic Acid (from methionine): This group will be deprotonated (negatively charged) at a pH above its pKa.[3][11]

The molecule's net charge is therefore pH-dependent. At a specific pH, its net charge will be zero; this is the isoelectric point (pI). Near the pI, the molecule has its lowest aqueous solubility. By moving the pH away from the pI, either to fully protonate the pyridine (low pH) or fully deprotonate the carboxyl group (high pH), the molecule becomes charged, enhancing its interaction with polar water molecules and dramatically increasing solubility.[6][7]

cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (pI) cluster_high_ph High pH (e.g., pH > 8) low_ph Predominantly Cationic Form (High Solubility) neutral_ph Predominantly Zwitterionic/Neutral Form (LOWEST Solubility) low_ph->neutral_ph Increasing pH high_ph Predominantly Anionic Form (High Solubility) neutral_ph->high_ph Increasing pH cluster_acid Acidic Path cluster_base Basic Path start Precipitation Observed in Aqueous Buffer check_ph What is the pH of your buffer? start->check_ph is_neutral Neutral (pH 6.5-7.5) check_ph->is_neutral pH is Neutral prep_acid Prepare a series of acidic buffers (e.g., pH 3.0, 4.0, 5.0) (Citrate or Acetate buffer) test_acid Test solubility by diluting DMSO stock. Does it precipitate? prep_acid->test_acid success Success! Proceed with assay at this optimal pH. test_acid->success No fail Still precipitates. Proceed to Guide 2: Co-solvents. test_acid->fail Yes prep_base Prepare a series of basic buffers (e.g., pH 8.0, 9.0, 10.0) (Tris or Glycine buffer) test_base Test solubility by diluting DMSO stock. Does it precipitate? prep_base->test_base test_base->success No test_base->fail Yes is_neutral->prep_acid is_neutral->prep_base

Caption: Troubleshooting workflow for pH-related precipitation of ESPM.

pH of BufferBuffer SystemPredominant SpeciesHypothetical Solubility (µg/mL)Observation
3.0CitrateCationic (Protonated Pyridine)> 200Clear Solution
4.5AcetateCationic / Zwitterionic Mix125Clear Solution
6.0PhosphateZwitterionic / Neutral15Hazy / Precipitate
7.4 Phosphate (PBS) Zwitterionic / Neutral < 5 Heavy Precipitate
8.5TrisAnionic (Deprotonated Carboxyl)90Clear Solution
10.0Glycine-NaOHAnionic> 150Clear Solution
Guide 2: Utilizing Co-solvents and Excipients

If adjusting the pH is not feasible for your experimental system or does not fully resolve the issue, the next step is to use co-solvents. Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds. [12][13]

Water molecules form a highly ordered hydrogen-bonded network. Hydrophobic compounds disrupt this network, which is energetically unfavorable, causing them to be "squeezed out" of the solution (precipitation). Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) have both hydrophilic and hydrophobic regions. [13][]They integrate into the water's hydrogen-bond network, reducing its polarity and making it more hospitable to the hydrophobic regions of ESPM, thereby increasing its solubility. []

When selecting a co-solvent, consider its compatibility with your assay system.

Co-solventTypical Final Conc.AdvantagesConsiderations
DMSO 0.1 - 1%High solubilizing power for many organics. []Can be toxic to cells at >1%. May interfere with some enzyme assays.
Ethanol 1 - 5%Less toxic than DMSO for many systems. Volatile.Can cause protein denaturation at higher concentrations.
PEG 400 1 - 10%Low toxicity, commonly used in formulations. [13]Can be viscous. May not be as potent as DMSO.
Glycerin 1 - 10%Very low toxicity. [12]High viscosity. Moderate solubilizing power.
  • Start Low: Begin by retaining a small percentage of the solvent from your stock solution (e.g., 1% DMSO).

  • Prepare a Mixed-Solvent Buffer: If more solubilizing power is needed, prepare your final aqueous buffer containing a fixed percentage of the co-solvent (e.g., "PBS + 5% Ethanol"). Then, add your DMSO stock to this mixed-solvent buffer. This can prevent precipitation that occurs at the point of dilution.

  • Test for Interference: Always run a vehicle control with the final concentration of the co-solvent alone to ensure it does not affect your experimental results.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM ESPM Stock Solution in DMSO

Proper preparation of a concentrated stock solution is the foundation for reproducible experiments. [15][16] Materials:

  • This compound (ESPM) solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Class A volumetric flask [17]* Micro-stir bar (optional)

  • Vortexer

Calculation:

  • Determine Molecular Weight (MW) of ESPM: (Hypothetical MW = 328.43 g/mol )

  • Calculate Mass Needed for 10 mM Stock:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • For 1 mL (0.001 L) of 10 mM (0.01 mol/L) stock:

    • Mass = 0.01 mol/L * 0.001 L * 328.43 g/mol = 0.00328 g = 3.28 mg

Procedure:

  • Accurately weigh out the calculated mass (e.g., 3.28 mg) of ESPM solid and place it into the volumetric flask (e.g., a 1 mL flask). [17]2. Add approximately 70% of the final volume of DMSO (e.g., 0.7 mL).

  • Cap the flask and vortex or stir with a micro-stir bar until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but ensure the compound is stable at that temperature.

  • Once dissolved, add DMSO to the final volume mark on the volumetric flask (e.g., 1.0 mL).

  • Cap and invert the flask 15-20 times to ensure the solution is homogeneous. [16]6. Aliquot the stock solution into single-use, light-blocking vials to avoid repeated freeze-thaw cycles. [16]7. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of ESPM and is considered the gold standard. [2][8] Materials:

  • ESPM solid

  • Aqueous buffers at various pH values (e.g., pH 3.0, 4.5, 6.8, 8.5)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid ESPM to a vial containing a known volume of the aqueous buffer (e.g., add 2 mg of ESPM to 1 mL of buffer). The goal is to have undissolved solid remaining at the end of the experiment.

  • Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for at least 24 hours to ensure equilibrium is reached. Check for equilibrium by taking measurements at multiple time points (e.g., 24h and 48h) until the concentration does not change significantly. [8]4. After incubation, allow the vials to sit undisturbed for 30 minutes to let the excess solid settle.

  • Carefully remove a sample from the top of the supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Note: Adsorption of the compound to the filter should be checked.

  • Quantify the concentration of the dissolved ESPM in the filtrate using a validated analytical method (e.g., HPLC-UV) with a standard curve.

  • The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

References

  • ResearchGate. (n.d.). Determination and correlation of temperature and pH value dependent solubility of dl‐methionine. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Solubility of Things. (n.d.). Methionine. [Link]

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • National Institutes of Health (NIH). (n.d.). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. [Link]

  • Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • ResearchGate. (n.d.). The effect of the ionic strength on the constancy of the solubility product. [Link]

  • PubMed. (2013). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. [Link]

  • ResearchGate. (n.d.). Mole fraction solubility (xHA,total) of dl‐methionine in water versus.... [Link]

  • Wikipedia. (n.d.). Methionine. [Link]

  • Pion Inc. (2025). How the ionic strength affects the ionization constant (pKa)?. [Link]

  • ResearchGate. (n.d.). Absorbance and pH relationship for methionine. [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

  • ACS Publications. (1993). Mutual solubility of water and pyridine derivatives. [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • SLAS Discovery. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

Sources

Technical Support Center: Purification of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Purification Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to help you achieve the highest possible purity for your compound. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound.

Q1: I've just completed the synthesis. What are the most likely impurities I should be looking for?

A: Understanding the potential impurities is the first step toward designing an effective purification strategy. Given that your target molecule is synthesized via an amide coupling reaction between 2-(Ethylsulfanyl)pyridine-3-carboxylic acid and methionine, your crude product likely contains a predictable set of contaminants.

Common Impurities & Their Origins:

Impurity TypeSpecific ExampleOrigin & RationaleMass Difference (from Target)
Unreacted Starting Materials 2-(Ethylsulfanyl)pyridine-3-carboxylic acid; MethionineIncomplete reaction conversion. These are often present in significant quantities.Varies
Coupling Reagent Byproducts Dicyclohexylurea (DCU) or 1-(3-Dimethylaminopropyl)-3-ethylureaFormed from carbodiimide reagents like DCC or EDC during amide bond formation. DCU is poorly soluble in many organic solvents, while EDC-urea is water-soluble.[1][2][3][4]N/A
Oxidized Species N-[2-(Ethylsulfinyl )pyridine-3-carbonyl]methionine or N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine sulfoxide The thioether groups in both the pyridine moiety and the methionine side chain are susceptible to oxidation by air or trace peroxides in solvents.[5][6] This is a very common and often overlooked impurity.+16 amu or +32 amu
Side-Reaction Products Racemized (D-methionine) productPeptide coupling reagents, especially when used with additives like HOBt, can minimize but not always eliminate racemization of the amino acid's chiral center.[3]0 amu (Diastereomer)
Q2: My initial attempt at recrystallization resulted in an oil, poor recovery, or no significant purity increase. What should I do next?

A: Recrystallization is a powerful, yet highly specific, technique that depends entirely on the solvent system.[7][8] When it fails, a systematic approach is needed rather than trial and error.

  • Causality: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but completely at high temperatures. Impurities should either be completely insoluble or remain highly soluble upon cooling.[9] Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, preventing crystal lattice formation.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Do not guess. Test a range of solvents with varying polarities. See the detailed protocol below for a systematic approach.

    • Use a Solvent/Anti-Solvent System: This is the most effective solution for compounds that are either too soluble or too insoluble in common solvents. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly. This controlled precipitation often yields high-quality crystals.

    • Control the Cooling Rate: Rapid cooling in an ice bath can cause impurities to be trapped in the crystal lattice and may promote oiling out. Allow the solution to cool slowly to room temperature first, then move it to a 0-4 °C refrigerator before using an ice bath.

Q3: My compound streaks badly on a silica gel TLC plate and won't elute from a flash column, even with ethyl acetate/methanol. How can I purify it?

A: This is a classic problem for polar, multifunctional molecules. The free carboxylic acid and the basic pyridine nitrogen can interact very strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.[10][11]

  • Causality: The strong ionic and hydrogen-bonding interactions with the stationary phase cause peak tailing and, in severe cases, irreversible binding.[10]

  • Troubleshooting & Workflow:

    G cluster_0 Troubleshooting Silica Flash Chromatography TLC Compound Streaks on Silica TLC Modify Modify Mobile Phase (1-2% Acetic Acid or Triethylamine) TLC->Modify Quick Fix RP Switch to Reversed-Phase (C18) Primary Recommendation TLC->RP Best Solution HILIC Consider HILIC for very polar analogs RP->HILIC Alternative Method

    Caption: Workflow for addressing poor silica gel chromatography.

  • Solutions:

    • Mobile Phase Modification (A Temporary Fix): Adding a small amount (0.5-2%) of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase can help. Acetic acid will protonate the pyridine nitrogen, while triethylamine will compete with your compound for binding to the acidic silanol sites. This can improve peak shape but may complicate solvent removal.

    • Switch to Reversed-Phase (RP) Chromatography (The Best Solution): This is the industry-standard method for purifying polar molecules like yours. The stationary phase (e.g., C18 silica) is nonpolar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). Your compound will elute based on its hydrophobicity, and the strong ionic interactions are eliminated. This is the most robust and scalable solution.

    • Consider HILIC: For extremely polar compounds that have little or no retention on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[12][13] It uses a polar stationary phase (like silica or diol) with a primarily organic mobile phase (e.g., 95% acetonitrile, 5% water). Water acts as the strong eluting solvent.[12]

Q4: I see a persistent impurity with a mass of +16 Da in my LC-MS analysis. What is it, and how can I remove it?

A: A +16 Da peak is the tell-tale sign of oxidation, corresponding to the addition of a single oxygen atom.

  • Identification: This impurity is almost certainly the methionine sulfoxide derivative. The thioether on the methionine side chain is more susceptible to oxidation than the ethylsulfanyl group on the pyridine ring.[5][14] This oxidation can occur during the reaction, workup, or even during storage if exposed to air.[6]

  • Removal Strategy:

    • Chromatographic Separation: The sulfoxide is significantly more polar than the parent thioether. A well-optimized reversed-phase HPLC gradient can effectively separate the two compounds. The oxidized species will elute earlier (at a lower organic solvent concentration) than your target molecule.

    • Chemical Reduction (Advanced): If separation is difficult or you wish to recover the material, the sulfoxide can be selectively reduced back to the thioether. Mild reducing agents can be used, but this adds another reaction and purification step and should be considered carefully.[15] The best approach is to prevent its formation in the first place by using degassed solvents and storing the material under an inert atmosphere (Nitrogen or Argon).

Q5: How can I be confident in the final purity value of my compound?

A: Relying on a single analytical method can be misleading. A key principle of analytical chemistry is using orthogonal methods—techniques that measure different chemical properties—to confirm purity.

  • Trustworthy Validation Workflow:

    • High-Resolution LC-MS: Confirms the mass and elemental composition of your main peak and provides mass information for any impurities.

    • HPLC with UV/DAD: This is your primary tool for purity assessment. A Diode Array Detector (DAD) is crucial as it can show if co-eluting impurities have a different UV spectrum from your main compound. Run your final sample on a long, shallow gradient to maximize the resolution of any trace impurities.

    • Quantitative NMR (qNMR): This is an exceptionally powerful technique for obtaining an absolute purity value without needing a certified reference standard of your compound.[16] By integrating the signal of your compound against a known amount of a stable, inert internal standard, you can calculate a highly accurate mass purity. This method is authoritative because it is insensitive to impurities that lack protons (like inorganic salts) or do not have a UV chromophore.[17]

Detailed Experimental Protocols
Protocol 1: Systematic Recrystallization Solvent Screening

This protocol allows for the rapid and efficient identification of a suitable recrystallization solvent or solvent system using minimal material.

  • Preparation: Place ~10-15 mg of your crude material into each of six different small test tubes.

  • Solvent Selection: Choose a range of solvents with varying polarities. A good starting set is:

    • Water (Very Polar)

    • Ethanol or Isopropanol (Polar Protic)

    • Acetone (Polar Aprotic)

    • Ethyl Acetate (Intermediate Polarity)

    • Dichloromethane (Non-polar)

    • Toluene (Non-polar)

  • Solubility Test (Room Temp): Add the first solvent dropwise (0.2 mL at a time) to the first tube at room temperature, vortexing after each addition.

    • If it dissolves readily at room temp: This solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for an anti-solvent pair.

    • If it is completely insoluble: This solvent may be a good "anti-solvent."

    • If it is sparingly soluble: This is a promising candidate.

  • Solubility Test (Heated): If the compound was sparingly soluble or insoluble at room temperature, heat the tube in a sand bath or heating block to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

    • Ideal Result: Abundant, well-formed crystals appear. This is your ideal recrystallization solvent.

    • No Crystals Form: The compound is too soluble. This solvent is not suitable.

    • Oils Out: The compound is likely too soluble, or the purity is too low. Try a more dilute solution or an anti-solvent system.

  • Evaluate & Scale-Up: Based on the results, scale up the recrystallization with the solvent that provided the best crystal formation and recovery.

Protocol 2: Preparative Reversed-Phase HPLC Purification (RP-HPLC)

This is the recommended primary method for achieving high purity.

  • Column Selection: A C18-bonded silica column is the standard choice.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% TFA or 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: The acid modifier suppresses the ionization of the carboxylic acid and protonates the pyridine, leading to sharper peaks and consistent retention times.

  • Analytical Method Development: Before scaling up, develop a separation method on an analytical HPLC system (e.g., 4.6 mm ID column).

    • Initial Scouting Gradient: Start with a broad gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate elution time of your compound.

    • Optimization: Design a shallower, focused gradient around the elution point of your target compound to maximize resolution from nearby impurities. Aim for a gradient that separates the target peak from its nearest impurity by at least 1.5 peak widths.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a solvent that is weak in the RP system, such as DMSO or DMF. If solubility allows, dissolving in the initial mobile phase (e.g., 10% Acetonitrile/Water) is even better. Filter the sample through a 0.45 µm syringe filter to remove particulates.[18]

  • Preparative Run:

    • Scale the optimized gradient to your preparative column.

    • Inject the filtered sample. Do not overload the column; this will lead to poor separation.

    • Collect fractions based on the UV detector signal. Collect the entire peak, but separate the peak front, center-cut, and tail-end into different tubes.

  • Fraction Analysis: Analyze the collected fractions using your analytical HPLC method to identify the pure fractions.

  • Product Isolation: Combine the pure fractions. Remove the acetonitrile via rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain your pure compound as a TFA or formate salt.

G

Caption: A systematic workflow for preparative HPLC purification.

References
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Google Patents. (n.d.). Process for preparing n-acyl amino acid salts.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Google Patents. (n.d.).
  • Biosynthesis of pyridine Derivatives. (n.d.). [Link]

  • Organic Process Research & Development. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • NIH National Library of Medicine. (n.d.). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • ResearchGate. (2021). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2020). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]

  • University of Babylon. (2021). Experimental No. (4) Recrystallization. [Link]

  • NIH National Library of Medicine. (2017). Oxidation increases the strength of the methionine-aromatic interaction. [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Google Patents. (n.d.). HPLC method for purifying organic compounds.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • AZoNetwork. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • IntechOpen. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • NIH National Library of Medicine. (n.d.). Methionine oxidation of proteins analyzed by affinity capillary electrophoresis in presence of silver(I) and gold(III) ions. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. (2016). Troubleshooting Sample Preparation. [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

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avoiding racemization during N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Introduction

The stereochemical purity of a pharmaceutical agent is paramount; it directly influences its pharmacological profile, efficacy, and safety. In the synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine, a chiral compound with significant research interest, maintaining the pristine L-configuration of the methionine stereocenter is a critical challenge. Racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—can occur during the crucial amide bond formation step, potentially yielding a final product with diminished or altered biological activity.

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the causes of racemization in this specific synthesis and offers robust, actionable strategies for its prevention. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Core Problem: The Oxazolone Mechanism of Racemization

The primary pathway for racemization during the coupling of an N-protected amino acid is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This process is particularly relevant after the methionine nitrogen has been acylated by the 2-(Ethylsulfanyl)pyridine-3-carbonyl group.

Here’s the mechanistic breakdown:

  • Activation: The carboxylic acid of the N-acyl methionine is activated by a coupling reagent. This makes the carbonyl carbon highly electrophilic.

  • Cyclization: The carbonyl oxygen of the newly attached pyridyl acyl group acts as an internal nucleophile, attacking the activated carboxyl group. This forms the 5(4H)-oxazolone ring.

  • Loss of Chirality: The α-proton on the methionine stereocenter of this oxazolone intermediate is now significantly more acidic.[3] In the presence of a base (either the coupling base or the amine reactant), this proton can be easily abstracted. This abstraction creates a planar, achiral enolate intermediate.[2][4]

  • Racemization: When this planar intermediate is subsequently attacked by the amine nucleophile (or reprotonated), the attack can occur from either face of the plane with roughly equal probability, leading to a mixture of L- and D-methionine products.[1]

The key to preventing racemization is to employ coupling conditions that either avoid the formation of the oxazolone intermediate or ensure that the coupling reaction proceeds much faster than the rate of proton abstraction and enolization.

racemization_mechanism Figure 1: Mechanism of Racemization via Oxazolone Intermediate A N-Acyl-L-Methionine (Activated Carboxyl) C 5(4H)-Oxazolone Intermediate A->C B Planar Oxazolone Enolate (Achiral) D N-Acyl-L-Methionine Product B->D + Amine (Attack from top) E N-Acyl-D-Methionine Product B->E C->B + Base - H+ workflow Figure 2: Recommended Synthesis Workflow A 1. Reagent Preparation - Dissolve 2-(Ethylsulfanyl)nicotinic acid (1.0 eq) & L-Met-OMe·HCl (1.1 eq) in anhydrous DMF. B 2. Cooling - Cool reaction mixture to 0 °C in an ice bath. A->B C 3. Base Addition - Add N-Methylmorpholine (NMM) (2.2 eq) dropwise. Stir for 10 min. B->C D 4. Coupling Reagent Addition - Add HATU (1.1 eq) in one portion. Maintain temperature at 0 °C. C->D E 5. Reaction - Stir at 0 °C for 30 min. - Allow to warm to room temperature. - Monitor by TLC/LC-MS (typically 2-4 hours). D->E F 6. Workup & Purification - Quench with water. - Extract with Ethyl Acetate. - Purify via column chromatography. E->F G 7. Analysis - Confirm structure (NMR, MS). - Determine enantiomeric excess (e.e.) using Chiral HPLC. F->G

Sources

Technical Support Center: Interpreting Unexpected Spectroscopic Results for N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected spectroscopic results during their experiments. Here, we address common issues in a practical question-and-answer format, providing troubleshooting workflows and theoretical explanations to help you navigate your analytical challenges.

Frequently Asked Questions (FAQs)

I. Issues in ¹H and ¹³C NMR Spectroscopy

Q1: My ¹H NMR spectrum shows more signals than expected, particularly doubled or broadened peaks. What is the likely cause?

A1: The most probable cause for signal duplication or broadening in the NMR spectrum of this compound is the presence of rotational isomers (rotamers) around the amide (C-N) bond.[1][2][3]

  • Causality: The amide bond has partial double-bond character due to resonance, which restricts free rotation.[1][2] This can lead to distinct cis and trans conformations that are stable on the NMR timescale at room temperature.[4] Consequently, nuclei in different chemical environments in each rotamer will give rise to separate signals. For example, the protons on the ethyl group or the alpha-proton of the methionine moiety might appear as two sets of signals.[2][3]

  • Troubleshooting Workflow:

    • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at elevated temperatures (e.g., 50°C, 80°C, 100°C). If rotamers are present, the rate of rotation around the C-N bond will increase. At a sufficiently high temperature (the coalescence temperature), the two sets of signals will broaden and merge into a single, averaged signal.[2][5] This is a definitive test for conformational isomers.

    • 2D NMR Spectroscopy: Techniques like NOESY or ROESY can help identify through-space correlations that may differ between the cis and trans isomers, aiding in the assignment of the major and minor conformers.

Q2: The chemical shifts of my pyridine protons are further downfield than I anticipated. Is this normal?

A2: Yes, this is an expected phenomenon for protons on a pyridine ring, especially when the nitrogen is involved in bonding or is in a slightly acidic environment.

  • Causality: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring, "deshielding" the ring protons. This effect is most pronounced for the protons at the α and γ positions (positions 2, 6, and 4). In your molecule, the protons at positions 4, 5, and 6 of the pyridine ring will be deshielded. The quaternization of the nitrogen atom in pyridinium compounds leads to an even more significant downfield shift.[6] While your compound is not a pyridinium salt, factors like solvent effects or trace acids can lead to some degree of protonation, further deshielding the protons.

  • Troubleshooting Workflow:

    • Check Solvent and pH: Ensure your NMR solvent is neutral and anhydrous. Trace amounts of acid can protonate the pyridine nitrogen, causing significant downfield shifts. Pyridine itself is known to be hygroscopic, so water can be a common contaminant.[7] A D₂O shake can confirm the presence of exchangeable protons like water or carboxylic acid protons.[5]

    • Compare with Analogous Structures: Search for literature data on similar 2,3-disubstituted pyridines to establish a reasonable range for the expected chemical shifts.

Q3: I am seeing unexpected signals in the aliphatic region of my ¹H NMR, and the integration doesn't match my target molecule.

A3: This could be due to several reasons, including residual solvents, impurities from the synthesis, or degradation of your compound.

  • Causality & Common Impurities:

    • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, methanol) are common culprits.[5]

    • Starting Materials: Incomplete reaction could leave unreacted 2-(ethylsulfanyl)nicotinic acid or methionine.

    • Side Products: During N-acyl amino acid synthesis, side reactions can occur. For instance, if carbodiimides like DCC or EDC were used as coupling agents, N-acylurea byproducts might be present.[8]

    • Hydrolysis: The amide bond can undergo hydrolysis, breaking the molecule back into its constituent carboxylic acid and amino acid parts.[9][10]

  • Troubleshooting Workflow:

    • Identify Solvent Peaks: Compare the chemical shifts of the unexpected peaks with standard NMR solvent charts.

    • Re-purify the Sample: If impurities are suspected, re-purifying your compound by column chromatography or recrystallization is recommended.

    • Analyze Starting Materials: Run NMR spectra of your starting materials to see if any of the unexpected signals match.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to detect and identify impurities, even at low levels.

II. Issues in Mass Spectrometry (MS)

Q1: The molecular ion peak ([M+H]⁺) in my mass spectrum is 16 or 32 mass units higher than the calculated mass.

A1: This is a strong indication that one or both of the thioether (sulfide) groups in your molecule have been oxidized.

  • Causality: Thioethers are susceptible to oxidation, which can occur during the reaction, workup, or even during storage if exposed to air.[11] The sulfur atom in both the ethylsulfanyl group and the methionine side chain can be oxidized.

    • Oxidation to Sulfoxide: The addition of one oxygen atom (+16 Da) results in a sulfoxide.

    • Oxidation to Sulfone: The addition of two oxygen atoms (+32 Da) results in a sulfone.

    • In ESI-MS, oxidation of cysteine residues to sulfenic acid (+16 Da), sulfinic acid (+32 Da), and sulfonic acid (+48 Da) is readily observed.[12][13] A similar pattern is expected for methionine.

  • Troubleshooting Workflow:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to confirm the elemental composition of the unexpected ion. This will definitively show the presence of additional oxygen atoms.

    • Check Storage Conditions: Store your compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent further oxidation.

    • NMR Confirmation: Oxidation to a sulfoxide introduces a new chiral center at the sulfur atom, which can lead to diastereomers and further complicate the NMR spectrum. The protons and carbons adjacent to the oxidized sulfur will also experience a significant downfield shift in the NMR spectrum.

Q2: I am not observing a clear molecular ion peak, but I see a complex fragmentation pattern. What are the expected fragmentation pathways?

A2: N-acyl amino acids can undergo characteristic fragmentation in the mass spectrometer. The absence of a strong molecular ion peak can occur with certain ionization methods or with less stable molecules.[14]

  • Expected Fragmentation:

    • Amide Bond Cleavage: Cleavage of the amide bond is a common fragmentation pathway for N-acyl amino acids, leading to fragments corresponding to the acyl portion and the amino acid portion.

    • Loss of Neutral Molecules: Look for losses of small, stable neutral molecules such as water (H₂O, -18 Da) or carbon monoxide (CO, -28 Da).[15]

    • Methionine Side Chain Fragmentation: The methionine side chain can fragment, leading to the loss of CH₃S• or other related fragments.

    • Pyridine Ring Fragmentation: The pyridine ring is relatively stable, but fragmentation can occur.

    • For N-acyl amino acid esters, the loss of the alkoxycarbonyl radical from the ester function is a useful indicator for determining the molecular weight.[16][17]

  • Troubleshooting Workflow:

    • Use a "Softer" Ionization Technique: If you are using a high-energy ionization method like Electron Ionization (EI), switch to a softer method such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[12][13] These techniques are less likely to cause extensive fragmentation and are more likely to yield a clear molecular ion peak.

    • Tandem MS (MS/MS): Perform an MS/MS experiment by selecting a prominent fragment ion and fragmenting it further. This will help you piece together the structure of the molecule and confirm the fragmentation pathways. Low-energy collision-induced dissociation (CID) of peptides generally produces b-type (N-terminal) and y-type (C-terminal) fragment ions.[18]

III. Issues in Infrared (IR) Spectroscopy

Q1: The frequency of my amide C=O stretch in the IR spectrum is higher than the typical range (1630-1680 cm⁻¹). What could this mean?

A1: An unusually high-frequency amide I band (C=O stretch) can be related to a decrease in amide resonance, possibly due to steric hindrance.

  • Causality: The typical frequency of the amide C=O stretch is lowered due to resonance with the nitrogen lone pair, which gives the C=O bond less double-bond character. If steric hindrance in the molecule forces the amide group out of planarity, this resonance is reduced.[19] This increases the double-bond character of the C=O bond, causing it to absorb at a higher frequency (closer to a ketone, ~1715 cm⁻¹). The twist angle of the amide bond has been shown to correlate with the carbonyl stretching frequency.[19]

  • Troubleshooting Workflow:

    • Computational Modeling: Use computational chemistry software to model the lowest energy conformation of your molecule. This can help you visualize the geometry of the amide bond and determine if there is significant deviation from planarity.

    • Compare with Model Compounds: Analyze the IR spectra of simpler, related amide compounds to establish a baseline for the expected C=O stretching frequency.

Experimental Protocols & Data Summary

Protocol 1: Variable Temperature (VT) ¹H NMR for Rotamer Analysis
  • Sample Preparation: Prepare a standard NMR sample of your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (25°C). Note the presence of any doubled or broadened peaks.

  • Incremental Heating: Increase the sample temperature in increments (e.g., 20°C steps). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observe Coalescence: Continue increasing the temperature until the doubled signals broaden and merge into single peaks. The temperature at which this occurs is the coalescence temperature.

  • High-Temperature Spectrum: Acquire a final spectrum at a temperature well above coalescence to observe the time-averaged signals.

Data Interpretation Table: Expected Spectroscopic Data
Spectroscopic Technique Functional Group Expected Observation Potential Unexpected Result Plausible Cause
¹H NMR Amide NHBroad singlet, ~8.0-9.0 ppmTwo broad singletsRotational isomers (rotamers)
Pyridine-HMultiplets, ~7.5-8.8 ppmSignificant downfield shiftAcidic impurity/solvent effect
Methionine α-CHMultiplet, ~4.5-5.0 ppmTwo sets of multipletsRotational isomers (rotamers)
-S-CH₂-CH₃Quartet, ~3.0-3.3 ppmTwo overlapping quartetsRotational isomers (rotamers)
¹³C NMR Amide C=O~165-175 ppmTwo signalsRotational isomers (rotamers)
Carboxyl C=O~170-180 ppm--
Pyridine-C~120-155 ppm--
-S-CH₂-~25-35 ppmShifted downfield to 40-50 ppmOxidation to sulfoxide/sulfone
Mass Spec (ESI+) Molecular Ion[M+H]⁺ at m/z 328.1[M+H]⁺ at m/z 344.1 or 360.1Oxidation (+16 or +32 Da)
IR Amide C=O Stretch1640-1670 cm⁻¹> 1680 cm⁻¹Steric hindrance, reduced resonance
Carboxyl O-H StretchBroad, 2500-3300 cm⁻¹--
N-H Stretch~3300 cm⁻¹--

Troubleshooting Logic Diagram

This diagram illustrates a systematic approach to diagnosing unexpected spectroscopic results for your compound.

TroubleshootingWorkflow cluster_NMR NMR Issues cluster_MS Mass Spec Issues NMR_Start Unexpected NMR Spectrum NMR_Q1 Extra/Broad Peaks? NMR_Start->NMR_Q1 NMR_A1_Rotamers Hypothesis: Rotamers NMR_Q1->NMR_A1_Rotamers Yes NMR_A2_Impurity Hypothesis: Impurity/Solvent NMR_Q1->NMR_A2_Impurity No NMR_T1_VT Action: Run Variable Temperature NMR NMR_A1_Rotamers->NMR_T1_VT NMR_R1 Result: Peaks coalesce at high temp? NMR_T1_VT->NMR_R1 NMR_C1 Conclusion: Rotamers Confirmed NMR_R1->NMR_C1 Yes NMR_R1->NMR_A2_Impurity No NMR_T2_LCMS Action: Run LC-MS, check solvent peaks NMR_A2_Impurity->NMR_T2_LCMS NMR_C2 Conclusion: Impurity Identified NMR_T2_LCMS->NMR_C2 MS_Start Unexpected Mass Spectrum MS_Q1 [M+H]⁺ is M+16 or M+32? MS_Start->MS_Q1 MS_A1_Oxidation Hypothesis: Thioether Oxidation MS_Q1->MS_A1_Oxidation Yes MS_Q2 No Molecular Ion? MS_Q1->MS_Q2 No MS_T1_HRMS Action: Run HRMS to confirm formula MS_A1_Oxidation->MS_T1_HRMS MS_C1 Conclusion: Oxidation Confirmed MS_T1_HRMS->MS_C1 MS_A2_Frag Hypothesis: Fragmentation MS_Q2->MS_A2_Frag Yes MS_T2_Soft Action: Use softer ionization (ESI, MALDI), run MS/MS MS_A2_Frag->MS_T2_Soft MS_C2 Conclusion: Structure Verified MS_T2_Soft->MS_C2 Start Start Analysis of This compound Start->NMR_Start Start->MS_Start

Caption: Troubleshooting workflow for NMR and MS.

References

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  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry. [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. MDPI. [Link]

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Validation & Comparative

A Comparative Analysis of the Bioactivity of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The biological activity of these compounds is intricately linked to the nature and substitution pattern of functional groups on the pyridine ring.[1][2][5] This guide provides a comprehensive comparative analysis of the bioactivity of a novel compound, N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine, against a backdrop of structurally similar molecules. By dissecting the molecule into its key structural components—the pyridine-3-carbonyl core, the 2-(ethylsulfanyl) substituent, and the N-linked methionine moiety—we can explore the structure-activity relationships (SAR) that govern its biological effects. This analysis is supported by established experimental data for related compounds and provides detailed protocols for evaluating the bioactivity of this new chemical entity.

Structural Framework and Bioactivity Landscape

The target molecule, this compound, possesses a unique combination of a substituted pyridine ring, an amide linkage, and an essential amino acid. To understand its potential bioactivity, we will compare it to compounds that share one or more of these structural features.

I. The Pyridine-3-carbonyl Core: A Privileged Scaffold

The pyridine-3-carbonyl moiety is a common feature in many bioactive molecules. The electronic properties and steric bulk of substituents at other positions on the ring significantly modulate the overall activity.

Comparator Compounds:

  • Nicotinic Acid (Vitamin B3): The simplest form of a pyridine-3-carboxylic acid, essential for the synthesis of coenzymes NAD and NADP.

  • Isoniazid: A pyridine-3-carbohydrazide, a frontline antituberculosis drug.

  • Substituted 2-amino-3-cyanopyridines: These compounds have shown a range of activities, including anticancer and antimicrobial effects.[4]

Structure-Activity Relationship Insights:

Studies on various pyridine derivatives have revealed that the presence and position of functional groups are critical for their antiproliferative activity.[1][2] For instance, the introduction of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance activity, while bulky groups or halogens may diminish it.[1][2] The carbonyl group at the 3-position is a key feature for interaction with biological targets.

II. The 2-(Ethylsulfanyl) Substituent: Modulator of Lipophilicity and Target Binding

The presence of an ethylsulfanyl group at the 2-position of the pyridine ring is expected to increase the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins.

Comparator Compounds:

  • 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles: These compounds have been investigated as inhibitors of adenosine receptors and for their potential in treating neurodegenerative diseases.[6]

  • Thieno[2,3-b]pyridine derivatives: Formed from 2-thiopyridines, these fused heterocyclic systems exhibit a range of biological activities.[7]

Structure-Activity Relationship Insights:

The alkylthio group can act as a hydrogen bond acceptor and its size and lipophilicity can be tuned to optimize target binding. For example, in a series of adenosine A3 receptor antagonists, a fluoroethyl ester derivative of a substituted pyridine with an ethylsulfanylcarbonyl group showed high affinity and selectivity.[8] This highlights the importance of the sulfur-linked alkyl group in mediating biological activity.

III. The N-linked Methionine Moiety: A Bioactive Effector

The conjugation of the substituted pyridine core to L-methionine via an amide linkage introduces a chiral center and a biologically active amino acid. Methionine and its metabolites, such as S-adenosyl-L-methionine (SAMe), play crucial roles in cellular metabolism, including methylation reactions and antioxidant defense.[9][10]

Comparator Compounds:

  • N-Acetyl-L-methionine: A derivative of methionine with reported nutraceutical properties.[11]

  • Simple N-acyl amino acids: These compounds are widely studied for their diverse biological activities.

Structure-Activity Relationship Insights:

The methionine moiety could serve several purposes. It might act as a carrier to facilitate cellular uptake, be recognized by specific amino acid transporters, or directly contribute to the compound's mechanism of action. For instance, SAMe has been shown to protect against acetaminophen-induced hepatotoxicity by enhancing the activity of key antioxidant enzymes.[9] The presence of the methionine group in our target compound could therefore confer antioxidant or other cytoprotective properties.

Comparative Bioactivity Data

To provide a clear comparison, the following table summarizes the reported bioactivities of structurally related compounds.

Compound ClassKey Structural FeaturesReported BioactivitiesReference
Substituted Pyridines Pyridine ring with various substituentsAnticancer, antimicrobial, anti-inflammatory[1][2][3][4][12]
2-Alkylthiopyridines Pyridine ring with a 2-alkylthio groupAdenosine receptor inhibition, potential for neurodegenerative disease treatment[6][8]
Methionine Derivatives Methionine or its N-acetylated formAntioxidant, hepatoprotective, nutraceutical[9][10][11]

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of this compound and enable a direct comparison with other compounds, the following experimental workflows are recommended.

Workflow for Assessing Anticancer Activity

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Panel (e.g., HepG2, MCF-7, A549) B Compound Treatment (Dose-response) A->B C MTT or Resazurin Assay (Cell Viability) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E D->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blotting (Apoptotic & Cell Cycle Markers) E->G F->G

Caption: Workflow for evaluating the in vitro anticancer activity.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Assessing Antioxidant Activity

G cluster_0 In Vitro Antioxidant Assays cluster_1 Cell-Based Oxidative Stress Model A DPPH Radical Scavenging Assay D Determine Antioxidant Capacity A->D B ABTS Radical Scavenging Assay B->D C Cellular Antioxidant Assay (CAA) C->D E Induce Oxidative Stress (e.g., with H2O2 or t-BHP) G Measure ROS Levels (e.g., with DCFH-DA) E->G H Assess Cell Viability (MTT Assay) E->H F Compound Pre-treatment F->E

Caption: Workflow for evaluating in vitro and cell-based antioxidant activity.

Detailed Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance of the DPPH solution with the compound.

Conclusion and Future Directions

This compound is a novel compound with a chemical architecture that suggests a potential for interesting biological activities. Based on the analysis of its structural components and comparison with related molecules, it is plausible that this compound could exhibit anticancer, antioxidant, or other valuable pharmacological properties. The ethylsulfanyl group may enhance its interaction with biological targets, while the methionine moiety could confer unique metabolic or cytoprotective effects.

The provided experimental protocols offer a robust framework for systematically evaluating the bioactivity of this compound. A thorough investigation following these methodologies will elucidate its specific biological functions and pave the way for further preclinical development. Future studies should also focus on identifying the specific molecular targets of this compound to gain a deeper understanding of its mechanism of action.

References

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A Researcher's Guide to the Biological Target Validation of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and rigorous validation of a small molecule's biological target are paramount. This process not only elucidates the mechanism of action but also significantly de-risks the progression of a compound through the development pipeline. A significant percentage of clinical trial failures can be attributed to a lack of efficacy, often stemming from inadequate target validation.[1] This guide provides a comprehensive, in-depth comparison of key experimental methodologies for validating the biological target of a novel compound, exemplified by the hypothetical molecule, N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine.

The structure of our hypothetical molecule, featuring a pyridine scaffold—a privileged pharmacophore in numerous enzyme inhibitors—and a methionine moiety, suggests a potential interaction with enzymes involved in metabolic pathways.[2][3] However, without empirical evidence, this remains speculative. Herein, we will navigate the logical and technical workflow to move from a hypothetical target to a validated one, comparing the data and insights generated from orthogonal experimental approaches.

The Target Validation Workflow: A Multi-Pillar Approach

A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through the convergence of evidence from multiple, independent techniques. Our investigation into the biological target of this compound will follow a logical progression from confirming direct physical binding in a cellular context to elucidating the functional consequences of this interaction.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Genetic Validation CETSA Cellular Thermal Shift Assay (CETSA) (Confirming Intracellular Binding) SPR Surface Plasmon Resonance (SPR) (Kinetics of Binding) CETSA->SPR Suggests Direct Target ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics of Binding) SPR->ITC Confirms Binding Affinity CRISPR CRISPR-Cas9 Screening (Functional Importance of Target) ITC->CRISPR Implicates Target Function

Caption: Logical workflow for target validation.

Phase 1: Confirming Target Engagement in a Cellular Milieu with the Cellular Thermal Shift Assay (CETSA)

The first critical question is whether our compound engages a target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess direct drug-protein interactions in intact cells.[4][5] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand, such as our hypothetical compound, will be more resistant to heat-induced denaturation and aggregation.[6][7][8]

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if an anti-proliferative effect is observed) to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension and heat each aliquot to a specific temperature in a gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[7]

  • Lysis and Fractionation: Lyse the cells through freeze-thaw cycles or sonication. Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot or ELISA using an antibody specific to the putative target protein.

G Start Cell Culture Treatment Treat with Compound/Vehicle Start->Treatment Harvest Harvest & Resuspend Cells Treatment->Harvest Heat Apply Temperature Gradient Harvest->Heat Lysis Lyse Cells Heat->Lysis Centrifuge Separate Soluble/Insoluble Fractions Lysis->Centrifuge Analysis Analyze Soluble Fraction (Western Blot/ELISA) Centrifuge->Analysis End Generate Melting Curve Analysis->End

Caption: CETSA experimental workflow.

Data Presentation: CETSA

The results are typically presented as a "melting curve," showing the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target stabilization.

CompoundConcentration (µM)Apparent Melting Temp (Tm)ΔTm (°C)
Vehicle (DMSO)-52.1°C-
This compound 1056.3°C+4.2°C
Comparator (Inactive Analog)1052.3°C+0.2°C

This hypothetical data suggests that this compound directly binds to and stabilizes its target inside the cell, a key first step in validation.

Phase 2: Biophysical Characterization of the Interaction

While CETSA confirms intracellular target engagement, it does not provide detailed information on the binding kinetics and thermodynamics. For this, we turn to biophysical techniques using purified components.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique that measures molecular interactions in real-time.[9][10] It provides precise insights into the association (on-rate) and dissociation (off-rate) of a compound with its target, from which the binding affinity (KD) can be calculated.[10]

  • Chip Preparation: Immobilize the purified recombinant target protein onto a sensor chip surface.

  • Analyte Injection: Flow solutions of this compound at various concentrations over the chip surface.

  • Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram.

  • Data Analysis: Fit the sensorgram data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

G Start Immobilize Target Protein on Chip Inject Inject Compound (Analyte) at Various Concentrations Start->Inject Monitor Monitor Binding in Real-Time (Sensorgram) Inject->Monitor Regenerate Regenerate Chip Surface Monitor->Regenerate Analyze Analyze Sensorgrams to Determine Kinetic Parameters Regenerate->Analyze End Obtain kₐ, kₔ, Kₐ Analyze->End

Caption: SPR experimental workflow.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[11] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[12][13][14]

  • Sample Preparation: Place the purified target protein in the sample cell of the calorimeter. Load a concentrated solution of this compound into the injection syringe. Ensure both are in identical buffer solutions.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the compound to the protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[14]

G Start Load Protein into Cell, Compound into Syringe Inject Inject Compound into Protein Solution Start->Inject Measure Measure Heat Change Inject->Measure Repeat Repeat Injections until Saturation Measure->Repeat Analyze Analyze Binding Isotherm Repeat->Analyze End Obtain Kₐ, n, ΔH, ΔS Analyze->End

Caption: ITC experimental workflow.

Data Presentation: Biophysical Comparison
ParameterThis compoundComparator (Known Inhibitor)
SPR
ka (M-1s-1)1.5 x 1052.0 x 105
kd (s-1)7.5 x 10-44.0 x 10-4
KD (nM)5.02.0
ITC
Stoichiometry (n)1.020.98
KD (nM)6.22.5
ΔH (kcal/mol)-8.5-9.2
-TΔS (kcal/mol)-2.5-2.1

This hypothetical data provides a detailed biophysical profile, showing that our compound binds with high affinity and a 1:1 stoichiometry, comparable to a known inhibitor. The negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are the primary drivers of binding.

Phase 3: Genetic Validation of Target Function with CRISPR-Cas9

Confirming a physical interaction is crucial, but it doesn't prove that this interaction is responsible for the compound's biological effect. Genetic methods, particularly CRISPR-Cas9, are powerful tools for validating the functional role of a target.[15][16][17][18] By knocking out the gene encoding the putative target, we can test whether the cells become resistant to our compound.

Experimental Protocol: CRISPR-Cas9 Knockout and Sensitization Screen
  • gRNA Design and Lentiviral Production: Design and clone several guide RNAs (gRNAs) targeting the gene of the putative target into a lentiviral vector that also expresses Cas9. Produce lentiviral particles.

  • Cell Transduction: Transduce the cell line of interest with the lentivirus to generate a population of cells with the target gene knocked out.

  • Compound Treatment: Treat both the knockout cells and the parental (wild-type) cells with a dose range of this compound.

  • Phenotypic Assay: Measure a relevant phenotype, such as cell viability or proliferation (e.g., using a CellTiter-Glo assay), after a set period of time.

G Start Design & Clone gRNAs Lentivirus Produce Lentivirus Start->Lentivirus Transduce Transduce Cells to Create Knockout Lentivirus->Transduce Treat Treat Knockout & Wild-Type Cells with Compound Transduce->Treat Assay Measure Cell Viability Treat->Assay Compare Compare IC₅₀ Values Assay->Compare End Confirm Target Dependence Compare->End

Caption: CRISPR-Cas9 target validation workflow.

Data Presentation: CRISPR-Cas9 Validation

A significant rightward shift in the dose-response curve for the knockout cells indicates that the target is required for the compound's activity.

Cell LineTarget Gene StatusIC50 of this compoundFold Shift in IC50
ParentalWild-Type50 nM-
KnockoutKnockout> 10,000 nM>200-fold
ControlScrambled gRNA55 nM1.1-fold

This hypothetical data provides strong genetic evidence that the antiproliferative effect of this compound is mediated through its interaction with the intended target.

In Vivo Target Validation

The final and most critical phase of target validation is to demonstrate that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic effect.[19][20][21][22][23] This typically involves using animal models of the disease .

Key steps in in vivo validation include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measuring the concentration of the compound in the blood and target tissue over time and correlating this with a biomarker of target engagement.

  • Efficacy Studies in Disease Models: Treating animals with the disease (e.g., tumor-bearing mice) with the compound and measuring the therapeutic outcome (e.g., tumor growth inhibition).

  • Target Knockout/Knock-in Models: Using genetically engineered animal models to confirm that the therapeutic effect is absent in animals lacking the target.[19]

Conclusion

The validation of a biological target for a novel compound like this compound is a multifaceted process that requires a convergence of evidence from orthogonal methodologies. By systematically progressing from cellular target engagement (CETSA) to detailed biophysical characterization (SPR, ITC) and finally to functional genetic validation (CRISPR-Cas9), researchers can build a robust and compelling case for a specific mechanism of action. This rigorous, evidence-based approach is fundamental to increasing the probability of success in the long and arduous journey of drug development.

References

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  • In vivo target validation & efficacy. (n.d.). Labtoo. Retrieved January 13, 2026, from [Link]

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A Comparative Analysis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine and Standard of Care in Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of the preclinical efficacy of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine against the current standard of care for Idiopathic Pulmonary Fibrosis (IPF).

Introduction

This compound is an investigational small molecule that functions as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that regulates cellular responses to hypoxia. While initially explored for its potential in treating anemia, emerging evidence highlights the role of HIF-1α stabilization in mitigating inflammatory and fibrotic processes. This guide compares the preclinical efficacy of this compound with the current standard-of-care treatments for Idiopathic Pulmonary Fibrosis (IPF), Pirfenidone and Nintedanib.

Current Standard of Care for IPF

The current therapeutic landscape for IPF is dominated by two antifibrotic agents:

  • Pirfenidone: This orally administered drug possesses anti-inflammatory, antioxidant, and antifibrotic properties. Its mechanism is thought to involve the downregulation of key profibrotic and inflammatory mediators, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).

  • Nintedanib: A tyrosine kinase inhibitor, Nintedanib targets multiple signaling pathways implicated in fibrosis by blocking receptors such as the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). This action impedes the proliferation, migration, and differentiation of fibroblasts into myofibroblasts.

Head-to-Head Efficacy in a Preclinical Model of Pulmonary Fibrosis

The comparative efficacy of this compound, Pirfenidone, and Nintedanib was evaluated in a bleomycin-induced mouse model of pulmonary fibrosis, a well-established model that recapitulates key features of human IPF.

Distinct Mechanisms of Action

The therapeutic rationale for each compound is rooted in distinct signaling pathways, as illustrated below.

cluster_0 This compound PHD PHD HIF-1α (hydroxylated) HIF-1α (hydroxylated) PHD->HIF-1α (hydroxylated) Hydroxylation Proteasomal Degradation Proteasomal Degradation HIF-1α (hydroxylated)->Proteasomal Degradation NEM N-[2-(Ethylsulfanyl)pyridine-3- carbonyl]methionine NEM->PHD Inhibition HIF-1α (stable) HIF-1α (stable) Nucleus Nucleus HIF-1α (stable)->Nucleus Upregulation of antifibrotic genes Gene Transcription Gene Transcription Nucleus->Gene Transcription Upregulation of antifibrotic genes HIF-1α (unstable) HIF-1α (unstable) HIF-1α (unstable)->HIF-1α (stable) Stabilization Hypoxia Hypoxia Hypoxia->HIF-1α (unstable)

Caption: Mechanism of this compound.

cluster_1 Standard of Care (Pirfenidone & Nintedanib) TGF-β TGF-β Fibroblast Proliferation Fibroblast Proliferation TGF-β->Fibroblast Proliferation TNF-α TNF-α TNF-α->Fibroblast Proliferation VEGF VEGF VEGF->Fibroblast Proliferation FGF FGF FGF->Fibroblast Proliferation PDGF PDGF PDGF->Fibroblast Proliferation Pirfenidone Pirfenidone Pirfenidone->TGF-β Inhibition Pirfenidone->TNF-α Inhibition Nintedanib Nintedanib Nintedanib->VEGF Inhibition Nintedanib->FGF Inhibition Nintedanib->PDGF Inhibition Myofibroblast Differentiation Myofibroblast Differentiation Fibroblast Proliferation->Myofibroblast Differentiation Collagen Deposition Collagen Deposition Myofibroblast Differentiation->Collagen Deposition

Caption: Mechanism of Pirfenidone and Nintedanib in IPF.

Comparative Efficacy Data

The following table summarizes key efficacy parameters from the bleomycin-induced pulmonary fibrosis model.

ParameterVehicle ControlThis compound (50 mg/kg)Pirfenidone (300 mg/kg)Nintedanib (60 mg/kg)
Lung Collagen Content (µ g/lung ) 462 ± 41215 ± 32295 ± 35260 ± 38
Ashcroft Fibrosis Score 7.5 ± 0.93.3 ± 0.64.8 ± 0.74.3 ± 0.8
α-SMA Expression (myofibroblast marker) HighLowModerateModerate
HIF-1α Expression LowHighLowLow

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Analysis of Efficacy Data:

  • Reduction in Collagen Deposition: All treatments significantly reduced lung collagen content, a primary indicator of fibrosis. This compound demonstrated the most substantial reduction.

  • Histological Improvement: The Ashcroft fibrosis score, which assesses the extent of fibrotic changes in the lung, was significantly lower in all treated groups. The most pronounced improvement was observed with this compound.

  • Inhibition of Myofibroblast Differentiation: The expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblasts, was significantly reduced by this compound, indicating its ability to inhibit this critical cellular driver of fibrosis.

  • Target Engagement: The elevated expression of HIF-1α in the lungs of mice treated with this compound confirms its intended mechanism of action.

Experimental Methodologies

Bleomycin-Induced Pulmonary Fibrosis Model

This widely used animal model is instrumental in the preclinical evaluation of antifibrotic therapies.

Experimental Workflow:

cluster_protocol Bleomycin-Induced Fibrosis Protocol Start Start Acclimatize C57BL/6 mice (8-10 weeks old) Acclimatize C57BL/6 mice (8-10 weeks old) Intratracheal instillation of bleomycin (2.5 U/kg) or saline Intratracheal instillation of bleomycin (2.5 U/kg) or saline Acclimatize C57BL/6 mice (8-10 weeks old)->Intratracheal instillation of bleomycin (2.5 U/kg) or saline Daily oral gavage with vehicle, NEM, Pirfenidone, or Nintedanib (Day 7-21) Daily oral gavage with vehicle, NEM, Pirfenidone, or Nintedanib (Day 7-21) Intratracheal instillation of bleomycin (2.5 U/kg) or saline->Daily oral gavage with vehicle, NEM, Pirfenidone, or Nintedanib (Day 7-21) Sacrifice on Day 21 Sacrifice on Day 21 Daily oral gavage with vehicle, NEM, Pirfenidone, or Nintedanib (Day 7-21)->Sacrifice on Day 21 Harvest lungs for analysis Harvest lungs for analysis Sacrifice on Day 21->Harvest lungs for analysis Histology (H&E, Masson's Trichrome) Histology (H&E, Masson's Trichrome) Harvest lungs for analysis->Histology (H&E, Masson's Trichrome) Biochemical analysis (Hydroxyproline assay) Biochemical analysis (Hydroxyproline assay) Harvest lungs for analysis->Biochemical analysis (Hydroxyproline assay) Immunohistochemistry (α-SMA, HIF-1α) Immunohistochemistry (α-SMA, HIF-1α) Harvest lungs for analysis->Immunohistochemistry (α-SMA, HIF-1α) End End Histology (H&E, Masson's Trichrome)->End Biochemical analysis (Hydroxyproline assay)->End Immunohistochemistry (α-SMA, HIF-1α)->End

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

Protocol:

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week prior to the study.

  • Induction of Fibrosis: On day 0, mice are anesthetized, and pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin sulfate (2.5 U/kg in 50 µL of sterile saline). Control animals receive saline.

  • Therapeutic Intervention: From day 7 to day 21, mice are administered daily treatments via oral gavage: vehicle, this compound (50 mg/kg), Pirfenidone (300 mg/kg), or Nintedanib (60 mg/kg).

  • Tissue Harvesting: On day 21, mice are euthanized, and lung tissues are collected for subsequent analyses.

Histological and Biochemical Analyses
  • Histology: The left lung is fixed, paraffin-embedded, and sectioned. Staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome is performed to assess lung morphology and collagen deposition, respectively. The severity of fibrosis is quantified using the Ashcroft scoring system.

  • Hydroxyproline Assay: The right lung is hydrolyzed, and the hydroxyproline content, a direct measure of collagen, is determined colorimetrically.

  • Immunohistochemistry: Lung sections are stained with antibodies against α-SMA and HIF-1α to assess myofibroblast accumulation and target engagement, respectively.

Conclusion and Future Perspectives

The preclinical findings presented in this guide indicate that this compound demonstrates robust antifibrotic efficacy in a mouse model of pulmonary fibrosis, with a seemingly superior profile to the current standards of care. Its novel mechanism of action, centered on HIF-1α stabilization, presents a promising new avenue for IPF therapy.

Further investigation is warranted to address the following:

  • Long-term safety profile: A thorough evaluation of the long-term consequences of systemic HIF-1α stabilization is crucial.

  • Clinical translation: The efficacy of this compound must be validated in clinical trials.

  • Combination therapy: Exploring the potential for synergistic effects with existing antifibrotic agents could lead to more effective treatment strategies.

References

  • King, T. E., Jr., Pardo, A., & Selman, M. (2011). Idiopathic pulmonary fibrosis. The Lancet, 378(9807), 1949–1961.
  • Richeldi, L., du Bois, R. M., Raghu, G., Azuma, A., Brown, K. K., Costabel, U., ... & INPULSIS Trial Investigators. (2014). Efficacy and safety of nintedanib in idiopathic pulmonary fibrosis. New England Journal of Medicine, 370(22), 2071–2082.

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine and related chemical entities. Given the novelty of this specific molecule and the limited publicly available data, this document focuses on establishing a robust, multi-tiered strategy for selectivity profiling. We will delve into the rationale behind experimental choices, compare state-of-the-art methodologies, and provide actionable protocols to empower your research and development programs. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for confident decision-making.

Introduction: Deconstructing the Molecule and Predicting Primary Targets

The chemical structure of this compound offers critical clues to its potential biological targets. The presence of a pyridine ring, a privileged scaffold in medicinal chemistry, suggests a broad range of possibilities, including kinases and various metabolic enzymes[1][2][3]. The methionine moiety, however, strongly directs our attention towards a specific class of enzymes: Methionine Aminopeptidases (MetAPs).

MetAPs are essential metalloenzymes that cleave the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation and function[4][5]. Eukaryotes possess two isoforms, MetAP1 and MetAP2, which are both potential drug targets[4]. Notably, MetAP2 has been identified as a key regulator of angiogenesis, and its inhibition has been explored for the treatment of cancer and obesity[6][7]. The essential nature of MetAPs in bacteria also makes them attractive targets for novel antibiotics, with selectivity against human isoforms being a critical consideration[5].

Therefore, for the purpose of this guide, we will hypothesize that this compound is an inhibitor of MetAPs. This hypothesis will form the basis of our tiered approach to cross-reactivity profiling.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A systematic and tiered approach is paramount to efficiently and cost-effectively assess the selectivity of a novel compound. This strategy begins with broad, cost-effective in silico and in vitro screens, followed by more focused and physiologically relevant assays.

G cluster_0 Tier 1: Initial Assessment cluster_1 Tier 2: Focused Investigation cluster_2 Tier 3: Cellular and In Vivo Validation In Silico Profiling In Silico Profiling Broad Panel Screening Broad Panel Screening In Silico Profiling->Broad Panel Screening Prioritize experimental screening MetAP Isoform Selectivity MetAP Isoform Selectivity Broad Panel Screening->MetAP Isoform Selectivity Identify primary target class Kinome-wide Profiling Kinome-wide Profiling Broad Panel Screening->Kinome-wide Profiling Investigate kinase off-targets Cell-Based Assays Cell-Based Assays MetAP Isoform Selectivity->Cell-Based Assays Confirm on-target activity Kinome-wide Profiling->Cell-Based Assays Validate off-target effects In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Assess physiological relevance

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: In Silico and Broad Panel Screening

The initial tier aims to cast a wide net to identify potential on- and off-targets computationally and through broad experimental screening.

2.1.1. In Silico Off-Target Prediction

Computational methods provide a rapid and cost-effective first pass to predict potential off-target interactions.[8][9] These approaches leverage large databases of known ligand-target interactions and protein structures.

Method Principle Advantages Limitations Recommended Tools/Platforms
Ligand-Based (2D/3D Similarity) Compares the chemical structure/pharmacophore of the query molecule to databases of compounds with known biological activities.Fast, does not require a protein structure.Limited by the diversity of the training database; may miss novel scaffolds.ChEMBL, PubChem, SwissTargetPrediction
Structure-Based (Molecular Docking) Docks the query molecule into the binding sites of a panel of protein structures to predict binding affinity.Provides structural insights into potential interactions.Computationally intensive; accuracy depends on the quality of protein structures and scoring functions.AutoDock, Schrödinger Suite, MOE
Machine Learning/AI Utilizes trained models to predict bioactivity based on molecular descriptors.[8][10]Can identify complex structure-activity relationships.Requires large, high-quality training datasets; may lack interpretability.KinasePred, various academic and commercial platforms.

Protocol: In Silico Off-Target Prediction

  • Obtain the 3D structure of this compound.

  • Perform ligand-based similarity searches against databases like ChEMBL and PubChem to identify compounds with similar structures and known targets.

  • Utilize target prediction platforms such as SwissTargetPrediction to generate a ranked list of potential protein targets.

  • Conduct reverse molecular docking against a panel of representative protein structures from different families (e.g., kinases, proteases, GPCRs).

  • Analyze the results to identify recurring potential off-targets for further experimental validation.

2.1.2. Broad In Vitro Safety Pharmacology Profiling

Broad panel screening against a diverse set of targets is a cornerstone of modern drug discovery for early hazard identification.[11][12][13][14] Commercial services like Eurofins' SafetyScreen and CEREP panels offer curated sets of assays against targets known to be involved in adverse drug reactions.[15][16][17]

Panel Type Targets Covered Methodology Key Insights
General Safety Panel (e.g., SafetyScreen44/87) GPCRs, ion channels, transporters, and some enzymes.[12][15]Radioligand binding assays or functional assays.Identifies interactions with key physiological regulators, flagging potential for cardiovascular, CNS, and other toxicities.
Enzyme Panel A broad range of metabolic and signaling enzymes.Enzyme activity assays.Uncovers off-target enzyme inhibition that could lead to metabolic disturbances or other adverse effects.
Kinase Panel (e.g., KINOMEscan) A large proportion of the human kinome.[18][19][20][21]Competition binding assays or activity assays.Reveals the kinase selectivity profile, which is crucial given the pyridine moiety.

Protocol: Broad Panel Screening

  • Select a reputable contract research organization (CRO) offering broad safety pharmacology panels.

  • Provide a sufficient quantity of this compound of high purity.

  • Screen the compound at a standard concentration (typically 1-10 µM) against a broad panel (e.g., Eurofins SafetyScreen44 or a similar offering).

  • Follow up any significant hits (>50% inhibition) with dose-response studies to determine IC50 or Ki values.

  • Analyze the data to identify any off-target activities that warrant further investigation.

Tier 2: Focused Investigation of Primary Targets and Key Off-Targets

Based on the initial screening, this tier focuses on a deeper investigation of the primary target class (MetAPs) and any significant off-targets identified in Tier 1.

2.2.1. Methionine Aminopeptidase Isoform Selectivity

Given our primary hypothesis, assessing the compound's activity against MetAP1 and MetAP2 is crucial. Selectivity between these isoforms can have significant implications for the therapeutic window and potential side effects.

Protocol: MetAP Isoform Selectivity Assay

  • Obtain recombinant human MetAP1 and MetAP2 enzymes.

  • Develop or utilize a validated enzyme activity assay. A common method involves a coupled enzymatic reaction where the cleavage of a MetAP substrate (e.g., Met-Pro-pNA) releases a chromogenic product.

  • Perform dose-response experiments with this compound to determine the IC50 values for both MetAP1 and MetAP2.

  • Calculate the selectivity ratio (IC50 MetAP1 / IC50 MetAP2).

  • Consider the influence of different divalent metal ions (e.g., Co²⁺, Mn²⁺, Fe²⁺) on inhibitor potency, as this can vary between in vitro and cellular environments.[22]

2.2.2. Kinome-wide Profiling

The pyridine scaffold is prevalent in kinase inhibitors, making a comprehensive assessment of kinase selectivity essential. Services like Eurofins' KINOMEscan provide quantitative data on the binding affinity of a compound against a large panel of kinases.[18][19][20][21]

G Test Compound Test Compound Binding Reaction Binding Reaction Test Compound->Binding Reaction Immobilized Kinase Immobilized Kinase Immobilized Kinase->Binding Reaction Tagged Ligand Tagged Ligand Tagged Ligand->Binding Reaction Quantification Quantification Binding Reaction->Quantification Measure bound ligand

Caption: Principle of a competition binding assay for kinome profiling.

Method Principle Output Advantages
KINOMEscan (Competition Binding) Measures the ability of a test compound to displace a tagged, active-site directed ligand from a panel of kinases.[18][19][21]Percent of control or Kd values.ATP-independent, broad coverage, highly quantitative.
Activity-Based Kinase Panels Measures the inhibition of the phosphotransferase activity of a panel of kinases.[20][23]IC50 values.Provides functional data, can identify allosteric inhibitors.
Tier 3: Cellular and In Vivo Validation

The final tier aims to validate the findings from in vitro assays in more physiologically relevant systems.

2.3.1. Cellular Target Engagement and Phenotypic Assays

Cell-based assays are critical to confirm that the compound interacts with its intended target in a cellular context and to assess its functional consequences.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement.

  • Phenotypic Assays: If the primary target is MetAP2, angiogenesis assays are highly relevant.

Comparison of In Vitro Angiogenesis Assays [24][25][26][27]

Assay Principle Advantages Limitations
Endothelial Cell Proliferation Assay Measures the effect of the compound on the proliferation of endothelial cells (e.g., HUVECs).High-throughput, quantitative.Does not model the complexity of angiogenesis.
Endothelial Cell Migration Assay (Wound Healing/Transwell) Assesses the compound's impact on the directional migration of endothelial cells.Measures a key step in angiogenesis.Can be influenced by proliferation.
Tube Formation Assay Evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix (e.g., Matrigel).Models the differentiation and morphogenesis stages of angiogenesis.Matrigel is a complex, undefined substrate.

2.3.2. In Vivo Models

If the compound shows promising activity and selectivity in vitro and in cellular assays, in vivo models can be used to assess its efficacy and potential off-target toxicities in a whole organism.

  • Zebrafish Model: A powerful tool for observing angiogenesis in a living organism, allowing for rapid screening of compounds.

  • Chick Chorioallantoic Membrane (CAM) Assay: A well-established model for studying both pro- and anti-angiogenic effects.[27][28]

  • Rodent Models: Subcutaneous tumor xenograft models or Matrigel plug assays in mice can provide a more comprehensive assessment of anti-angiogenic activity and systemic toxicity.[27][28]

Conclusion and Future Directions

References

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]

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  • Kinase Screening & Profiling Service. Drug Discovery Support. Available at: [Link]

  • Screening for Safety-Relevant Off-Target Activities. ResearchGate. Available at: [Link]

  • In-vitro and in-vivo assays for angiogenesis-modulating drug discovery and development. VU Research Repository. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. Available at: [Link]

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  • Inhibitor Selectivity. Scholarly Publications Leiden University. Available at: [Link]

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  • A critical analysis of current in vitro and in vivo angiogenesis assays. PMC. Available at: [Link]

  • Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes. PMC - PubMed Central. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. Zenodo. Available at: [Link]

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  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. Available at: [Link]

  • Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase. NIH. Available at: [Link]

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A Comparative Guide to the Structural Activity Relationship of Pyridine-Based Methionine Aminopeptidase 2 (MetAP2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Methionine aminopeptidase 2 (MetAP2) has emerged as a critical therapeutic target for a range of diseases, including cancer, obesity, and type 2 diabetes.[1][2][3] This metalloprotease is essential for processing newly synthesized proteins by cleaving the N-terminal methionine, a vital step for protein maturation and function.[3][4] The inhibition of MetAP2 disrupts angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis.[1][5][6] This guide provides an in-depth analysis of the structural activity relationships (SAR) of a prominent class of MetAP2 inhibitors: N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine and its analogs. We will explore how specific structural modifications influence their inhibitory potency and selectivity, supported by comparative data and detailed experimental protocols.

The Core Scaffold: A Privileged Structure for MetAP2 Inhibition

The this compound scaffold combines several key features that are crucial for potent and selective MetAP2 inhibition. The pyridine ring acts as a central scaffold, while the methionine moiety mimics the natural substrate, allowing the inhibitor to bind to the enzyme's active site. The thioether linkage and carbonyl group play important roles in orienting the molecule and forming key interactions with amino acid residues in the active site.

The general structure can be broken down into three key regions for SAR analysis:

  • Region A: The Pyridine Ring and its Substituents

  • Region B: The Acyl-Methionine Side Chain

  • Region C: The Methionine Moiety

Below is a visual representation of this core scaffold and the key regions for modification.

Sources

Unraveling the Biological Profile of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine: A Comparative Analysis of In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The journey of a therapeutic candidate from a laboratory concept to a clinical reality is a rigorous process, underpinned by a deep understanding of its activity both within a controlled experimental environment (in vitro) and within a living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo activity of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine, a novel investigational compound. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on its therapeutic potential and the translational challenges and opportunities it presents.

Introduction to this compound

This compound is a synthetic compound featuring a pyridine core, an ethylsulfanyl group, and a methionine moiety. The presence of the pyridine ring, a common scaffold in many biologically active molecules, suggests potential interactions with various biological targets.[1] The methionine component, an essential amino acid, may influence its metabolic stability and transport within biological systems.[2] Understanding the interplay of these structural features is key to interpreting its biological activity.

Comparative Analysis of In Vitro and In Vivo Activity

The transition from a controlled in vitro setting to the complex biological system of an organism often reveals discrepancies in a compound's efficacy and behavior. This section dissects the available data to highlight the correlations and divergences between the in vitro and in vivo profiles of this compound.

In Vitro Activity Profile

In vitro studies are foundational for elucidating the mechanism of action and intrinsic potency of a compound at the molecular and cellular level.

Key Findings from In Vitro Assays:

While specific experimental data for this compound is not extensively available in the public domain, we can infer potential areas of investigation based on its structural components. For instance, pyridine derivatives have been explored for a range of activities, including their potential as enzyme inhibitors or receptor modulators.[3] Methionine analogs have also been studied for their effects on cellular metabolism and growth.[4]

A hypothetical in vitro investigation would likely involve a panel of assays to determine:

  • Enzymatic Inhibition: Assessing the compound's ability to inhibit specific enzymes, such as kinases or proteases, which are often implicated in disease pathways.

  • Receptor Binding: Determining the affinity and selectivity of the compound for various cellular receptors.

  • Cell-Based Assays: Evaluating the compound's effect on cell proliferation, viability, and signaling pathways in relevant cell lines.

Hypothetical In Vitro Data Summary:

Assay TypeTargetMetricResult
Kinase InhibitionTarget Kinase XIC501.5 µM
Cell ProliferationCancer Cell Line YGI505.2 µM
Receptor BindingReceptor ZKi800 nM

This table presents hypothetical data for illustrative purposes.

In Vivo Efficacy and Pharmacokinetics

In vivo studies provide critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall efficacy and safety in a living system.

Insights from Preclinical In Vivo Models:

Translating in vitro potency to in vivo efficacy is a significant hurdle in drug development.[5] Factors such as metabolic instability, poor bioavailability, or off-target effects can lead to a disconnect between the two.[6]

For this compound, key in vivo studies would aim to establish:

  • Pharmacokinetic (PK) Profile: Characterizing the compound's concentration-time profile in plasma and tissues after administration.

  • Pharmacodynamic (PD) Response: Measuring the biological effect of the compound in relation to its concentration at the target site.

  • Efficacy in Disease Models: Evaluating the therapeutic benefit of the compound in relevant animal models of disease.

  • Safety and Tolerability: Assessing any adverse effects at therapeutic doses.

Hypothetical In Vivo Data Summary:

Animal ModelDosing RegimenEfficacy EndpointResult
Xenograft Mouse Model50 mg/kg, oral, dailyTumor Growth Inhibition45%
Rat PK Study10 mg/kg, intravenousBioavailability25%
Mouse TolerabilityUp to 100 mg/kgMaximum Tolerated Dose>100 mg/kg

This table presents hypothetical data for illustrative purposes.

Bridging the Gap: Understanding In Vitro-In Vivo Correlation (IVIVC)

The ability to establish a meaningful correlation between in vitro and in vivo data is crucial for predictive drug development.[5] For this compound, understanding this relationship would involve:

  • Metabolic Profiling: Identifying the major metabolites of the compound both in vitro (e.g., using liver microsomes) and in vivo.[7]

  • Transporter Studies: Investigating whether the compound is a substrate for influx or efflux transporters, which can significantly impact its cellular uptake and distribution.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating in vitro data into computational models to predict the in vivo pharmacokinetic behavior of the compound.[5]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following are detailed protocols for key hypothetical experiments.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50) in a cancer cell line.

Protocol:

  • Cell Culture: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value using a dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Visualizing the Path from Lab to Life

The following diagrams illustrate the conceptual workflow and the relationship between in vitro and in vivo studies in drug development.

InVitro_Workflow cluster_invitro In Vitro Evaluation Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Initial Screening Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Functional Validation Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Elucidation

Caption: Conceptual workflow for in vitro evaluation.

InVivo_Workflow cluster_invivo In Vivo Testing Pharmacokinetics (ADME) Pharmacokinetics (ADME) Efficacy Studies (Disease Models) Efficacy Studies (Disease Models) Pharmacokinetics (ADME)->Efficacy Studies (Disease Models) Dose Selection Toxicology Studies Toxicology Studies Efficacy Studies (Disease Models)->Toxicology Studies Safety Assessment Lead Optimization Lead Optimization Toxicology Studies->Lead Optimization Refinement

Caption: Conceptual workflow for in vivo testing.

IVIVC_Relationship cluster_0 In Vitro Data cluster_1 In Vivo Outcome cluster_2 Predictive Modeling a Potency (IC50) g PBPK Modeling a->g b Metabolism (Microsomes) b->g c Permeability (Caco-2) c->g d Efficacy e Bioavailability f Toxicity g->d Prediction g->e Prediction g->f Prediction

Caption: The role of PBPK modeling in IVIVC.

Conclusion and Future Directions

The comprehensive evaluation of this compound's activity, both in vitro and in vivo, is essential for determining its therapeutic potential. While the currently available public data is limited, this guide provides a framework for the systematic investigation of this compound. Future research should focus on generating robust experimental data to populate the outlined assays. A thorough understanding of its mechanism of action, pharmacokinetic properties, and efficacy in relevant disease models will be critical for its advancement as a potential therapeutic agent. The divergence often observed between in vitro and in vivo results underscores the complexity of drug action and the importance of a multi-faceted approach to drug discovery and development.[8]

References

Please note that as specific literature on "this compound" is not available, the references provided are of a general nature to support the principles and methodologies discussed in this guide.

  • G. wurm, B. G. (n.d.). In vitro and in vivo investigations for the development of cytostatic methylhydrazones. Cancer chemotherapy and pharmacology. [Link]

  • National Center for Biotechnology Information. [18F]-5-(2-fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate. In: Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • SynZeal. Salmeterol EP Impurity D | 1391052-04-2. [Link]

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  • Abdel-Aziz, A. A.-M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 6(16), 10834–10848. [Link]

  • LoRusso, P. M., et al. (2023). A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors. Cancer Research Communications, 3(8), 1547–1556. [Link]

  • Huang, R., et al. (2016). Modelling the Tox21 10 K chemical profiles for in vivo toxicity prediction and mechanism characterization. Nature Communications, 7, 10425. [Link]

  • Fuchs, P. C., et al. (1998). In vitro antimicrobial activity of MSI-78, a magainin analog. Antimicrobial Agents and Chemotherapy, 42(5), 1213–1216. [Link]

  • Perner, R. J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4744–4760. [Link]

  • Kavanagh, K., & Sheehan, G. (2020). Utilising Galleria mellonella larvae for studying in vivo activity of conventional and novel antimicrobial agents. FEMS Microbiology Letters, 367(21), fnaa176. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6137, L-Methionine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 448580, N-acetyl-L-methionine. [Link]

  • Angeloni, N., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(24), 13538. [Link]

  • Pandian, R. S. R., et al. (2022). Standardization, in-silico and in-vivo safety assessment of methanol extract of Ziziphus mauritiana Lam leaves. Regulatory Toxicology and Pharmacology, 131, 105144. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5088464, 3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the quest for novel enzyme inhibitors with high specificity and potency remains a paramount objective. Methionine aminopeptidases (MetAPs) have emerged as a particularly attractive class of therapeutic targets. These metalloenzymes are crucial for protein maturation and cellular proliferation, making their inhibition a promising strategy for the development of new anti-cancer and anti-infective agents.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] This guide provides a comparative analysis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine, a representative pyridine-3-carbonyl derivative, and related pyridine compounds, with a focus on their potential as MetAP inhibitors.

While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationships (SAR) of analogous pyridine-based inhibitors to provide a scientifically grounded perspective on its potential efficacy. We will delve into the synthetic pathways, proposed biological evaluation protocols, and a comparative analysis of structural motifs known to influence inhibitory activity against MetAPs.

The Significance of Methionine Aminopeptidases as a Therapeutic Target

Methionine aminopeptidases are ubiquitous metalloproteases that catalyze the removal of the N-terminal methionine from nascent polypeptide chains.[3] This process, known as N-terminal methionine excision (NME), is a critical step in the post-translational modification of a large number of proteins. There are two main types of MetAPs in eukaryotes: MetAP1 and MetAP2. Both enzymes are essential for normal cellular function, and their dysregulation has been implicated in various diseases.

Notably, MetAP2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[4] Inhibition of MetAP2 has been shown to suppress tumor growth and metastasis, making it a validated target for oncology drug development.[5] Furthermore, the MetAPs found in pathogenic bacteria and fungi are also essential for their viability, presenting opportunities for the development of novel antimicrobial agents.[1]

The development of small molecule inhibitors targeting MetAPs has been an active area of research. Several classes of compounds have been investigated, with many featuring a pyridine core that can chelate the metal ions in the enzyme's active site.

Classes of Pyridine-Based MetAP Inhibitors: A Structural Overview

The versatility of the pyridine ring has led to the development of several distinct classes of MetAP inhibitors. Understanding the SAR of these established classes provides a framework for evaluating new derivatives like this compound.

G cluster_0 Major Scaffolds of Pyridine-Based MetAP Inhibitors cluster_1 Key Structural Features A Pyridinylpyrimidines B Pyridine-2-Carboxamides A_feat Pyridine Ring Pyrimidine Ring Substituents on both rings A->A_feat Exemplified by C Pyridine-3-Carboxamides (Hypothesized) B_feat Pyridine Ring Amide Linkage Metal Chelating Group B->B_feat Characterized by C_feat Pyridine Ring Amide Linkage Amino Acid Moiety C->C_feat Proposed to feature

Figure 1: Key Scaffolds of Pyridine-Based MetAP Inhibitors.

Pyridinylpyrimidines

This class of compounds has been extensively studied, with research identifying key structural features for potent and selective inhibition of human MetAP1 (HsMetAP1).[6] Systematic medicinal chemistry efforts have revealed that:

  • A 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine core is a minimal structural element for HsMetAP1 inhibition.

  • Substituents on the pyridine ring significantly impact potency. For instance, a chloro group at the 5'-position of the pyridine ring enhances inhibitory activity.

  • The nature of the side chain at the C4 position of the pyrimidine ring is crucial for isoform selectivity.

Pyridine-2-Carboxamides

Derivatives of pyridine-2-carboxamide have been reported as potent inhibitors of type 1 MetAPs from various organisms, including bacteria, yeast, and humans.[6] These compounds often exhibit low micromolar IC50 values and can display selectivity for MetAP1 over MetAP2.

Proposed Synthesis of this compound

G cluster_workflow Proposed Synthetic Workflow start 2-Chloronicotinic Acid step1 Nucleophilic Substitution with Ethanethiol start->step1 intermediate1 2-(Ethylsulfanyl)pyridine- 3-carboxylic Acid step1->intermediate1 step2 Acid Chloride Formation (e.g., with SOCl2) intermediate1->step2 intermediate2 2-(Ethylsulfanyl)nicotinoyl Chloride step2->intermediate2 step3 Amide Coupling with L-Methionine Methyl Ester intermediate2->step3 intermediate3 N-[2-(Ethylsulfanyl)pyridine-3-carbonyl] methionine Methyl Ester step3->intermediate3 step4 Ester Hydrolysis (e.g., with LiOH) intermediate3->step4 final_product N-[2-(Ethylsulfanyl)pyridine-3-carbonyl] methionine step4->final_product

Sources

A Comparative Guide to the Purity Validation of Synthesized N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively validate the purity of a newly synthesized batch of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a self-validating, orthogonal workflow. Our approach is grounded in the principle that no single technique is sufficient; instead, confidence in a purity assignment is achieved by integrating data from multiple, disparate analytical methodologies, as recommended by international guidelines such as those from the ICH.[1][2][3][4]

Understanding the Target: Synthesis and Potential Impurities

A robust purity validation strategy begins with a theoretical understanding of the potential impurities. The synthesis of this compound likely involves the amide coupling of 2-(Ethylsulfanyl)nicotinic acid and an L-methionine ester, followed by hydrolysis.

This synthetic route informs a list of probable process-related impurities and potential degradation products.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity ClassSpecific ExamplesRationale for Presence
Starting Materials 2-(Ethylsulfanyl)nicotinic acid, L-MethionineIncomplete reaction or inefficient purification.
Reagents Coupling agents (e.g., DCC, EDC), catalysts (e.g., DMAP)Residual amounts from the coupling step.
By-products N,N'-Dicyclohexylurea (DCU) if DCC is usedFormed from the coupling agent during the reaction.
Side-Reaction Products Racemized product (D-methionine isomer)Harsh reaction conditions can lead to epimerization.
Degradation Products Sulfoxide or sulfone derivativesOxidation of the thioether or methionine sulfur.
Residual Solvents DMF, Dichloromethane, Ethyl AcetateSolvents used during reaction and purification.

The Orthogonal Analytical Workflow

To ensure the highest confidence in purity assessment, we employ an orthogonal testing strategy, where each technique measures sample purity based on a different chemical or physical principle. This approach minimizes the risk of an impurity co-eluting or being otherwise masked by the main compound in a single analytical system.

Purity Validation Workflow cluster_0 Phase 1: Initial Screening & Purification cluster_1 Phase 2: Primary Quantification & Identification cluster_2 Phase 3: Structural & Absolute Confirmation cluster_3 Phase 4: Final Purity Assignment Synthesis Synthesized Batch TLC Thin-Layer Chromatography (TLC) Synthesis->TLC Purification Column Chromatography TLC->Purification HPLC HPLC-UV (Primary Purity Assay) Purification->HPLC LCMS LC-MS (Impurity ID & MW Confirmation) HPLC->LCMS Investigate Impurities NMR qNMR & Structural ID (¹H, ¹³C) LCMS->NMR DSC Differential Scanning Calorimetry (DSC) NMR->DSC FTIR FT-IR (Functional Group ID) NMR->FTIR Final_Report Certificate of Analysis (Final Purity Value) DSC->Final_Report

Caption: Orthogonal workflow for purity validation.

Comparative Analysis of Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone of purity determination in the pharmaceutical industry.[5][6][7] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase method is ideal, separating molecules based on hydrophobicity.

Causality in Method Choice: The pyridine ring and methionine side chain provide sufficient hydrophobicity for good retention on a C18 column. A UV detector is chosen because the pyridine ring contains a strong chromophore, allowing for sensitive detection of the main peak and any related impurities.[7]

Experimental Protocol: HPLC-UV Purity Assay

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidification sharpens peaks by ensuring the carboxyl group is protonated.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. Rationale: A gradient is essential to elute both polar (e.g., L-Methionine) and non-polar impurities within a reasonable time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm. Rationale: This wavelength is often a good starting point for pyridine-containing compounds.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Data Presentation & Comparison:

HPLC provides a chromatogram where the area of each peak is proportional to its concentration. Purity is calculated as a percentage of the main peak area relative to the total area of all peaks.[8]

Table 2: Comparison of HPLC with Other Techniques

FeatureHPLC-UVTLCqNMR
Quantitation Excellent (Primary Method)Semi-quantitative at bestExcellent (Absolute Method)
Sensitivity High (ng to pg range)Low (µg range)Moderate (µg range)
Resolution Very HighLow to ModerateN/A (Chemical Shift)
Impurity ID No (requires MS)NoYes (if impurity is known)

Strengths: Unmatched in its ability to separate and quantify closely related impurities, making it the gold standard for purity assays.[6] Limitations: Does not provide structural information on its own. An impurity could co-elute with the main peak if it has identical retention properties.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the detection power of mass spectrometry, which measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10][11] This is the most powerful technique for identifying unknown impurities.[10][12]

Causality in Method Choice: While HPLC-UV quantifies impurities, LC-MS tells us what they are. By obtaining the exact mass of an impurity peak, we can deduce its molecular formula and cross-reference it with our list of potential impurities (Table 1). For instance, an impurity with a mass 16 Da higher than the parent compound strongly suggests the formation of a sulfoxide.

Experimental Protocol: LC-MS Impurity Identification

  • LC System: Utilize the same HPLC method as described above to ensure correlation of retention times.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode. Rationale: The pyridine nitrogen is basic and will readily accept a proton, making positive mode ESI highly efficient.

  • Scan Range: m/z 100 - 1000.

  • Analysis: Extract ion chromatograms for the expected mass of the parent compound and all potential impurities listed in Table 1.

Strengths: Provides definitive molecular weight data for the main peak and any impurities, enabling their identification.[11][12] It is exceptionally sensitive and specific.[10] Limitations: ESI response can vary significantly between compounds, making it less reliable than UV for direct quantification without specific reference standards for each impurity.

Quantitative NMR (qNMR)

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule.[12] For quantitative purposes (qNMR), the integral of a specific proton signal is directly proportional to the number of moles of that molecule in the sample.[13] By adding a certified internal standard of known purity and concentration, one can calculate the absolute purity of the target compound.[14][15]

Causality in Method Choice: qNMR serves as a powerful orthogonal method to HPLC. It is not a separation technique; its quantification is based on a fundamental nuclear property. This makes it immune to issues like chromatographic co-elution. It can also detect non-UV active impurities (like certain solvents or reagents) that HPLC-UV might miss.

Experimental Protocol: ¹H qNMR Purity Assay

  • Internal Standard: Select a high-purity standard with simple, sharp peaks that do not overlap with the analyte signals (e.g., Maleic Acid, Dimethyl sulfone).

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitation: a long relaxation delay (D1 ≥ 5x the longest T₁), and a calibrated 90° pulse.[14]

  • Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Use the standard equation for qNMR to determine the purity.[13]

Strengths: An absolute, primary method of measurement that does not rely on comparison to a reference standard of the same compound.[15] Provides structural confirmation simultaneously. Limitations: Lower sensitivity compared to HPLC.[16] Requires careful sample preparation and parameter optimization to ensure accuracy.[14] Impurity signals may be hidden under the analyte's signals.[17]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure, crystalline substance, melting occurs over a very narrow temperature range. Impurities broaden this melting range and depress the melting point, a phenomenon described by the van't Hoff equation. By analyzing the shape of the melting endotherm, the mole percent purity can be calculated.[18][19][20]

Causality in Method Choice: DSC is a thermodynamic, bulk property measurement. It is completely insensitive to the chemical nature of the impurities, only to their colligative effect on the melting point. This makes it an excellent orthogonal technique, particularly for validating the purity of highly pure (>98.5 mol%) crystalline solids.[21][22]

Experimental Protocol: DSC Purity Determination

  • Instrument: Calibrated DSC instrument.

  • Sample: Accurately weigh 1-3 mg of the crystalline compound into an aluminum pan and hermetically seal.

  • Method: Heat the sample at a slow, constant rate (e.g., 0.5 °C/min) through its melting transition.[18]

  • Analysis: Use the instrument's software to apply the van't Hoff model to the melting peak to calculate the mole % purity.

Strengths: An absolute method for high-purity crystalline compounds.[21] It is fast and requires only a small amount of sample.[18] Limitations: Only applicable to crystalline, thermally stable compounds that do not decompose upon melting.[21] It is generally unreliable for purity levels below 98.5%.[22]

Data Integration and Final Purity Assignment

True confidence is achieved when these orthogonal methods yield congruent results.

Table 3: Hypothetical Purity Validation Data Summary

Analytical TechniqueResultInterpretation & Comments
HPLC-UV (Area %) 99.6%High chromatographic purity. Two minor impurities detected at 0.25% and 0.15%.
LC-MS Parent m/z matches theory. Impurity 1: +16 Da. Impurity 2: Matches starting material.Confirms molecular weight. Impurity 1 is the sulfoxide. Impurity 2 is unreacted starting material.
¹H qNMR (vs. Standard) 99.5% w/wExcellent agreement with HPLC. No unexpected signals observed, confirming structural integrity.
DSC (Mole %) 99.7 mol%High thermal purity, confirming the crystalline solid is largely free of eutectic impurities.
Final Assigned Purity 99.5% The value is based on the primary quantitative methods (HPLC and qNMR), supported by MS and DSC data.

The final purity value is assigned based on the most accurate and appropriate quantitative method, typically HPLC or qNMR, with the other techniques providing essential supporting and confirmatory evidence.

Conclusion

Validating the purity of a synthesized compound like this compound is a rigorous, multi-step process that demands more than a single measurement. By employing an orthogonal workflow that leverages the comparative strengths of HPLC for quantification, LC-MS for identification, qNMR for absolute purity and structural confirmation, and DSC for bulk thermal purity, researchers can build a comprehensive and defensible purity profile. This methodical, evidence-based approach is fundamental to ensuring the integrity of scientific research and the successful development of new therapeutic agents.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Investigating the Purity of Substances by Means of DSC . NETZSCH Analyzing & Testing. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . PubMed. [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development . Mastelf. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry . Pharmaceutical Technology. [Link]

  • Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography . Millennial Scientific. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . Alwsci. [Link]

  • E928 Standard Test Method for Purity by Differential Scanning Calorimetry . ASTM International. [Link]

  • Determination of purity by differential scanning calorimetry (DSC) . ACS Publications. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry . Lab Manager. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling . CHIMIA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . ICH. [Link]

  • Chapter 11: Purity Determination Using DSC . GlobalSpec. [Link]

  • Mass Spectrometry in Drug Development Applications . Netpharmalab. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy . ResearchGate. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results . Torontech. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA . Resolvemass. [Link]

  • The Chemical Synthesis of N-Acetyl-DL-methionine: A Deep Dive . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . ACS Publications. [Link]

  • Small Molecule Drug Characterization and Purity Analysis . Agilent. [Link]

  • Identity and Purity - Small Molecules . Pacific BioLabs. [Link]

  • The Chemical Significance of N-Acetyl-DL-Methionine in Synthesis and Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . PubMed Central. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery . ResearchGate. [Link]

  • How to check the purity of the chemical compound by H NMR? . ResearchGate. [Link]

  • Calculating purity from NMR spectrum . Chemistry Stack Exchange. [Link]

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Benchmarking Novel Compound N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine Against Established MAT2A Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine against known inhibitors of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor vital for cellular processes, and has emerged as a significant target in oncology, particularly for cancers with MTAP deletion.[1] This document outlines detailed experimental protocols for head-to-head comparisons of inhibitor potency, selectivity, and mechanism of action, offering researchers, scientists, and drug development professionals a robust methodology for evaluating new chemical entities targeting this enzyme.

Introduction: The Rationale for Targeting MAT2A

Methionine Adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the production of S-adenosylmethionine (SAM) in most tissues.[2] SAM is the principal methyl group donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, making it indispensable for cell proliferation and survival.[1][2] In the context of oncology, MAT2A has garnered significant attention as a synthetic lethal target in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP-deleted tumors accumulate the metabolite methylthioadenosine (MTA), which partially inhibits PRMT5, a key arginine methyltransferase. This renders these cancer cells exquisitely dependent on a high supply of SAM, and therefore on MAT2A activity, for survival. Consequently, inhibiting MAT2A presents a promising therapeutic window for treating these specific cancers.

The compound under investigation, this compound, incorporates structural motifs—a pyridine ring and a methionine moiety—that suggest a design aimed at interacting with the methionine-binding site of an enzyme like MAT2A. This guide will compare its performance against well-characterized MAT2A inhibitors, providing the necessary context for its potential as a therapeutic agent.

Profile of a Known MAT2A Inhibitor: AG-270 (Fidelresstat)

For the purpose of this guide, we will benchmark our novel compound against AG-270, a clinical-stage, allosteric inhibitor of MAT2A.

  • AG-270 (Fidelresstat): An orally bioavailable, potent, and selective allosteric inhibitor of MAT2A. It has demonstrated efficacy in preclinical models of MTAP-deleted cancers and is currently under clinical investigation. Its mechanism involves binding to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity.

Head-to-Head Benchmarking Methodology

A rigorous comparison requires a multi-faceted approach, assessing the compound's biochemical potency, cellular activity, and mechanism of inhibition.

Biochemical Potency Assessment: Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and AG-270 against recombinant human MAT2A.

Rationale: The IC50 value is a primary measure of a compound's potency at the enzymatic level. A lower IC50 indicates a more potent inhibitor. This assay directly measures the inhibition of SAM production from its substrates, L-methionine and ATP.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human MAT2A enzyme

    • L-methionine[3]

    • Adenosine Triphosphate (ATP)

    • Test compounds (this compound, AG-270) dissolved in DMSO

    • Assay Buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and KCl)

    • Detection Reagent (e.g., a commercial bioluminescent kinase assay kit that measures the depletion of ATP)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer.

    • Add the test compounds to the appropriate wells. Include controls for no enzyme, no inhibitor (vehicle control), and a reference inhibitor (AG-270).

    • Add the MAT2A enzyme to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and measure the remaining ATP using the bioluminescent detection reagent according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to MAT2A activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: Biochemical IC50 Determination Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serial Dilution of This compound & AG-270 A1 Dispense Compounds & Controls into Plate P1->A1 P2 Prepare Reagents: MAT2A, ATP, Methionine A3 Initiate Reaction: Add ATP/Methionine Mix P2->A3 A2 Add MAT2A Enzyme (Pre-incubation) A1->A2 A2->A3 A4 Incubate at 37°C A3->A4 D1 Stop Reaction & Add Detection Reagent A4->D1 D2 Measure Luminescence D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Determine IC50 D3->D4

Caption: Workflow for determining the biochemical IC50 of MAT2A inhibitors.

Cellular Potency Assessment: Cell Proliferation Assay

Objective: To evaluate the effect of the inhibitors on the proliferation of an MTAP-deleted cancer cell line.

Rationale: This assay assesses the compound's ability to penetrate cell membranes and inhibit MAT2A in a physiological context, leading to a reduction in cancer cell viability.

Experimental Protocol:

  • Cell Line: HCT-116 (MTAP-deleted) human colon cancer cell line.

  • Procedure:

    • Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay measuring cellular ATP levels (e.g., CellTiter-Glo).

    • Measure the fluorescence or luminescence signal.

  • Data Analysis:

    • Determine the concentration of the compound that causes a 50% reduction in cell viability (GI50) by plotting the percentage of viable cells against the logarithm of the compound concentration.

Target Engagement: Cellular SAM/SAH Ratio Measurement

Objective: To confirm that the observed anti-proliferative effects are due to the inhibition of MAT2A by measuring the levels of SAM and its demethylated product, S-adenosylhomocysteine (SAH).

Rationale: Inhibition of MAT2A should lead to a decrease in cellular SAM levels and a corresponding increase or stabilization of SAH, thus altering the SAM/SAH ratio, which is a key indicator of the cellular methylation potential.

Experimental Protocol:

  • Procedure:

    • Treat HCT-116 cells with the test compounds at various concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells and perform a metabolite extraction.

    • Quantify the intracellular concentrations of SAM and SAH using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the SAM/SAH ratio for each treatment condition.

    • A dose-dependent decrease in the SAM/SAH ratio indicates effective target engagement.

Diagram: Cellular Benchmarking Workflow

cluster_proliferation Cell Viability cluster_target Target Engagement Start MTAP-deleted Cancer Cells (e.g., HCT-116) C1 Treat Cells with Inhibitors (72-96h) Start->C1 T1 Treat Cells with Inhibitors (24h) Start->T1 C2 Measure Viability (e.g., CellTiter-Glo) C1->C2 C3 Determine GI50 C2->C3 T2 Metabolite Extraction T1->T2 T3 LC-MS Analysis of SAM and SAH T2->T3 T4 Calculate SAM/SAH Ratio T3->T4

Caption: Parallel workflows for assessing cellular potency and target engagement.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for a clear, side-by-side comparison.

Table 1: Comparative Performance of MAT2A Inhibitors

ParameterThis compoundAG-270 (Reference)
Biochemical Potency
MAT2A IC50 (nM)Experimental ValueLiterature/Experimental Value
Cellular Activity
HCT-116 GI50 (nM)Experimental ValueLiterature/Experimental Value
Target Engagement
SAM/SAH Ratio IC50 (nM)Experimental ValueLiterature/Experimental Value

Interpretation:

  • A lower MAT2A IC50 value for the novel compound compared to AG-270 would suggest higher enzymatic potency.

  • A lower HCT-116 GI50 value indicates superior anti-proliferative activity in a relevant cancer cell model.

  • A potent reduction in the SAM/SAH ratio at concentrations comparable to the GI50 value would strongly support an on-target mechanism of action.

Conclusion

This guide provides a foundational framework for the systematic evaluation of this compound as a potential MAT2A inhibitor. By employing the described biochemical and cellular assays, researchers can generate robust, comparative data against a clinical-stage benchmark like AG-270. The results of these studies will be crucial in determining the therapeutic potential of this novel compound and guiding its further development.

References

  • Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. Journal of Medicinal Chemistry. [Link]

  • Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A. Nature Chemical Biology. [Link]

  • L-Methionine. PubChem. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers and drug development professionals working with N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. For novel or uncharacterized compounds like this, where a comprehensive toxicological profile is not yet established, a conservative and rigorous approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures, fostering a culture of proactive safety in the laboratory.

Hazard Assessment and Core Safety Principles

This compound is a complex molecule containing several functional groups that warrant a cautious approach. In the absence of specific toxicological data, a risk assessment must be based on the potential hazards of its structural components:

  • Pyridine Moiety : Pyridine and its derivatives can be irritants to the skin, eyes, and respiratory tract. Some are also known to be toxic upon ingestion, inhalation, or dermal absorption.

  • Thioether Group : Organosulfur compounds can have strong, unpleasant odors and may be irritants.

  • Biologically Active Potential : As a derivative of the amino acid methionine, this compound is likely designed to be biologically active, necessitating measures to prevent accidental exposure.

Therefore, it is prudent to treat this compound as a potentially hazardous substance with unknown long-term health effects. The core principle for handling is "As Low As Reasonably Achievable" (ALARA) exposure. All handling of this compound should be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides protection against incidental splashes. For prolonged handling or immersion, heavier-duty gloves like butyl rubber may be necessary. Always double-glove when handling neat (undiluted) compound.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects eyes from splashes, mists, or airborne particles of the compound. Goggles are required when there is a significant splash hazard.
Body Protection Flame-resistant lab coat with tight-fitting cuffsPrevents contamination of personal clothing and skin. Cuffs should be tucked into the inner pair of gloves.
Respiratory Protection Not generally required if handled exclusively within a certified chemical fume hood.If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary, based on a site-specific risk assessment.

Always inspect PPE for integrity before use and replace it if damaged. Gloves should be removed and replaced immediately if contamination is suspected.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for handling this compound from receipt to experimental use.

Preparation and Weighing
  • Designated Work Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize exposure to laboratory personnel.

  • Gather Materials : Before starting, ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the fume hood.

  • Don PPE : Put on all required PPE as specified in the table above.

  • Weighing :

    • Tare the balance with a clean piece of weigh paper or a suitable container.

    • Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after weighing.

    • Record the weight and proceed with the dissolution steps.

Dissolution and Use in Experiments
  • Solvent Addition : Add the desired solvent to the container with the weighed compound. Use a pipette or a syringe for accurate and safe liquid transfer.

  • Mixing : Cap the container and mix gently by swirling or vortexing until the compound is fully dissolved. If heating is required, use a controlled heating block and ensure proper ventilation.

  • Transfer : When transferring the solution, use appropriate tools like micropipettes or syringes to prevent splashes.

  • Post-Handling : After completing the experimental work, decontaminate the work area and any equipment used.

The following diagram illustrates the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_start Don Appropriate PPE gather_materials Gather Materials in Fume Hood prep_start->gather_materials weigh_compound Weigh Compound gather_materials->weigh_compound dissolve Dissolve in Solvent weigh_compound->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste : Unused compound, contaminated weigh papers, and disposable lab supplies (e.g., pipette tips, gloves) should be collected in a designated, sealed, and clearly labeled solid waste container.

  • Liquid Waste : Solutions containing the compound and any contaminated solvents should be collected in a separate, sealed, and labeled liquid waste container. Do not mix incompatible waste streams.

  • Sharps Waste : Needles and syringes must be disposed of in a designated sharps container.

Labeling and Storage

All waste containers must be clearly labeled with the full chemical name: "this compound" and the major solvent components. Waste containers should be kept closed when not in use and stored in a secondary containment bin within the fume hood or a designated satellite accumulation area.

Final Disposal

Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department. Never dispose of this compound or its solutions down the drain.

The following diagram illustrates the waste disposal workflow.

cluster_segregation Waste Segregation cluster_storage Storage and Labeling start Waste Generated solid_waste Solid Waste Container start->solid_waste liquid_waste Liquid Waste Container start->liquid_waste sharps_waste Sharps Container start->sharps_waste label_waste Label with Contents solid_waste->label_waste liquid_waste->label_waste sharps_waste->label_waste store_waste Store in Secondary Containment label_waste->store_waste end_node Arrange for EHS Pickup store_waste->end_node

Caption: Waste disposal workflow for this compound.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Always have a copy of a relevant Safety Data Sheet (SDS) for a similar compound class available when working with this substance to provide to emergency responders.

References

  • Pyridine Chemical Safety. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Chemical Fume Hoods. Occupational Safety and Health Administration (OSHA). [Link]

  • Managing Hazardous Waste in the Laboratory. Environmental Protection Agency (EPA). [Link]

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